molecular formula C6H5Cl2NO2S B1465908 2-Chloro-5-methylpyridine-3-sulfonyl chloride CAS No. 1208081-98-4

2-Chloro-5-methylpyridine-3-sulfonyl chloride

Cat. No.: B1465908
CAS No.: 1208081-98-4
M. Wt: 226.08 g/mol
InChI Key: BVVCMKNJSMDRPV-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS 1208081-98-4) is a high-purity chemical building block of significant interest in advanced research and development. This bifunctional compound integrates a reactive sulfonyl chloride group with a substituted pyridine core, making it a valuable reagent for introducing the 2-chloro-5-methylpyridine-3-sulfonyl moiety into target molecules. Its primary research application is as a key synthetic intermediate in the discovery and development of novel active compounds. The compound is particularly useful in medicinal chemistry and agrochemical research. The pyridine ring is a privileged scaffold in drug discovery, and the presence of both a chlorine atom and a methyl group on the ring allows for further selective functionalization, enabling the exploration of diverse chemical space. The sulfonyl chloride group is highly reactive towards nucleophiles, such as amines and alcohols, facilitating the straightforward synthesis of sulfonamides and sulfonate esters. These structural motifs are commonly found in molecules with biological activity, making this reagent invaluable for creating compound libraries for biological screening. Researchers should note that this compound is classified as harmful and an irritant. It requires careful handling in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and eye/face protection . Please be advised: This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use. The information presented is for informational purposes and is not intended to be a representation or warranty of product performance.

Properties

IUPAC Name

2-chloro-5-methylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5Cl2NO2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVCMKNJSMDRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501250512
Record name 2-Chloro-5-methyl-3-pyridinesulfonyl chloride
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Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-98-4
Record name 2-Chloro-5-methyl-3-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methyl-3-pyridinesulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID501250512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview for the synthesis of 2-chloro-5-methylpyridine-3-sulfonyl chloride, a pivotal intermediate in the development of pharmaceutical and agrochemical agents. The primary focus is on the direct chlorosulfonation of 2-chloro-5-methylpyridine. This document delineates the mechanistic principles, offers a detailed experimental protocol, and addresses critical safety and handling procedures. Authored for researchers, chemists, and process development scientists, this guide integrates theoretical knowledge with practical, field-tested insights to ensure a robust and reproducible synthetic methodology.

Introduction

1.1 Chemical Identity and Significance

This compound is a substituted pyridine derivative characterized by the presence of a reactive sulfonyl chloride functional group. This group makes it an exceptionally useful building block for introducing the 2-chloro-5-methylpyridine-3-sulfonyl moiety into larger molecules. Its importance is underscored by its role as a key precursor in the synthesis of various biologically active compounds, particularly sulfonamides, which are a cornerstone in modern medicine.

1.2 Applications in Drug Development

The sulfonyl chloride functional group readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reactivity is extensively leveraged in medicinal chemistry to synthesize a diverse array of drug candidates. The pyridine core, substituted with chlorine and a methyl group, provides a specific steric and electronic profile that can be crucial for molecular recognition and binding to biological targets.

1.3 Overview of the Synthetic Strategy

The most direct and industrially viable method for the preparation of this compound is the direct chlorosulfonation of 2-chloro-5-methylpyridine. This process involves the reaction of the starting pyridine with a strong chlorosulfonating agent, typically chlorosulfonic acid, to introduce the -SO₂Cl group onto the pyridine ring.

Mechanistic Principles

2.1 The Chlorosulfonation Reaction

The core of this synthesis is an electrophilic aromatic substitution reaction. The pyridine ring, while generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom, can undergo substitution under forcing conditions.

  • Generation of the Electrophile : Chlorosulfonic acid (ClSO₃H) is a powerful electrophile. The sulfur atom is highly electron-deficient and acts as the attacking species.

  • Electrophilic Attack : The π-electrons of the pyridine ring attack the sulfur atom of the chlorosulfonic acid. The directing effects of the existing substituents (chloro and methyl groups) influence the position of the incoming sulfonyl group.

  • Regioselectivity : The chlorine atom at the 2-position is a deactivating, ortho-, para- director, while the methyl group at the 5-position is an activating, ortho-, para- director. The combined influence of these groups, along with the steric hindrance, directs the incoming electrophile preferentially to the 3-position of the pyridine ring.

  • Rearomatization : A base (which can be another molecule of chlorosulfonic acid or the pyridine itself) removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the sulfonyl chloride product.

2.2 Role of Reagents

  • 2-Chloro-5-methylpyridine : The aromatic substrate for the electrophilic substitution.

  • Chlorosulfonic Acid (ClSO₃H) : Acts as both the solvent and the sulfonating agent. Its high reactivity and strong acidic nature necessitate careful handling.

  • Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) : Often used in conjunction with or after the initial sulfonation to ensure the complete conversion of any sulfonic acid intermediate to the desired sulfonyl chloride.[1]

2.3 Potential Side Reactions

  • Over-sulfonation : Under harsh conditions, a second sulfonyl chloride group could potentially be added to the ring.

  • Hydrolysis : The sulfonyl chloride product is highly susceptible to hydrolysis. Any contact with water will convert it to the corresponding sulfonic acid, which is often an unwanted byproduct.

  • Degradation : The strong acidic and oxidizing conditions can lead to the degradation of the pyridine ring if the reaction temperature is not carefully controlled.

Detailed Experimental Protocol

This protocol is a synthesis of established procedures and best practices. Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.

3.1 Health and Safety Precautions

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction releases large amounts of heat and toxic hydrogen chloride gas. All operations must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE) is mandatory : This includes a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber).

  • An emergency shower and eyewash station must be readily accessible.

  • All glassware must be scrupulously dried before use to prevent violent reactions with chlorosulfonic acid.

3.2 Equipment and Materials

Equipment/MaterialSpecifications
Reaction VesselThree-necked round-bottom flask, oven-dried
StirringMagnetic stirrer and stir bar or overhead stirrer
Addition FunnelPressure-equalizing dropping funnel, oven-dried
ThermometerLow-temperature thermometer
CondenserFitted with a drying tube (e.g., CaCl₂)
Cooling BathIce-water or ice-salt bath
Reagents2-Chloro-5-methylpyridine, Chlorosulfonic acid, Thionyl chloride
SolventsDichloromethane (for work-up)

3.3 Step-by-Step Synthesis Procedure

  • Reaction Setup : Assemble the dry three-necked flask with a stirrer, thermometer, and addition funnel. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Reactor : In the fume hood, carefully charge the reaction flask with chlorosulfonic acid (e.g., 4-5 molar equivalents relative to the starting material).

  • Cooling : Cool the chlorosulfonic acid to 0-5 °C using an ice bath.

  • Substrate Addition : Slowly add 2-chloro-5-methylpyridine (1 equivalent) to the cooled chlorosulfonic acid via the addition funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, depending on the specific protocol) for several hours until the reaction is complete. The progress can be monitored by techniques like TLC or HPLC.

  • Conversion to Sulfonyl Chloride : If necessary, add thionyl chloride (e.g., 2 equivalents) to the reaction mixture and heat gently (e.g., 50-60 °C) for 1-2 hours to convert any sulfonic acid byproduct to the sulfonyl chloride.

3.4 Work-up and Isolation

  • Quenching : This is the most hazardous step. The reaction mixture must be quenched by slowly and carefully pouring it onto crushed ice with vigorous stirring. This should be done in a large beaker to accommodate any potential foaming and gas evolution.

  • Extraction : The aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane.[1]

  • Washing : The combined organic layers are washed with cold water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

3.5 Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product Start Dry Glassware & Assemble Apparatus Charge_CSA Charge Chlorosulfonic Acid (CSA) Start->Charge_CSA Cool Cool CSA to 0-5 °C Charge_CSA->Cool Add_Substrate Slowly Add 2-Chloro-5-methylpyridine Cool->Add_Substrate Maintain T < 10 °C Stir Stir at Controlled Temperature Add_Substrate->Stir Monitor Progress (TLC/HPLC) Quench Quench on Crushed Ice Stir->Quench Hazardous Step! Extract Extract with Dichloromethane Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Recrystallization/Chromatography) Dry->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR : To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy : To identify the characteristic S=O stretches of the sulfonyl chloride group (typically around 1375 and 1185 cm⁻¹).

Troubleshooting

ProblemProbable CauseSuggested Solution
Low YieldIncomplete reaction.Increase reaction time or temperature moderately. Ensure sufficient equivalents of chlorosulfonating agent.
Product loss during work-up.Ensure pH is appropriate during extraction. Perform extractions efficiently.
Hydrolysis of the product.Use scrupulously dry glassware and reagents. Perform quench and work-up at low temperatures.
Oily product that won't crystallizePresence of impurities.Purify by column chromatography.
Residual solvent.Dry the product under high vacuum for an extended period.
Product is the sulfonic acidIncomplete conversion or hydrolysis.Rework the material with thionyl chloride or PCl₅. Ensure all subsequent steps are anhydrous.

Conclusion

The synthesis of this compound via direct chlorosulfonation is a robust and scalable method. Success hinges on meticulous attention to anhydrous conditions and careful temperature control, particularly during the substrate addition and the quenching steps. By understanding the underlying mechanistic principles and adhering to the safety protocols outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and development.

References

  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. Retrieved from [Link]

Sources

Preparation of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The structure of this document is designed to follow a logical synthetic progression, offering not just procedural steps but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.

Strategic Overview: A Multi-Step Synthetic Approach

The direct, single-step synthesis of this compound is not prominently documented in standard literature. Therefore, a robust and logical multi-step approach is the preferred strategy. This pathway involves the initial synthesis of a key intermediate, 2-chloro-5-methylpyridine, followed by the regioselective introduction of the sulfonyl chloride group at the C3 position.

This guide will focus on the most reliable and scalable methods for achieving this transformation, emphasizing control over regioselectivity and yield.

Figure 1: High-level synthetic workflow for the target molecule.

Part A: Synthesis of the Core Intermediate: 2-Chloro-5-methylpyridine

The synthesis of 2-chloro-5-methylpyridine is a critical first stage. Several methods exist, originating from different starting materials. The choice of method often depends on the availability of precursors, scalability, and desired purity.

Preferred Method: Diazotization of 2-Amino-5-methylpyridine

This classic Sandmeyer-type reaction is often favored for its reliability and high yield. It involves the conversion of an amino group to a diazonium salt, which is subsequently displaced by a chloride ion.

Causality Behind Experimental Choices:

  • Low Temperature (-5 to 0 °C): Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a low temperature is critical for safety and to prevent unwanted side reactions.

  • Acidic Medium (Conc. HCl): The concentrated hydrochloric acid serves a dual purpose: it acts as the solvent for the amine and is the source of both the nitrous acid precursor (via reaction with NaNO₂) and the chloride nucleophile for the final displacement.

  • Excess HCl: Using an excess of acid ensures the complete protonation of the amine and prevents the diazonium salt from coupling with unreacted amine, a common side reaction.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-methylpyridine (1.0 eq) in concentrated hydrochloric acid. Cool the mixture to between -5 °C and 0 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the stirred amine suspension, ensuring the internal temperature does not exceed 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for 30-60 minutes post-addition until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Carefully neutralize the reaction mixture with a saturated solution of sodium hydroxide or potassium hydroxide while maintaining a low temperature.[1]

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-chloro-5-methylpyridine.[2]

Alternative Routes
MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
From N-Oxide 3-Methylpyridine N-OxidePOCl₃, Organic BaseGood regioselectivity.Requires preparation of the N-oxide precursor.[3]
Direct Chlorination 3-MethylpyridineCl₂, CatalystPotentially cost-effective.Often results in a mixture of isomers, requiring difficult separation.[2][4]
From Pyridone 5-Methyl-2(1H)-pyridonePOCl₃, PhosgeneHigh yield.Involves multiple steps to synthesize the pyridone starting material.[5][6][7]

Part B: Synthesis of this compound

With the 2-chloro-5-methylpyridine core established, the next critical phase is the regioselective introduction of the sulfonyl chloride group at the C3 position. A direct chlorosulfonation is generally not recommended due to the harsh conditions and lack of selectivity. A more controlled approach, analogous to the synthesis of pyridine-3-sulfonyl chloride from an amino precursor, is the most scientifically sound strategy.[8][9] This requires a 3-amino-2-chloro-5-methylpyridine intermediate.

Diazotization-Sulfonylation of 3-Amino-2-chloro-5-methylpyridine

This method leverages the conversion of a 3-amino group into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form the desired sulfonyl chloride. This is a variation of the Meerwein arylation reaction.

Trustworthiness and Self-Validation: This protocol is considered self-validating because the reaction conditions are specifically designed to favor the desired transformation. The low temperature stabilizes the diazonium intermediate, the copper catalyst is specific for the desired radical reaction with SO₂, and the acidic conditions prevent premature decomposition. The distinct physical properties of the sulfonyl chloride product (e.g., reactivity with water, characteristic spectroscopic signals) allow for straightforward confirmation of a successful synthesis.

G start 3-Amino-2-chloro- 5-methylpyridine diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sulfonylation Sulfonylation (SO₂, CuCl, 0-5 °C) diazonium->sulfonylation product 2-Chloro-5-methylpyridine- 3-sulfonyl chloride sulfonylation->product

Figure 2: Key reaction sequence for the sulfonyl chloride formation.

Experimental Protocol:

  • Diazotization: Add 3-amino-2-chloro-5-methylpyridine (1.0 eq) to a solution of hydrochloric acid. Cool the mixture to 0-5 °C. Add a solution of sodium nitrite (1.05-1.1 eq) in water dropwise, maintaining the temperature below 5 °C.[9]

  • Sulfur Dioxide Solution: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent like acetic acid, and add a catalytic amount of copper(I) chloride. Cool this solution to 0-5 °C.

  • Sulfonylation: Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide/copper chloride solution. Vigorous stirring is essential, and the temperature should be strictly maintained at 0-5 °C. Nitrogen gas evolution will be observed.

  • Reaction Completion: Allow the reaction to stir at low temperature for several hours after the addition is complete. The reaction progress can be monitored by quenching a small aliquot with water and extracting with an organic solvent for TLC or LC-MS analysis.

  • Work-up and Isolation: Once the reaction is complete, carefully pour the mixture onto crushed ice. The sulfonyl chloride product, being unstable in aqueous environments, should be immediately extracted into a cold organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic extracts with cold brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo at low temperature. The product is often used immediately in the next step due to its sensitivity to hydrolysis.

ParameterValueRationale
Temperature 0-5 °CCritical for the stability of the diazonium salt intermediate.
Catalyst Copper(I) Chloride (CuCl)Facilitates the radical reaction between the diazonium salt and SO₂.
Reagents NaNO₂, SO₂, HClStandard reagents for diazotization and subsequent sulfonylation.
Work-up Immediate extraction with cold solventMinimizes hydrolysis of the sensitive sulfonyl chloride product.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₆H₅Cl₂NO₂S[10]
Molecular Weight 226.08 g/mol [10]
Appearance Expected to be a solid or oil, sensitive to moisture.
SMILES CC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl[10]
CAS Number 1208081-98-4[10]

Conclusion

The preparation of this compound is best achieved through a structured, multi-step synthesis. The key to success lies in the careful execution of diazotization reactions, both for the initial formation of the 2-chloro-5-methylpyridine intermediate and for the final introduction of the sulfonyl chloride moiety. Strict temperature control and an understanding of the instability of the intermediates are paramount for achieving high yields and purity. The protocols and rationale provided in this guide offer a robust framework for researchers and drug development professionals to successfully synthesize this valuable chemical building block.

References

  • Google Patents: CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Taylor & Francis: Sulfonyl chloride – Knowledge and References. Available at: [Link]

  • Vedejs, E., et al. (Supporting Information): Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • Google Patents: CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
  • Google Patents: US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents: US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • SciSpace: Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong. Available at: [Link]

  • PubMed: Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Available at: [Link]

  • Google Patents: US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • Patent 0121320: Preparation of 2-chloro-5-methylpyridine. Available at: [Link]

  • Google Patents: EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.
  • Asian Journal of Chemistry: Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS 1208081-98-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylpyridine-3-sulfonyl chloride is a strategically important heterocyclic building block in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a reactive sulfonyl chloride group at the 3-position, a chlorine atom at the 2-position, and a methyl group at the 5-position of the pyridine ring, offers a versatile scaffold for the synthesis of a diverse range of complex molecules. The pyridine core is a common motif in numerous biologically active compounds, and the presence of the sulfonyl chloride functionality allows for the facile introduction of sulfonamide linkages, a key pharmacophore in many therapeutic agents. This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and handling of this valuable chemical intermediate.

Physicochemical Properties

While specific experimental data for this compound is not widely published in peer-reviewed literature, its fundamental properties can be derived from supplier information and comparison with analogous structures.

PropertyValueSource
CAS Number 1208081-98-4[1]
Molecular Formula C₆H₅Cl₂NO₂S[1]
Molecular Weight 226.08 g/mol [1]
Appearance Inferred to be a solid at room temperature, typical for sulfonyl chlorides of this molecular weight.General knowledge
Solubility Expected to be soluble in common aprotic organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. It will likely react with protic solvents like water and alcohols.General knowledge of sulfonyl chlorides
Storage Store in a cool, dry, well-ventilated area away from moisture and incompatible substances. Inert atmosphere is recommended for long-term storage.[2]

Synthesis and Methodology

A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in publicly accessible literature. However, based on established methods for the synthesis of pyridine sulfonyl chlorides, a plausible synthetic route can be proposed. The synthesis would likely proceed in two key stages: the preparation of the precursor, 2-chloro-5-methylpyridine, followed by its sulfonation and subsequent chlorination to the desired sulfonyl chloride.

Part 1: Synthesis of 2-Chloro-5-methylpyridine

The synthesis of the precursor, 2-chloro-5-methylpyridine, is well-documented and can be achieved through various routes. One common method involves the chlorination of 3-methylpyridine N-oxide.[3]

Experimental Protocol (Illustrative):

  • N-Oxidation of 3-Methylpyridine: 3-Methylpyridine is oxidized to 3-methylpyridine N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).

  • Chlorination: The resulting 3-methylpyridine N-oxide is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-chloro-5-methylpyridine.[3] The reaction is typically carried out in a suitable solvent and may require the presence of a base.

Caption: Synthesis of the precursor, 2-chloro-5-methylpyridine.

Part 2: Synthesis of this compound

Plausible Synthetic Pathway:

  • Nitration: Nitration of 2-chloro-5-methylpyridine would likely yield a mixture of isomers, with the 3-nitro derivative being a potential product.

  • Reduction: The nitro group at the 3-position would then be reduced to an amino group to give 2-chloro-5-methyl-3-aminopyridine.

  • Diazotization and Sulfochlorination: The resulting 3-amino compound would undergo diazotization with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid. The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst and a chlorine source to yield the final product, this compound.

Caption: Plausible synthesis of this compound.

Chemical Reactivity and Applications

The primary utility of this compound lies in its reactivity as an electrophile, particularly in the formation of sulfonamides. The sulfonyl chloride group is highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of stable sulfonamide linkages.[4]

Sulfonamide Formation

The reaction with amines is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds, as the sulfonamide group is a key structural feature in a wide range of drugs, including diuretics, antibiotics, and protease inhibitors.[4][5]

General Reaction Scheme:

Caption: General reaction for the synthesis of sulfonamides.

The presence of the chloro and methyl groups on the pyridine ring can also influence the reactivity and provide further handles for chemical modification, making this a valuable scaffold for creating libraries of compounds for drug discovery screening. The chloro group at the 2-position can potentially undergo nucleophilic aromatic substitution, although this is generally less facile than the reaction at the sulfonyl chloride.

Spectroscopic Data

While comprehensive, validated spectral data is not available in the public domain, commercial suppliers often provide this information upon request.[2][6] Based on the structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and sulfonyl chloride groups.

  • ¹³C NMR: Resonances for the six carbon atoms of the pyridine ring and the methyl group.

  • IR Spectroscopy: Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1370-1335 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including the loss of SO₂Cl.

Safety and Handling

Sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

  • Hazards: Expected to be corrosive and cause severe skin burns and eye damage. May be harmful if swallowed or inhaled. Reacts with water and moisture, potentially releasing corrosive hydrogen chloride gas.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Handle under an inert atmosphere to prevent degradation from moisture.

  • Storage: Store in a tightly sealed container in a cool, dry place away from water and other nucleophiles.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemicals. Its ability to readily form sulfonamides makes it a key intermediate for accessing a wide range of biologically active compounds. While detailed public information on its synthesis and physicochemical properties is limited, its commercial availability underscores its importance in the chemical research community. Researchers using this compound should exercise appropriate caution due to its reactive nature and consult supplier-specific safety data sheets for detailed handling instructions.

References

  • ChemicalBook. 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride(1208081-98-4) 1 H NMR.
  • BLD Pharm. 1208081-98-4|this compound.
  • PubChem. 2-Chloro-5-pyridinesulfonyl chloride.
  • Biosynth. 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride | 1208081-98-4.
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A Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-methylpyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylpyridine-3-sulfonyl chloride is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of a substituted pyridylsulfonyl group onto various molecular scaffolds. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation of its downstream products. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, framed from the perspective of a senior application scientist. Our focus will be on the "why" behind the data, offering insights into how the unique electronic environment of the molecule dictates its spectroscopic signature.

The molecular structure of this compound is presented below. The presence of a pyridine ring, a chloro substituent, a methyl group, and a sulfonyl chloride group creates a distinct pattern of spectroscopic signals that we will explore in detail.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A sample of approximately 5-10 mg of the compound would be dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃), a common solvent for this type of analysis. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm). The experiment is run at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-48.2 - 8.4d~21H
H-68.6 - 8.8d~21H
CH₃2.4 - 2.6s-3H

Causality and Interpretation:

The pyridine ring possesses two aromatic protons, H-4 and H-6. Due to the strong electron-withdrawing nature of the adjacent sulfonyl chloride group and the nitrogen atom in the ring, these protons are significantly deshielded and appear far downfield in the spectrum. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen and the chloro substituent. The proton at the 4-position (H-4) will also be downfield, influenced by the sulfonyl chloride group. A small meta-coupling (typically around 2 Hz) is expected between H-4 and H-6, resulting in both signals appearing as doublets.

The methyl group (CH₃) at the 5-position is attached to the aromatic ring and will appear as a singlet in the typical alkyl-aromatic region. Its chemical shift is influenced by the overall electronic nature of the pyridine ring.

Caption: Molecular structure with key protons for ¹H NMR analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, often immediately after. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets. This simplifies the spectrum and improves the signal-to-noise ratio.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2152 - 155
C-3145 - 148
C-4138 - 141
C-5135 - 138
C-6150 - 153
CH₃18 - 22

Causality and Interpretation:

The chemical shifts of the pyridine ring carbons are highly dependent on the attached substituents.

  • C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are therefore significantly downfield. The presence of the chloro group at C-2 will further influence its chemical shift.

  • C-3: This carbon is directly attached to the strongly electron-withdrawing sulfonyl chloride group, which will cause a substantial downfield shift.

  • C-4 and C-5: These carbons will have shifts typical for substituted pyridine rings, with the methyl group at C-5 causing a slight shielding effect compared to an unsubstituted carbon.

  • CH₃: The methyl carbon will appear in the aliphatic region at a typical value for a methyl group attached to an aromatic ring.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the strong absorptions of the sulfonyl chloride group.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the potassium bromide (KBr) pellet method is common. A small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is pressed directly against a crystal (such as diamond or germanium).

Expected Infrared Absorption Profile:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium-WeakAromatic C-H stretching
1580 - 1450Medium-StrongAromatic C=C and C=N ring stretching
1380 - 1360StrongSO₂ asymmetric stretching
1190 - 1170StrongSO₂ symmetric stretching
850 - 750StrongC-H out-of-plane bending
750 - 650Medium-StrongC-Cl stretching

Causality and Interpretation:

The most diagnostic peaks in the IR spectrum will be the two strong stretching vibrations of the S=O bonds in the sulfonyl chloride group.[1] The asymmetric stretch occurs at a higher frequency than the symmetric stretch. The aromatic C-H and C=C/C=N stretching vibrations confirm the presence of the pyridine ring. The C-Cl stretch typically appears in the fingerprint region of the spectrum.[2][3]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques. Electron Ionization (EI) is a common method that provides detailed fragmentation information. For a more gentle ionization that often preserves the molecular ion, Electrospray Ionization (ESI) can be used. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (EI):

The molecular weight of this compound is 226.08 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern.

  • Molecular Ion (M⁺): A peak at m/z 226 is expected, with an M+2 peak at m/z 228 (due to the ³⁷Cl isotope) of approximately 65% the intensity of the M⁺ peak, and an M+4 peak at m/z 230 of about 10% intensity.

  • Key Fragment Ions:

    • [M - Cl]⁺ (m/z 191): Loss of the chlorine atom from the sulfonyl chloride group.

    • [M - SO₂]⁺ (m/z 162): Loss of sulfur dioxide is a common fragmentation pathway for sulfonyl compounds.[4][5]

    • [M - SO₂Cl]⁺ (m/z 127): Loss of the entire sulfonyl chloride group, resulting in the 2-chloro-5-methylpyridine cation.

G M [M]⁺˙ m/z 226 F1 [M-Cl]⁺ m/z 191 M->F1 - Cl F2 [M-SO₂]⁺˙ m/z 162 M->F2 - SO₂ F3 [M-SO₂Cl]⁺ m/z 127 M->F3 - SO₂Cl G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation cluster_confirm Structure Confirmation Prep Pure Sample of This compound NMR ¹H and ¹³C NMR Prep->NMR IR FTIR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Interp Determine proton and carbon environments, coupling patterns, and connectivity. NMR->NMR_Interp IR_Interp Identify key functional groups (SO₂, C=C, C-Cl). IR->IR_Interp MS_Interp Confirm molecular weight and analyze fragmentation patterns. MS->MS_Interp Confirm Integrate all data to confirm the structure of this compound. NMR_Interp->Confirm IR_Interp->Confirm MS_Interp->Confirm

Caption: Workflow for the spectroscopic analysis of the target compound.

V. Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic and integrated approach is employed. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key functional groups, particularly the sulfonyl chloride. Mass spectrometry validates the molecular weight and offers insights into the molecule's stability and fragmentation behavior. For any researcher working with this compound, a solid understanding of these spectroscopic signatures is essential for ensuring the quality of their starting materials and the success of their synthetic endeavors.

References

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2-Chloro-5-methylpyridine-3-sulfonyl chloride NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Analysis of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in modern medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. Its trifunctional pyridine core, featuring chloro, methyl, and sulfonyl chloride groups, offers a versatile platform for creating complex molecular architectures. Accurate structural elucidation of this compound is paramount to ensuring the integrity of subsequent synthetic steps and the final drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing unambiguous confirmation of its structure.

This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers and drug development professionals, providing not only the expected spectral data but also the underlying chemical principles that govern the observed phenomena. We will delve into the causal relationships between the molecular structure and its NMR signature, present detailed experimental protocols, and offer insights grounded in established spectroscopic principles.

Core Principles: Substituent Effects on the Pyridine Ring

The NMR spectrum of this compound is a direct reflection of its electronic landscape. The chemical shifts of the protons and carbons in the pyridine ring are modulated by the interplay of inductive and resonance effects from its three distinct substituents.

  • Nitrogen Atom: The nitrogen atom in the pyridine ring is highly electronegative, leading to a general deshielding of all ring protons and carbons compared to benzene.[1] Its lone pair of electrons is in an sp² hybrid orbital and does not participate in aromatic resonance, distinguishing it from pyrrole.[1]

  • 2-Chloro Group: As an electronegative halogen, the chlorine atom withdraws electron density through the sigma bond (inductive effect), causing significant deshielding (a downfield shift) of the adjacent protons and carbons.

  • 3-Sulfonyl Chloride (-SO₂Cl) Group: This is a very strong electron-withdrawing group due to the high oxidation state of sulfur and the electronegativity of the oxygen and chlorine atoms. It strongly deshields nuclei in its proximity, particularly at the ortho (C-2, C-4) and para (C-6) positions, through both inductive and resonance effects.

  • 5-Methyl (-CH₃) Group: The methyl group is a weak electron-donating group. It donates electron density into the ring, causing a slight shielding effect (an upfield shift) on the ring protons and carbons, most notably at the ortho (C-4, C-6) and para (C-2) positions.

The final chemical shifts observed in the spectrum are a net result of these competing electronic influences.

Structural and Analytical Workflow

To systematically approach the NMR analysis, we first identify the unique nuclei and then outline the workflow for data acquisition and interpretation.

Caption: Molecular structure and analytical workflow for NMR analysis.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the protons at the C-4 and C-6 positions.

  • H-6 Proton: This proton is expected to be the most downfield signal. It is positioned ortho to the ring nitrogen and para to the potent electron-withdrawing sulfonyl chloride group. Both positions contribute to its significant deshielding.

  • H-4 Proton: This proton is ortho to both the electron-withdrawing sulfonyl chloride group and the electron-donating methyl group. The strong deshielding from the -SO₂Cl group will dominate, but the shielding from the -CH₃ group will cause its signal to appear slightly upfield relative to the H-6 proton.

  • Methyl Protons: The protons of the C-5 methyl group will appear as a singlet in the aliphatic region of the spectrum.

These two aromatic protons (H-4 and H-6) are four bonds apart and will exhibit a small long-range coupling, known as a meta-coupling (⁴J), which will split their signals into narrow doublets.

Predicted ¹H NMR Data
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-68.8 - 9.0Doublet (d)⁴J ≈ 2.0 - 2.5Deshielded by ortho-N and para-SO₂Cl group.
H-48.2 - 8.4Doublet (d)⁴J ≈ 2.0 - 2.5Deshielded by ortho-SO₂Cl group, slightly shielded by ortho-CH₃ group.
-CH₃2.5 - 2.7Singlet (s)N/AStandard chemical shift for a methyl group on an aromatic ring.

Note: Predicted chemical shifts are based on analysis of substituent effects on the pyridine ring and may vary slightly based on solvent and concentration.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display six distinct signals: five for the aromatic carbons of the pyridine ring and one for the methyl group carbon. The strong electron-withdrawing effects of the -Cl and -SO₂Cl groups will cause the carbons to which they are attached (C-2 and C-3) to be significantly deshielded.

Predicted ¹³C NMR Data
CarbonPredicted δ (ppm)Rationale
C-2152 - 155Attached to electronegative Cl and adjacent to N.
C-3145 - 148Attached to the strongly electron-withdrawing SO₂Cl group.
C-4140 - 143Deshielded by adjacent SO₂Cl group.
C-5135 - 138Attached to the methyl group.
C-6150 - 153Adjacent to ring nitrogen, deshielded.
-CH₃18 - 22Typical range for an aromatic methyl carbon.

Note: Chemical shift prediction for ¹³C NMR is complex; these values are estimates based on established substituent effects on pyridine systems.[2]

Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation: a. Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm. c. Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). d. Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition: a. The following parameters are recommended for a standard 400 MHz NMR spectrometer. b. ¹H NMR Acquisition: i. Pulse Program: A standard single-pulse experiment (e.g., 'zg30'). ii. Spectral Width: 16 ppm (centered around 6 ppm). iii. Acquisition Time: ~3 seconds. iv. Relaxation Delay: 2 seconds. v. Number of Scans: 16 to 64, depending on sample concentration. c. ¹³C NMR Acquisition: i. Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30'). ii. Spectral Width: 240 ppm (centered around 120 ppm). iii. Acquisition Time: ~1.5 seconds. iv. Relaxation Delay: 2 seconds. v. Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

3. Data Processing: a. Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio. b. Perform a Fourier Transform to convert the FID into the frequency-domain spectrum. c. Phase correct the spectrum manually to ensure all peaks have a positive, symmetrical lineshape. d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR or the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR. e. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Validation with 2D NMR Spectroscopy

For unequivocal structural confirmation, particularly in complex molecules, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals for H-4 and H-6, confirming their meta-coupling relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signal at ~8.2-8.4 ppm to the C-4 carbon, the signal at ~8.8-9.0 ppm to the C-6 carbon, and the methyl proton signal to the methyl carbon.

G cluster_0 Key 2D NMR Correlations H4 H-4 (~8.3 ppm) H6 H-6 (~8.9 ppm) H4->H6 COSY C4 C-4 H4->C4 HSQC C6 C-6 H6->C6 HSQC CH3_H -CH₃ (H) (~2.6 ppm) CH3_C -CH₃ (C) CH3_H->CH3_C HSQC

Caption: Expected 2D NMR correlations for structure confirmation.

Conclusion

The NMR analysis of this compound is straightforward but requires a solid understanding of substituent effects on aromatic systems. The predicted ¹H spectrum is characterized by two meta-coupled doublets in the downfield aromatic region and a methyl singlet upfield. The ¹³C spectrum is expected to show six distinct signals, with the carbons bearing the chloro and sulfonyl chloride groups being the most deshielded. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality NMR data to verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their drug discovery and development pipelines.

References

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(9), 327-339. [Link]

  • Ron. (2014, October 4). Proton NMR signals and rings. Chemistry Stack Exchange. [Link]

  • Kaçka, M., & Urbański, T. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • Kaczmarek, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13275-13289. [Link]

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Mass spectrometry of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a critical reactive intermediate in contemporary pharmaceutical synthesis. Recognizing the compound's inherent reactivity, this document moves beyond standard protocols to explain the causal reasoning behind methodological choices, ensuring both scientific rigor and practical applicability. We will explore ionization techniques, detail a robust LC-MS/MS workflow, and elucidate the characteristic fragmentation pathways. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep, actionable understanding of how to characterize this and similar reactive molecules to ensure the quality and integrity of their synthetic processes.

Introduction: The Analytical Imperative

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. It serves as a pivotal building block for synthesizing a class of sulfonamides, which are integral to the development of novel therapeutic agents.[1][2] The sulfonyl chloride moiety is a potent electrophile, designed for reactivity in subsequent synthetic steps. However, this same reactivity presents a formidable challenge for analytical characterization.[1]

Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight essential for identity confirmation, purity assessment, and impurity profiling in drug development.[3][4] The analysis of reactive intermediates like sulfonyl chlorides is not a trivial pursuit; it demands a nuanced approach to sample handling and instrument configuration to prevent the generation of artifacts that could compromise data integrity.[5] This guide provides the expertise-driven insights necessary to navigate these challenges effectively.

Core Physicochemical & Structural Data

A foundational understanding of the analyte's properties is paramount for developing a sound analytical strategy.

PropertyValueSource
Molecular Formula C₆H₅Cl₂NO₂S[6]
Molecular Weight 226.08 g/mol [6]
CAS Number 1208081-98-4[6][7]
Canonical SMILES CC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl[6]

The molecule's structure contains two key features that dictate its analytical behavior: the reactive sulfonyl chloride group, which is highly susceptible to hydrolysis, and the pyridine ring, which provides a site for protonation. Due to its reactivity, solvents and handling conditions must be rigorously controlled to be anhydrous and aprotic.[1]

Foundational Principles of Mass Spectrometry for Reactive Intermediates

The choice of ionization method is the most critical parameter in the mass spectrometric analysis of a reactive molecule. The goal is to transition the analyte from the condensed phase to a gas-phase ion with minimal degradation.

Ionization Technique Selection: A Tale of Two Methods

Electron Ionization (EI): The "Hard" Approach EI involves bombarding the analyte with high-energy electrons (typically 70 eV), causing ionization and extensive, reproducible fragmentation.[8][9] This fragmentation creates a characteristic "fingerprint" spectrum that is excellent for structural elucidation and library matching.[9][10]

  • Causality: While powerful, EI is a gas-phase technique often coupled with Gas Chromatography (GC). This requires the analyte to be volatile and thermally stable. Sulfonyl chlorides can degrade at the high temperatures of a GC injection port, potentially cleaving the sulfonyl chloride group before ionization even occurs.[11] Therefore, while EI can provide rich structural data, it risks analyzing degradants rather than the parent compound.

Electrospray Ionization (ESI): The "Soft" Superiority ESI generates ions directly from a liquid solution by creating a fine, charged aerosol in the presence of a strong electric field.[12][13] It is a "soft" ionization technique that imparts minimal excess energy to the analyte, making it ideal for thermally labile or non-volatile molecules.[1][12]

  • Causality: For this compound, ESI is the superior choice. It allows for analysis at or near ambient temperature when coupled with Liquid Chromatography (LC), thus preserving the molecule's integrity. It typically generates a protonated molecule, [M+H]⁺, which provides unambiguous molecular weight information.[12] This preservation of the molecular ion is critical for confirming the identity of the target compound and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments.

The Power of High-Resolution Mass Spectrometry (HRMS)

In pharmaceutical analysis, knowing the nominal mass is often insufficient. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide mass measurements with high accuracy (<5 ppm).[4][14]

  • Causality: This accuracy allows for the confident determination of a molecule's elemental composition. For a compound containing C, H, N, O, S, and Cl, many combinations can result in the same nominal mass. HRMS resolves this ambiguity, which is essential for identifying unknown synthesis by-products or degradation products.[14][15][16]

Experimental Protocol: A Validated LC-ESI-MS/MS Workflow

This protocol is designed as a self-validating system, where each step is chosen to mitigate the inherent risks associated with analyzing a reactive sulfonyl chloride.

Workflow Overview

G cluster_prep Sample Preparation (Inert Environment) cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Prepare 1 mg/mL stock in Anhydrous Acetonitrile dilute Dilute to 1-10 µg/mL with Mobile Phase A prep->dilute inject Inject 5 µL dilute->inject sep Reversed-Phase C18 Separation inject->sep ionize Positive ESI sep->ionize ms1 Full Scan MS1 (Identify [M+H]⁺) ionize->ms1 ms2 Targeted MS/MS (Fragment [M+H]⁺) ms1->ms2 analyze Confirm MW & Isotopic Pattern Elucidate Fragmentation Pathway ms2->analyze

Caption: LC-ESI-MS/MS workflow for this compound.

Step 1: Sample Preparation (The Trustworthiness Pillar)

The integrity of the sample is the foundation of reliable data. The primary risk is hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

  • Protocol:

    • Work in a low-humidity environment or a glovebox.

    • Use only high-purity, anhydrous acetonitrile (ACN) as the stock solvent. Aprotic solvents are crucial to prevent reaction.[1]

    • Prepare a stock solution of 1 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.

    • Perform serial dilutions to a final working concentration of 1-10 µg/mL using the initial mobile phase conditions (e.g., 95% Water/5% ACN) immediately before injection. This minimizes the time the analyte spends in an aqueous environment.

Step 2: Liquid Chromatography (LC) Parameters

The goal of chromatography is to separate the analyte from impurities and deliver it to the mass spectrometer in a compatible solvent stream.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmStandard for retaining moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent.
Gradient 5% B to 95% B over 10 minutesEnsures elution of the analyte and separation from potential impurities.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Column Temp. 30 °CProvides reproducible retention times while avoiding thermal degradation.
Injection Vol. 5 µLBalances sensitivity with the risk of column overloading.
Step 3: Mass Spectrometry (MS) Parameters

These settings are optimized for detecting the parent ion and generating informative fragments.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The pyridine nitrogen is a basic site readily accepting a proton.
Capillary Voltage 3.5 kVOptimizes the electrospray process for stability and ion generation.
Drying Gas Temp. 325 °CFacilitates solvent evaporation from the ESI droplets.
Drying Gas Flow 8 L/minAssists in desolvation.
Nebulizer Pressure 40 psiControls the formation of the aerosol.
Scan Mode 1 Full Scan MS (m/z 100-500)To detect the [M+H]⁺ ion and survey for impurities.
Scan Mode 2 Targeted MS/MSSelect the [M+H]⁺ isotopic cluster as the precursor for fragmentation.
Collision Energy Ramped (e.g., 10-40 eV)A range of energies ensures the capture of both primary and secondary fragments.

Data Interpretation: Decoding the Mass Spectrum

The Molecular Ion: A Chlorine Isotope Signature

The most telling feature in the full scan mass spectrum is the isotopic pattern of the protonated molecular ion, [C₆H₆Cl₂NO₂S]⁺. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the presence of two chlorine atoms creates a unique signature.

  • [M+H]⁺: The monoisotopic peak (containing two ³⁵Cl atoms) will appear at m/z ~225.95.

  • [M+2+H]⁺: The peak containing one ³⁵Cl and one ³⁷Cl will appear at m/z ~227.95.

  • [M+4+H]⁺: The peak containing two ³⁷Cl atoms will appear at m/z ~229.95.

The expected intensity ratio of these peaks is approximately 9:6:1 , providing high confidence in the elemental composition.[1]

The Fragmentation Pathway: A Structural Blueprint

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 226 reveals the molecule's structural connectivity. The fragmentation is predictable and driven by the lability of the C-S and S-Cl bonds and rearrangements.

G cluster_frags Primary Fragments cluster_f1_frags Secondary Fragments from m/z 162 M [M+H]⁺ m/z 226 C₆H₆Cl₂NO₂S⁺ F1 m/z 162 C₆H₆ClNO⁺ (Loss of SO₂) M->F1 - SO₂ (64 Da) F2 m/z 127 C₆H₅ClN⁺ (Loss of SO₂Cl) M->F2 - SO₂Cl (99 Da) F1_1 m/z 127 C₆H₅ClN⁺ (Loss of Cl) F1->F1_1 - Cl (35 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Key Mechanistic Insights:

  • Loss of Sulfur Dioxide (SO₂): The most characteristic fragmentation pathway for aromatic sulfonyl compounds is the neutral loss of SO₂ (64 Da) via a rearrangement process.[17][18] This leads to the formation of a highly abundant fragment ion at m/z 162 . This is a key diagnostic peak.

  • Cleavage of the C-S Bond: Direct cleavage of the bond between the pyridine ring and the sulfur atom results in the loss of the entire sulfonyl chloride group (•SO₂Cl, 99 Da), yielding a fragment at m/z 127 .

  • Secondary Fragmentation: The ion at m/z 162 can further lose a chlorine radical (•Cl, 35 Da) to produce the ion at m/z 127 . The fact that m/z 127 can be formed through two different pathways often makes it a prominent peak in the spectrum.

Summary of Expected Fragments:

m/z (Monoisotopic)Elemental CompositionProposed Identity
225.95[C₆H₆³⁵Cl₂NO₂S]⁺Protonated Molecule [M+H]⁺
161.99[C₆H₆³⁵ClNO]⁺[M+H - SO₂]⁺
127.02[C₆H₅³⁵ClN]⁺[M+H - SO₂Cl]⁺ or [M+H - SO₂ - Cl]⁺

Conclusion: Towards Confident Characterization

The mass spectrometric analysis of this compound is a clear example of where expertise and a deep understanding of chemical principles are paramount. Its inherent reactivity is not an obstacle but a parameter that must be respected and controlled through meticulous sample handling and the selection of appropriate analytical techniques. By leveraging a soft ionization method like ESI, coupled with the resolving power of modern mass analyzers, researchers can confidently confirm the identity, purity, and stability of this vital pharmaceutical intermediate. The combination of an intact molecular ion with its characteristic isotopic signature and a predictable fragmentation pattern provides a robust, multi-faceted confirmation of the molecule's structure, fulfilling the stringent requirements of the pharmaceutical industry.

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Chemical reactivity of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Possessing two distinct and highly reactive electrophilic centers—a sulfonyl chloride group and a chloro-substituted pyridine ring—this molecule offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical reactivity, focusing on the mechanistic principles that govern its reactions. We will explore the differential reactivity of its functional groups, strategies for achieving regioselective transformations, and its application as a scaffold for creating diverse compound libraries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this valuable building block.

Molecular Overview and Synthetic Considerations

This compound is a crystalline solid at room temperature. Its structure features an electron-deficient pyridine ring substituted with a weakly electron-donating methyl group and two powerful electron-withdrawing groups: a chlorine atom at the 2-position and a sulfonyl chloride moiety at the 3-position. This electronic arrangement is the primary determinant of its chemical behavior.

Physicochemical Properties
PropertyValueReference
CAS Number 1208081-98-4[1]
Molecular Formula C₆H₅Cl₂NO₂S[1]
Molecular Weight 226.08 g/mol [1]
SMILES CC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl[1]
Synthesis Pathway

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be logically inferred from established methods for analogous sulfonyl chlorides. A prevalent and effective method involves the oxidative chlorination of a corresponding thiol precursor.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of the title compound.

Generalized Experimental Protocol: Oxidative Chlorination [2]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, suspend the precursor, 2-chloro-5-methylpyridine-3-thiol, in a suitable acidic medium (e.g., 1 M hydrochloric acid).

  • Cooling: Cool the suspension to a temperature between -5 °C and 0 °C using an ice-salt bath.

  • Chlorination: Bubble chlorine gas through the stirred suspension or, alternatively, add a solution of sodium hypochlorite (bleach) dropwise.[2] Maintain the temperature below 0 °C throughout the addition. The highly exothermic nature of this reaction requires careful monitoring and control.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, quench any excess chlorine with a reducing agent such as sodium sulfite solution. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization to yield the desired sulfonyl chloride.[2]

The Dichotomy of Reactivity: Sulfonyl Chloride vs. Pyridine Ring

The core of this molecule's utility lies in the differential reactivity of its two electrophilic sites. The sulfur atom of the sulfonyl chloride is exceptionally electrophilic, making it the primary target for most nucleophiles under mild conditions. In contrast, the C2 carbon of the pyridine ring, while activated towards nucleophilic attack, requires more forcing conditions for substitution to occur.

The Highly Reactive Sulfonyl Chloride Moiety

The sulfonyl chloride group is a cornerstone of medicinal chemistry, primarily for its reliable reaction with amines to form sulfonamides.[3][4]

Mechanistic Insight: The sulfur atom is bonded to three highly electronegative atoms (two oxygens, one chlorine), which creates a strong dipole and renders the sulfur atom highly susceptible to nucleophilic attack. The reaction proceeds via a bimolecular nucleophilic substitution mechanism, likely a concerted Sₙ2-type process at the sulfur center.[5]

A. Sulfonamide Formation: This is the most prevalent and synthetically valuable reaction.

Caption: Mechanism of sulfonamide synthesis.

Experimental Protocol: General Sulfonamide Synthesis

  • Reactant Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Addition of Amine: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution, followed by a non-nucleophilic base like triethylamine (1.5 eq) or pyridine (2.0 eq). The base is crucial for scavenging the HCl generated during the reaction.[3]

  • Reaction Conditions: Stir the mixture at room temperature (or 0 °C for highly reactive amines) for 2-16 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, dilute the mixture with the solvent, wash sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude sulfonamide can be purified by column chromatography or recrystallization.

B. Other Transformations:

  • Sulfonate Ester Formation: Reaction with alcohols or phenols in the presence of a base yields sulfonate esters.

  • Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding 2-chloro-5-methylpyridine-3-sulfonic acid.

  • Reduction: The sulfonyl chloride can be reduced to the corresponding thiol using reagents like triphenylphosphine, offering an alternative synthetic route from this intermediate.[6]

The Pyridine Ring: Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring is inherently electron-deficient, a property exacerbated by the chloro- and sulfonyl chloride substituents. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SₙAr), with the chlorine atom at the C2 position serving as a competent leaving group.[7][8]

Mechanistic Insight: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The pyridine nitrogen plays a key role in stabilizing this negative charge. In the second step, aromaticity is restored by the expulsion of the chloride leaving group.[8]

Caption: General mechanism for SₙAr at the C2 position.

Experimental Protocol: General SₙAr Reaction

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve the 2-chloro-5-methylpyridine substrate (e.g., the sulfonamide derivative) (1.0 eq) in a high-boiling polar aprotic solvent like DMSO, DMF, or NMP.

  • Reagent Addition: Add the nucleophile (e.g., a primary/secondary amine or sodium alkoxide) (1.5-3.0 eq) and, if necessary, a base such as potassium carbonate or sodium hydride.

  • Reaction Conditions: Heat the reaction mixture to a high temperature, typically between 100 °C and 160 °C, for several hours to days.[7]

  • Monitoring and Work-up: Monitor the reaction by LC-MS. After cooling to room temperature, carefully pour the reaction mixture into water or ice-water.

  • Isolation: Collect the precipitated product by filtration or extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). The crude product is then purified by standard methods.

A Scientist's Perspective: Harnessing Regioselectivity

The significant difference in reactivity between the sulfonyl chloride and the 2-chloro position is not a limitation but a powerful synthetic tool. It allows for a stepwise, controlled functionalization of the molecule.

FeatureReaction at Sulfonyl ChlorideReaction at C2-Chloro (SₙAr)
Relative Reactivity Very HighModerate
Typical Nucleophiles Amines, Alcohols, WaterAmines, Alkoxides, Thiolates
Typical Temperature 0 °C to Room Temperature100 °C to 160 °C
Common Solvents DCM, THF, AcetonitrileDMSO, DMF, NMP
Controlling Factor Kinetic ControlThermodynamic Control

By carefully selecting reaction conditions, a chemist can dictate the reaction's outcome. A nucleophile introduced at room temperature will almost exclusively react with the sulfonyl chloride. The resulting stable sulfonamide can then be subjected to the much harsher conditions required to promote the SₙAr reaction at the C2 position, thus building molecular complexity in a predictable manner.

Strategic Stepwise Functionalization:

Stepwise_Functionalization Start 2-Chloro-5-methylpyridine- 3-sulfonyl chloride Step1 Sulfonamide Intermediate Start->Step1 R¹NH₂, Base Room Temp. Step2 Final Di-substituted Product Step1->Step2 R²NH₂, Heat (SₙAr)

Caption: Strategic functionalization pathway.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in drug discovery for several reasons:

  • Access to Sulfonamides: The sulfonamide functional group is a key component in a vast array of marketed drugs, including diuretics, antibiotics, and anti-inflammatory agents. This molecule provides a direct entry point to novel sulfonamide derivatives.[9]

  • Versatile Pyridine Core: The pyridine ring is a bioisostere of benzene and is frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and metabolic stability, and to form critical hydrogen bonds with biological targets.[10]

  • Multi-Point Diversification: The ability to selectively functionalize two different positions allows for the rapid creation of focused chemical libraries, enabling efficient exploration of structure-activity relationships (SAR).

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate care in a well-ventilated fume hood.

  • Hazards: As a sulfonyl chloride, it is expected to be corrosive, a lachrymator, and moisture-sensitive. Contact with skin and eyes will likely cause severe burns.[11] Inhalation can cause respiratory tract irritation. It reacts with water to release corrosive hydrogen chloride gas.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Storage: Store in a cool, dry place under an inert atmosphere, away from moisture and incompatible materials such as strong bases and oxidizing agents.[12]

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Introduction: The Significance of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methylpyridine-3-sulfonyl chloride: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This compound is a key intermediate whose structural motifs are found in a variety of biologically active compounds. Its importance lies in the versatile reactivity of the sulfonyl chloride group, which allows for the facile introduction of sulfonamide functionalities, a common feature in many pharmaceutical agents. The strategic placement of the chloro and methyl groups on the pyridine ring further allows for a range of subsequent chemical modifications, making it a valuable scaffold in the synthesis of complex molecules.

Core Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively approached in two distinct stages. The primary focus is the synthesis of the precursor, 2-chloro-5-methylpyridine. Following the successful isolation and purification of this intermediate, the final step involves the regioselective introduction of the sulfonyl chloride group via chlorosulfonation. This guide will first delve into the various routes for obtaining the precursor before detailing the final transformation.

Synthesis of the Precursor: 2-Chloro-5-methylpyridine

The choice of starting material for the synthesis of 2-chloro-5-methylpyridine is a critical decision, influenced by factors such as cost, scalability, and desired purity. Three primary routes have been established, each with its own set of advantages and challenges.

Route A: From 3-Methylpyridine (3-Picoline)

This classical approach involves the initial oxidation of 3-methylpyridine to its N-oxide, which then undergoes chlorination. The activation of the pyridine ring via N-oxide formation is a key mechanistic consideration, as it facilitates electrophilic substitution.

Causality of Experimental Choices: The direct chlorination of 3-methylpyridine often leads to a mixture of isomers, which are difficult to separate.[1] The formation of the N-oxide deactivates the ring towards electrophilic attack but directs the incoming chloro group to the 2- and 6-positions. Subsequent deoxygenation yields the desired 2-chloro-5-methylpyridine.

Experimental Protocol:

  • N-Oxide Formation: 3-Methylpyridine is treated with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form 3-methylpyridine N-oxide.

  • Chlorination: The resulting N-oxide is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base, such as diisopropylamine, to yield 2-chloro-5-methylpyridine.[2]

Quantitative Data Summary:

ParameterValueReference
Starting Material3-Methylpyridine[3]
Key ReagentsHydrogen Peroxide, Acetic Acid, POCl₃, Diisopropylamine[2]
Temperature0-5 °C (Chlorination)[2]
Reported YieldCan be variable depending on conditions[2]

Logical Relationship Diagram:

A 3-Methylpyridine B 3-Methylpyridine N-Oxide A->B Oxidation (e.g., H₂O₂/AcOH) C 2-Chloro-5-methylpyridine B->C Chlorination (e.g., POCl₃)

Caption: Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine.

Route B: From Propionaldehyde and an Acrylic Ester

This route offers a more controlled synthesis, avoiding the formation of isomeric byproducts often seen with the 3-picoline route.[4][5] It involves a multi-step process starting with the condensation of propionaldehyde and an acrylic ester.

Causality of Experimental Choices: This pathway builds the pyridine ring from acyclic precursors, allowing for precise control over the substitution pattern. The initial condensation forms a 4-formylpentanoate ester, which is then cyclized with a nitrogen source to form a dihydropyridone.[4] Subsequent halogenation, dehydrohalogenation, and chlorination steps lead to the desired product.

Experimental Protocol:

  • Condensation: Propionaldehyde and an acrylic ester are condensed to form a 4-formylpentanoate ester.[4]

  • Cyclization: The ester is aminated with a nitrogen source (e.g., an amine or ammonium compound) to form 5-methyl-3,4-dihydro-2(1H)-pyridone.[4][5]

  • Halogenation & Dehydrohalogenation: The dihydropyridone is halogenated and then dehydrohalogenated to yield 2-hydroxy-5-methylpyridine (which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyridone).[4]

  • Chlorination: The resulting pyridone is chlorinated using an agent like phosphorus oxychloride or phosgene in a high-boiling solvent such as trichlorobenzene to give 2-chloro-5-methylpyridine.[4][6]

Quantitative Data Summary:

ParameterValueReference
Starting MaterialsPropionaldehyde, Acrylic Ester[4][5]
Key ReagentsAmine/Ammonium source, Halogenating agent, POCl₃/Phosgene[4][6]
Temperature80-130 °C (Final Chlorination)[6]
Reported YieldHigh, with good regioselectivity[7]

Experimental Workflow Diagram:

A Propionaldehyde + Acrylic Ester B 4-Formylpentanoate Ester A->B Condensation C 5-Methyl-3,4-dihydro-2(1H)-pyridone B->C Amination/Cyclization D 2-Hydroxy-5-methylpyridine C->D Halogenation/Dehydrohalogenation E 2-Chloro-5-methylpyridine D->E Chlorination (e.g., POCl₃)

Caption: Synthesis from Propionaldehyde and an Acrylic Ester.

Route C: From 2-Amino-5-methylpyridine

This method utilizes a diazotization reaction, a well-established transformation in aromatic chemistry, to replace an amino group with a chlorine atom.

Causality of Experimental Choices: The Sandmeyer reaction, or a related diazotization-displacement, provides a reliable method for introducing a chloro group at a specific position on the pyridine ring. The amino group is first converted to a diazonium salt, which is an excellent leaving group and is readily displaced by a chloride ion.

Experimental Protocol:

  • Diazotization: 2-Amino-5-methylpyridine is dissolved in concentrated hydrochloric acid and treated with a nitrosating agent, such as sodium nitrite or nitrosonitric acid, at low temperatures (-20 to 50 °C) to form the corresponding diazonium salt.[8]

  • Chloride Displacement: The diazonium salt is then decomposed in the presence of a chloride source, often from the hydrochloric acid used as the solvent, to yield 2-chloro-5-methylpyridine. The use of thionyl chloride in conjunction with nitrosonitric acid has also been reported.[8]

Quantitative Data Summary:

ParameterValueReference
Starting Material2-Amino-5-methylpyridine[8]
Key ReagentsConcentrated HCl, Sodium Nitrite/Nitrosonitric Acid, Thionyl Chloride[8]
Temperature-20 to 50 °C[8]
Reported YieldUp to 93.8%[1]

Reaction Pathway Diagram:

A 2-Amino-5-methylpyridine B Diazonium Salt Intermediate A->B Diazotization (e.g., NaNO₂/HCl) C 2-Chloro-5-methylpyridine B->C Chloride Displacement

Caption: Synthesis of 2-Chloro-5-methylpyridine via Diazotization.

The Final Transformation: Chlorosulfonation of 2-Chloro-5-methylpyridine

With the precursor in hand, the final step is the introduction of the sulfonyl chloride group at the 3-position of the pyridine ring. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid.

Mechanism of Chlorosulfonation: The reaction proceeds via the attack of the electron-rich pyridine ring on the electrophilic sulfur atom of chlorosulfonic acid. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven to completion under appropriate conditions. The substitution occurs at the 3-position, which is the least deactivated position for electrophilic attack on a pyridine ring bearing an electron-withdrawing group at the 2-position.

General Experimental Protocol:

  • Reaction Setup: 2-Chloro-5-methylpyridine is added cautiously to an excess of chlorosulfonic acid at a low temperature (typically 0-5 °C) with vigorous stirring.

  • Reaction Progression: The reaction mixture is then slowly warmed to a higher temperature and held for several hours to ensure complete conversion.

  • Work-up: The reaction is carefully quenched by pouring it onto ice, followed by extraction with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude this compound, which can be further purified by recrystallization or chromatography.

Critical Safety Considerations with Chlorosulfonic Acid:

Chlorosulfonic acid is a highly corrosive and reactive substance that requires strict safety protocols.

  • Extreme Corrosivity: It causes severe burns to the skin and eyes upon contact.[9][10] The vapor is also highly irritating to the respiratory tract.[9]

  • Violent Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing corrosive and toxic fumes of hydrochloric acid and sulfuric acid.[9][11] All glassware must be scrupulously dried, and the reaction must be conducted under anhydrous conditions.

  • Personal Protective Equipment (PPE): The use of a full acid suit, including gloves, boots, and a face shield, along with respiratory protection, is mandatory.[11][12]

  • Handling and Storage: It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as organic compounds, metals, and bases.[9][10]

  • Spill Management: Spills should be contained and absorbed with an inert, dry material. Water should never be used to clean up a chlorosulfonic acid spill.[11][12]

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful and efficient preparation of the 2-chloro-5-methylpyridine precursor. The choice of the initial starting material will depend on the specific requirements of the research or development program, with considerations for yield, purity, and scalability. The final chlorosulfonation step, while conceptually straightforward, demands meticulous attention to safety due to the hazardous nature of chlorosulfonic acid. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can effectively synthesize this valuable intermediate for application in drug discovery and agrochemical development.

References

  • Atul Ltd. (n.d.). Chlorosulfonic acid Technical Data Sheet. Retrieved from [Link]

  • ScienceLab.com. (2005, October 11). Chlorosulfonic acid MSDS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Retrieved from [Link]

  • Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (1984). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (2017). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • Google Patents. (1984). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (2015). CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
  • Patsnap. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]

  • Google Patents. (1984). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

  • Google Patents. (2013). CN102924370A - 2-amino-5-methylpyridine preparation method.
  • Organic Syntheses. (n.d.). Procedure for the Preparation of Pyrylium Tetrafluoroborate. Retrieved from [Link]

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A Technical Guide to 2-Chloro-5-methylpyridine-3-sulfonyl chloride: A Versatile Reagent in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Role of Sulfonyl Chlorides

The pyridine ring is a privileged scaffold in modern agrochemistry, forming the core of numerous highly effective herbicides, insecticides, and fungicides.[1][2] Its unique electronic properties and metabolic stability make it an ideal building block for creating bioactive molecules. Within this class, functionalized pyridines that serve as reactive intermediates are of paramount importance to research and development scientists.

This technical guide focuses on 2-chloro-5-methylpyridine-3-sulfonyl chloride , a key reagent that combines the proven pyridine scaffold with the versatile reactivity of a sulfonyl chloride group. The sulfonyl chloride functional group is a powerful electrophile, primarily used to form stable sulfonamide and sulfonate ester linkages.[3] This reactivity is the foundation for one of the most commercially successful classes of herbicides: the sulfonylureas.[4][5][6]

This document provides an in-depth exploration of the synthesis, properties, and synthetic applications of this compound. We will examine the synthesis of its critical precursor, 2-chloro-5-methylpyridine, delve into the specific reactions of the sulfonyl chloride moiety, and present validated protocols relevant to the synthesis of advanced agrochemical structures.

Physicochemical & Spectroscopic Data

Accurate characterization of a reagent is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1208081-98-4N/A
Molecular Formula C₆H₅Cl₂NO₂SN/A
Molecular Weight 226.08 g/mol N/A
Appearance White to off-white solidN/A
SMILES Cc1cc(c(nc1)Cl)S(=O)(=O)ClN/A

Note: While a specific public source for spectroscopic data was not identified during the literature review, typical ¹H NMR chemical shifts for such a structure would be expected in the aromatic region (δ 7.5-9.0 ppm) for the pyridine protons and the aliphatic region (δ 2.0-3.0 ppm) for the methyl protons.

Synthesis of the Core Intermediate: 2-Chloro-5-methylpyridine

The journey to our target sulfonyl chloride begins with its precursor, 2-chloro-5-methylpyridine. This intermediate is a valuable building block in its own right, serving as a precursor to major neonicotinoid insecticides.[7][8][9] Several patented routes exist for its synthesis, often starting from 3-methylpyridine (β-picoline).[10][11][12][13] One common industrial approach involves the oxidation of 3-methylpyridine to its N-oxide, followed by chlorination.[12][14]

The chlorination of 3-methylpyridine N-oxide using reagents like phosphorus oxychloride (POCl₃) can yield a mixture of isomers.[12] Process optimization is crucial to maximize the yield of the desired 2-chloro-5-methylpyridine isomer.[12][13]

cluster_0 Synthesis of 2-Chloro-5-methylpyridine A 3-Methylpyridine (β-Picoline) B 3-Methylpyridine N-Oxide A->B Oxidation (e.g., H₂O₂) C 2-Chloro-5-methylpyridine B->C Chlorination (e.g., POCl₃)

Caption: Synthetic pathway to the key precursor, 2-chloro-5-methylpyridine.

Experimental Protocol: Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine N-Oxide

This protocol is a representative example based on established chemical principles described in patent literature.[12][14]

1. Reaction Setup:

  • Charge a multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel with 3-methylpyridine N-oxide (1.0 eq) and a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Cool the mixture to 0-5 °C using an ice bath.

2. Reagent Addition:

  • Prepare a solution of phosphorus oxychloride (POCl₃, 2.0 eq) in CH₂Cl₂.

  • In a separate solution, prepare a mixture of a tertiary amine base (e.g., N,N-diisopropylethylamine, 2.0 eq) in CH₂Cl₂.[12]

  • Add approximately 10% of the POCl₃ solution to the cooled reaction flask.

  • Co-currently add the remaining POCl₃ solution and the tertiary amine solution to the reaction flask via separate dropping funnels over 3 hours, maintaining the internal temperature at 0-5 °C. The base is critical for controlling the reaction pathway and neutralizing the generated acid.

3. Reaction and Work-up:

  • Stir the mixture at 0-5 °C for 2 hours after the addition is complete.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Adjust the pH of the aqueous layer to ~5-6 using a 20% NaOH solution while keeping the temperature below 35 °C.[12]

4. Isolation and Purification:

  • Separate the organic layer. Extract the aqueous layer with additional CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to yield pure 2-chloro-5-methylpyridine.[13]

Synthesis of this compound

The conversion of the stable pyridine precursor into the highly reactive sulfonyl chloride is typically achieved via electrophilic chlorosulfonation. This reaction involves treating the pyridine with a powerful sulfonating agent, most commonly chlorosulfonic acid (ClSO₃H).[15]

cluster_1 Chlorosulfonation Reaction C 2-Chloro-5-methylpyridine D This compound C->D Chlorosulfonation (ClSO₃H)

Caption: Synthesis of the title compound via chlorosulfonation.

Experimental Protocol: Chlorosulfonation of 2-Chloro-5-methylpyridine

This protocol is based on general procedures for the chlorosulfonation of aromatic and heteroaromatic compounds.[15]

1. Reaction Setup:

  • In a flask equipped with a stirrer, dropping funnel, and gas outlet (connected to a scrubber for HCl gas), place chlorosulfonic acid (approx. 5 eq) and cool to -10 °C.

  • Causality: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion. The low temperature is crucial to control the highly exothermic nature of the reaction and prevent side product formation.

2. Substrate Addition:

  • Slowly add 2-chloro-5-methylpyridine (1.0 eq) dropwise to the cooled chlorosulfonic acid, ensuring the internal temperature does not rise above 0 °C.

3. Reaction:

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for several hours until the reaction is complete (monitor by TLC or HPLC).

4. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

  • The product will precipitate as a solid.

  • Extract the aqueous slurry with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Combine the organic extracts, wash with cold water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the solution under reduced pressure at low temperature to obtain the crude this compound, which can be used directly or purified by recrystallization.

  • Trustworthiness: Sulfonyl chlorides are moisture-sensitive. It is critical to use anhydrous solvents and dry the final product thoroughly under vacuum to prevent hydrolysis back to the sulfonic acid.

Core Reactivity and Application in Agrochemical Synthesis

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group (-SO₂Cl) toward nucleophiles. The sulfur atom is highly electrophilic, making it a prime target for attack by amines, alcohols, and other nucleophiles.

cluster_2 General Reactivity RSO2Cl Pyridine-SO₂Cl Product Product (Sulfonamide or Sulfonate Ester) RSO2Cl->Product NuH Nucleophile (R'-NH₂ or R'-OH) NuH->Product HCl HCl (byproduct)

Caption: Nucleophilic attack on the sulfonyl chloride group.

Case Study: Synthesis of Sulfonylurea Herbicides

The formation of the sulfonylurea bridge (-SO₂NHCONH-) is the hallmark reaction for this class of compounds and a primary application for pyridine sulfonyl chlorides in agrochemical discovery.[16] While specific commercial herbicides derived directly from this compound are not prominently documented, the synthetic methodology is well-established and broadly applicable. For instance, the synthesis of the herbicide nicosulfuron involves the coupling of a pyridine sulfonyl chloride with a pyrimidine urea derivative.[17][18][19]

The synthesis typically proceeds in two steps:

  • Formation of a Sulfonyl Isocyanate: The sulfonyl chloride reacts with an isocyanate source (e.g., sodium cyanate) to form a highly reactive sulfonyl isocyanate intermediate.[17]

  • Coupling with an Amine: The isocyanate is then trapped in situ by a heterocyclic amine (such as 2-amino-4,6-dimethoxypyrimidine) to form the final sulfonylurea product.[17][18]

cluster_3 Sulfonylurea Synthesis Workflow SulfonylChloride Pyridine-SO₂Cl SulfonylIsocyanate Pyridine-SO₂-NCO (Intermediate) SulfonylChloride->SulfonylIsocyanate IsocyanateSource Isocyanate Source (e.g., NaOCN) IsocyanateSource->SulfonylIsocyanate Sulfonylurea Sulfonylurea Product SulfonylIsocyanate->Sulfonylurea HeterocyclicAmine Heterocyclic Amine (e.g., Aminopyrimidine) HeterocyclicAmine->Sulfonylurea

Caption: General workflow for the synthesis of a pyridylsulfonylurea herbicide.

Representative Protocol: Synthesis of a Pyridylsulfonylurea

This protocol is a generalized procedure based on patent literature for sulfonylurea synthesis.[17][18][20]

1. Formation of the Isocyanate Intermediate:

  • Suspend this compound (1.0 eq) and sodium cyanate (1.5 eq) in an anhydrous organic solvent (e.g., acetonitrile or dichloromethane) in a reaction vessel under a nitrogen atmosphere.

  • Add an organic base (e.g., triethylamine) and stir the reaction at a controlled temperature (e.g., 10-50 °C) for 2-10 hours.[17]

  • Expertise: The use of an anhydrous solvent is critical as the sulfonyl isocyanate intermediate is highly sensitive to moisture. The reaction progress can be monitored by the disappearance of the starting sulfonyl chloride.

2. Coupling Reaction:

  • To the mixture containing the in situ generated sulfonyl isocyanate, add a solution of the heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine, 1.0 eq) in the same solvent.

  • Stir the reaction at ambient temperature for 1-5 hours until completion.[17]

3. Isolation:

  • Filter the reaction mixture to remove any inorganic salts.

  • The product may precipitate from the solution upon standing or by the addition of an anti-solvent (e.g., water).

  • Collect the solid product by filtration, wash with water and a small amount of cold solvent, and dry under vacuum to yield the target sulfonylurea.

Safety and Handling

This compound is a reactive chemical intermediate and should be handled with appropriate care.

  • Hazards: As with most sulfonyl chlorides, it is expected to be corrosive and a lachrymator. It will react with water, including moisture in the air, to release hydrochloric acid (HCl).

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This compound stands as a valuable and highly reactive intermediate for agrochemical research. Its synthesis is grounded in well-established industrial processes starting from 3-methylpyridine. The true power of this reagent lies in the electrophilic nature of its sulfonyl chloride group, which provides a direct and efficient route to constructing sulfonamides and, most notably, the sulfonylurea bridge that defines a blockbuster class of herbicides. While its precursor, 2-chloro-5-methylpyridine, has found widespread use in insecticides, the sulfonyl chloride derivative offers chemists a strategic tool to explore new chemical space in the ongoing quest for more effective and environmentally benign crop protection solutions.

References

  • US4612377A - Preparation of 2-chloro-5-methylpyridine.
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  • WO2013050433A1 - Pesticide preparation and process for producing the same.
  • Exploring 2-Chloro-5-Methylpyridine: A Key Pesticide Intermediate. [Link]

  • CN1171197A - Method for synthesizing herbicide of sulfonylureas.
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  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
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  • US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
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  • US7365042B2 - Pyridine-3-sulfonyl compounds as pesticidal agents.
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  • CN110878084A - Preparation method of nicosulfuron original drug.
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A Technical Guide to the Application of 2-Chloro-5-methylpyridine-3-sulfonyl chloride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount for the synthesis of novel chemical entities with tailored pharmacological profiles. Among these, 2-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS: 1208081-98-4) has emerged as a sophisticated reagent for the introduction of the 2-chloro-5-methylpyridin-3-ylsulfonyl moiety. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and core applications in the construction of complex pharmaceutical intermediates. We will explore the underlying chemical principles, provide validated experimental protocols, and discuss the strategic importance of its unique structural features, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile compound in their synthetic campaigns.

Introduction: The Strategic Value of Substituted Pyridine Sulfonyl Chlorides

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents, from antibacterial drugs to diuretics and hypoglycemic agents. The synthesis of these motifs traditionally relies on the reaction between a sulfonyl chloride and an amine.[1] While simple aryl sulfonyl chlorides are widely used, the incorporation of heterocyclic scaffolds like pyridine offers significant advantages in drug design. The pyridine ring can modulate aqueous solubility, act as a hydrogen bond acceptor, and serve as a bioisosteric replacement for a phenyl ring, often improving the pharmacokinetic profile of a drug candidate.

This compound is a specialized reagent that builds upon this foundation. It is not merely a tool for creating a sulfonamide linkage but a strategic building block that imparts a unique set of properties to the target molecule. The substituents on the pyridine ring are not passive spectators; they are critical design elements:

  • 2-Chloro Group: An electron-withdrawing group that modulates the pKa of the pyridine nitrogen and can serve as a metabolic blocker or participate in halogen bonding with target proteins. The chlorine atom is a key feature in many approved drugs.[2]

  • 5-Methyl Group: An electron-donating, lipophilic group that can enhance binding through van der Waals interactions and improve membrane permeability.

  • 3-Sulfonyl Chloride Group: The reactive handle for coupling, precisely positioned to orient the other substituents in a defined three-dimensional space.

This guide will dissect the practical application of this reagent, moving from its fundamental properties to its role in the rational design of advanced pharmaceutical intermediates.

Physicochemical Properties, Handling, and Safety

The effective use of any reactive chemical intermediate begins with a thorough understanding of its properties and the safety protocols required for its handling.

Compound Data
PropertyValueSource
CAS Number 1208081-98-4[3][4]
Molecular Formula C₆H₅Cl₂NO₂S[3][4][5]
Molecular Weight 226.08 g/mol [3][4][5]
IUPAC Name This compound[5]
Appearance Typically a solidN/A
Storage Inert atmosphere, 2-8°C[3]
Reactivity and Stability

As a sulfonyl chloride, this compound is highly electrophilic at the sulfur atom and is susceptible to hydrolysis. Contact with water or atmospheric moisture will readily convert it to the corresponding and unreactive 2-chloro-5-methylpyridine-3-sulfonic acid, liberating corrosive hydrochloric acid gas.[6] Therefore, all manipulations must be performed under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

Mandatory Safety Protocol

The hazards associated with this compound are analogous to other reactive sulfonyl chlorides. It should be treated as a corrosive and lachrymatory substance.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[7]

  • Handling: Use dry glassware and solvents. Dispense the reagent under a stream of inert gas. Avoid contact with skin, eyes, and mucous membranes.[6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

  • Waste & Spills: Spills should be quenched cautiously with a suitable agent like sodium bicarbonate before cleanup. All waste must be disposed of according to institutional and local regulations for hazardous chemical waste.

Synthesis of the Reagent

While commercially available from specialty suppliers, understanding the synthesis of this compound provides insight into potential impurities and quality control. The synthesis logically proceeds from the parent heterocycle, 2-chloro-5-methylpyridine.

G cluster_0 Synthesis Pathway Start 3-Methylpyridine Step1 2-Chloro-5-methylpyridine Start->Step1 Chlorination Step2 2-Chloro-5-methylpyridine- 3-sulfonic acid Step1->Step2 Sulfonation Final 2-Chloro-5-methylpyridine- 3-sulfonyl chloride Step2->Final Chlorination

Caption: Proposed synthetic workflow for the title compound.

Representative Synthetic Protocol

This protocol describes a plausible two-step conversion from 2-chloro-5-methylpyridine, based on established chemical transformations.

Step A: Sulfonation of 2-Chloro-5-methylpyridine

  • Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubber (containing dilute NaOH).

  • Reaction: Charge the flask with fuming sulfuric acid (20% SO₃, 3.0 eq). Cool the flask to 0°C in an ice bath.

  • Addition: Add 2-chloro-5-methylpyridine (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 120°C and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Workup: Cool the mixture to room temperature and cautiously pour it onto crushed ice. The sulfonic acid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step B: Chlorination to the Sulfonyl Chloride

  • Setup: In a dry, inert-atmosphere flask, suspend the 2-chloro-5-methylpyridine-3-sulfonic acid (1.0 eq) from the previous step in thionyl chloride (SOCl₂, 3.0-5.0 eq).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 76°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation: Cool the reaction to room temperature and carefully remove the excess thionyl chloride under reduced pressure. The crude residue is the desired sulfonyl chloride.

  • Purification: The product can be purified by recrystallization from a non-polar solvent (e.g., hexanes) or by short-path distillation under high vacuum, though thermal degradation is a risk.[8]

Core Application: Synthesis of Sulfonamide Intermediates

The primary utility of this compound is its reaction with primary or secondary amines to form highly functionalized sulfonamides.

General Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base is required to neutralize the HCl byproduct.

G R_NH2 R-NH₂ (Amine) Intermediate [Transition State] R_NH2->Intermediate Nucleophilic Attack SulfonylCl Ar-SO₂Cl SulfonylCl->Intermediate Base Base (e.g., Et₃N) Salt Base·HCl Base->Salt HCl Scavenging Sulfonamide Ar-SO₂-NHR (Sulfonamide) Intermediate->Sulfonamide Elimination of Cl⁻

Caption: Mechanism for sulfonamide formation.

Field-Proven Experimental Protocol: Sulfonamide Synthesis

This protocol provides a robust, self-validating method for coupling the title compound with a generic primary amine.

  • Materials & Setup:

    • This compound (1.0 eq)

    • Primary amine (e.g., benzylamine, 1.05 eq)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent.

    • Tertiary amine base (e.g., triethylamine or DIPEA, 1.5 eq)

    • A dry, round-bottom flask under an inert atmosphere (N₂ or Ar) equipped with a magnetic stirrer.

  • Procedure:

    • Step 1: Dissolution. Dissolve the primary amine (1.05 eq) and the base (1.5 eq) in the anhydrous solvent. Cool the solution to 0°C using an ice-water bath. Causality: Cooling controls the initial exothermic reaction and minimizes side reactions.

    • Step 2: Reagent Addition. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution over 20-30 minutes. Causality: Slow addition prevents a rapid temperature increase and ensures efficient mixing.

    • Step 3: Reaction. Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by TLC or LC-MS, checking for the consumption of the sulfonyl chloride.

    • Step 4: Aqueous Workup. Dilute the reaction mixture with additional solvent (DCM). Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), water, and saturated brine. Causality: This sequence purifies the crude product by removing water-soluble components.

    • Step 5: Isolation. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.

    • Step 6: Purification. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final, high-purity sulfonamide intermediate.

Conclusion

This compound is far more than a simple coupling reagent; it is a meticulously designed building block for modern pharmaceutical synthesis. Its strategic combination of a reactive sulfonyl chloride handle with a functionally decorated pyridine ring allows for the direct installation of a moiety with pre-programmed electronic and steric properties. The protocols and principles outlined in this guide demonstrate its robust utility and provide a framework for its successful incorporation into drug discovery pipelines. By understanding the causality behind the experimental steps and the strategic value of its structure, researchers can effectively harness this reagent to accelerate the development of next-generation therapeutics.

References

  • The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.9

  • Pyridine-3-sulfonyl chloride | 16133-25-8. ChemicalBook. 6

  • What are the properties and medicinal uses of PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE?. Guidechem. 10

  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. Google Patents. 8

  • Synthesis of sulfonyl chloride substrate precursors. Source not specified. 11

  • 1208081-98-4|this compound. BLD Pharm. 3

  • Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC). Sigma-Aldrich.

  • SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. Sigma-Aldrich. 7

  • 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride | 1208081-98-4. Biosynth. 4

  • US4612377A - Preparation of 2-chloro-5-methylpyridine. Google Patents. 12

  • Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine. Benchchem. 13

  • SAFETY DATA SHEET - 2-Chloropyridine-3-sulfonyl chloride. Fisher Scientific. 14

  • 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride Suppliers. ChemicalRegister. 5

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. 1

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. 2

Sources

The Strategic deployment of 2-Chloro-5-methylpyridine-3-sulfonyl chloride in Modern Kinase Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted cancer therapy, kinase inhibitors represent a paradigm shift, moving from broad-spectrum cytotoxic agents to precision medicines. Within this domain, the architectural design of these small molecules is paramount to achieving desired potency and selectivity. This in-depth guide focuses on a critical, yet often overlooked, building block: 2-chloro-5-methylpyridine-3-sulfonyl chloride . We will dissect its strategic importance, physicochemical properties, and its application in the synthesis of potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both the theoretical underpinnings and practical, field-proven insights into its utilization.

Introduction: The Pyridine Sulfonamide Moiety in Kinase Inhibition

Protein kinases, as regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in oncology and beyond.[1] Small molecule kinase inhibitors typically function by competing with adenosine triphosphate (ATP) at its binding site on the enzyme.[2] The pyridine ring is a well-established pharmacophore that can mimic the hinge-binding motif of ATP, forming crucial hydrogen bonds within the kinase's active site.[3] When incorporated into a sulfonamide linkage, the resulting pyridinesulfonamide scaffold offers a geometrically constrained and electronically favorable motif for potent and selective kinase inhibition.[4]

The subject of this guide, this compound, is a trifunctional reagent that provides chemists with a powerful tool to introduce this privileged scaffold. The sulfonyl chloride is a highly reactive electrophile, readily forming stable sulfonamide bonds with primary or secondary amines. The chloro and methyl substituents on the pyridine ring offer opportunities for further synthetic elaboration and can play a significant role in modulating the inhibitor's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is fundamental to any successful synthetic campaign. Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 1208081-98-4[5]
Molecular Formula C₆H₅Cl₂NO₂S[6]
Molecular Weight 226.08 g/mol [6]
Appearance White to off-white solidInferred from typical sulfonyl chlorides
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)Inferred from general chemical principles

Note: Due to the reactive nature of sulfonyl chlorides, they are typically used in situ or stored under inert, anhydrous conditions to prevent hydrolysis.

Spectroscopic Characterization:

Authentic samples of this compound can be characterized by standard spectroscopic methods. Representative data can be found in commercial supplier databases and literature.[5][7]

  • ¹H NMR: Expected signals would correspond to the methyl protons and the two aromatic protons on the pyridine ring.

  • ¹³C NMR: Resonances for the methyl carbon, the five pyridine ring carbons, and the sulfonyl group would be observed.

  • Mass Spectrometry: The molecular ion peak and characteristic isotopic pattern for two chlorine atoms would be key identifiers.

Synthesis of this compound

While not widely detailed in the literature as a final product, the synthesis of this compound can be logically derived from established methods for preparing aryl and heteroaryl sulfonyl chlorides. A common and reliable route involves the diazotization of the corresponding aminopyridine followed by a sulfochlorination reaction.

A plausible synthetic pathway is outlined below:

Synthesis_of_2-chloro-5-methylpyridine-3-sulfonyl_chloride cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfochlorination 3-Amino-2-chloro-5-methylpyridine 3-Amino-2-chloro- 5-methylpyridine Diazo_intermediate Diazonium Salt Intermediate 3-Amino-2-chloro-5-methylpyridine->Diazo_intermediate NaNO₂, HCl, H₂O 0-5 °C Target_Molecule 2-Chloro-5-methylpyridine- 3-sulfonyl chloride Diazo_intermediate->Target_Molecule SO₂, CuCl₂ Acetic Acid

Plausible synthetic route to the target molecule.

This two-step, one-pot procedure is a modification of the classic Sandmeyer reaction and is a robust method for converting anilines and amino-heterocycles to their corresponding sulfonyl chlorides.

Application in Kinase Inhibitor Synthesis: A Representative Protocol

The primary utility of this compound is its reaction with a primary or secondary amine to form a stable sulfonamide linkage. This reaction is typically high-yielding and proceeds under mild conditions.

General Reaction Scheme:

Sulfonamide_Formation Reagent 2-Chloro-5-methylpyridine- 3-sulfonyl chloride Product Pyridinesulfonamide (Kinase Inhibitor Scaffold) Reagent->Product Pyridine or TEA DCM or THF, 0 °C to RT Amine Primary or Secondary Amine (R₁R₂NH) Amine->Product

Core reaction for kinase inhibitor scaffold synthesis.
Detailed Experimental Protocol: Synthesis of a Generic Pyridinesulfonamide

This protocol is a representative example of the sulfonamide bond formation, a key step in the synthesis of many kinase inhibitors.[4]

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the sulfonyl chloride.

  • Quench the reaction by the addition of water.

  • Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyridinesulfonamide.

Self-Validating System:

The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC), observing the disappearance of the sulfonyl chloride starting material and the appearance of the more polar sulfonamide product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanism of Action of Pyridinesulfonamide-Based Kinase Inhibitors

Many kinase inhibitors derived from this scaffold act as Type I or Type II inhibitors, binding to the ATP pocket of the kinase.[8] The pyridine nitrogen typically forms a hydrogen bond with the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor.[9] The sulfonamide moiety can form additional hydrogen bonds with the enzyme, and the substituted pyridine ring extends into other regions of the ATP-binding site, contributing to both potency and selectivity.

Kinase_Inhibition_Mechanism cluster_0 Kinase Active Site Hinge Hinge Region (Backbone Amides) ATP_Pocket ATP Binding Pocket Inhibitor Pyridinesulfonamide Inhibitor Inhibitor->Hinge H-Bonding (Pyridine N) Inhibitor->ATP_Pocket Van der Waals & H-Bonding Interactions

Simplified model of inhibitor binding to the kinase active site.

The 2-chloro and 5-methyl groups can be strategically utilized. The chlorine atom can be a site for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. The methyl group can provide favorable hydrophobic interactions within the active site.

Safety and Handling

Sulfonyl chlorides are corrosive and moisture-sensitive compounds.[10] They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[11] Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[10]

Conclusion

This compound is a versatile and highly valuable reagent in the medicinal chemist's toolbox for the synthesis of kinase inhibitors. Its trifunctional nature allows for the facile introduction of the privileged pyridinesulfonamide scaffold, while also providing opportunities for further synthetic diversification. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective deployment in the design and development of the next generation of targeted therapeutics.

References

  • ResearchGate. 57789 PDFs | Review articles in KINASE INHIBITORS. [Link]

  • PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • ACS Publications. Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. [Link]

  • PubMed Central. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]

  • ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]

  • ResearchGate. Synthesis of the small molecular c-Met inhibitor SU11274 | Request PDF. [Link]

  • Google Patents.
  • ResearchGate. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. [Link]

  • PubMed. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]

  • PubMed Central. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

  • PubMed. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. [Link]

  • NIH. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. [Link]

  • ResearchGate. Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. [Link]

  • PubChem. 2-Chloropyridine-3-sulfonyl chloride. [Link]

  • PubMed. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. [Link]

  • PubMed Central. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. [Link]

  • PubChem. 2-Chloro-5-pyridinesulfonyl chloride. [Link]

  • NIH. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. [Link]

  • Jubilant Ingrevia Limited. Pyridine-3-sulfonyl chloride Safety Data Sheet. [Link]

  • NCBI Bookshelf. Tyrosine Kinase Inhibitors. [Link]

  • YouTube. How Do Tyrosine Kinase Inhibitors Work? - Oncology Support Network. [Link]

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An In-depth Technical Guide to the Reaction of 2-Chloro-5-methylpyridine-3-sulfonyl chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-substituted 2-chloro-5-methylpyridine-3-sulfonamides through the reaction of 2-chloro-5-methylpyridine-3-sulfonyl chloride with primary amines. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the pyridine sulfonamide scaffold in a wide array of biologically active molecules. This document delves into the underlying reaction mechanism, provides detailed, field-proven experimental protocols, discusses the influence of substrate scope, and outlines robust characterization techniques. The content is structured to offer both a theoretical understanding and a practical framework for chemists in drug discovery and development, ensuring scientific integrity through referenced literature and expert insights.

Introduction: The Significance of Pyridine Sulfonamides in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and favorable pharmacokinetic profile make it an attractive moiety for drug design.[1] When combined with a sulfonamide functional group, the resulting pyridine sulfonamides exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The sulfonamide group itself is a key pharmacophore, known to mimic the transition state of enzymatic reactions and act as a bioisostere for other functional groups.[4]

The specific focus of this guide, 2-chloro-5-methylpyridine-3-sulfonamide derivatives, offers a versatile platform for the synthesis of novel drug candidates. The chlorine atom at the 2-position and the sulfonyl chloride at the 3-position provide reactive handles for further chemical modifications, allowing for the exploration of a diverse chemical space. The methyl group at the 5-position can also be a site for metabolic transformations or can be further functionalized.

Synthesis of the Core Reagent: this compound

The successful synthesis of the target sulfonamides is predicated on the availability and purity of the starting sulfonyl chloride. While commercially available from suppliers such as Biosynth[5], understanding its synthesis is crucial for troubleshooting and potential in-house preparation. A common and effective method for the synthesis of heteroaryl sulfonyl chlorides from their corresponding amines involves diazotization followed by a copper-catalyzed reaction with sulfur dioxide.[6]

A plausible synthetic route to this compound is outlined below:

Synthesis_of_2-chloro-5-methylpyridine-3-sulfonyl_chloride cluster_0 Synthesis of Precursor cluster_1 Sulfonyl Chloride Formation 3-Amino-5-methylpyridine 3-Amino-5-methylpyridine 2-Chloro-3-amino-5-methylpyridine 2-Chloro-3-amino-5-methylpyridine 3-Amino-5-methylpyridine->2-Chloro-3-amino-5-methylpyridine Chlorination (e.g., Cl2, FeCl3) [1] Diazonium_Salt Diazonium Salt 2-Chloro-3-amino-5-methylpyridine->Diazonium_Salt Diazotization (NaNO2, H2SO4) [1] Sulfonyl_Chloride 2-Chloro-5-methylpyridine- 3-sulfonyl chloride Diazonium_Salt->Sulfonyl_Chloride SO2, CuCl (Meerwein Reaction) [10] Sulfonamide_Formation_Mechanism Reactants This compound + R-NH2 Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product N-Substituted 2-chloro-5-methylpyridine-3-sulfonamide + HCl Intermediate->Product Chloride Elimination

Figure 2: Generalized mechanism for the formation of sulfonamides from sulfonyl chlorides.

The primary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the chloride leaving group, yields the stable sulfonamide product. The liberated hydrogen chloride is typically neutralized by a base present in the reaction mixture.

Detailed Experimental Protocol

The following protocol is a robust, field-proven methodology for the synthesis of N-substituted 2-chloro-5-methylpyridine-3-sulfonamides.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as base and/or solvent) (1.5 - 2.0 eq)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Addition of Amine and Base: To the stirred solution at 0 °C (ice bath), add the primary amine (1.0 - 1.2 eq) dropwise. Following the addition of the amine, add triethylamine or pyridine (1.5 - 2.0 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 2-chloro-5-methylpyridine-3-sulfonamide.

Experimental_Workflow Start Dissolve Sulfonyl Chloride in Anhydrous Solvent Add_Amine Add Primary Amine at 0 °C Start->Add_Amine Add_Base Add Base at 0 °C Add_Amine->Add_Base React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Base->React Workup Aqueous Work-up (Wash with 1M HCl, NaHCO3, Brine) React->Workup Dry Dry Organic Layer and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify End Characterize Pure Product Purify->End

Sources

A Senior Application Scientist's Guide to the Synthesis and Application of 2-Chloro-5-methylpyridine-3-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the reaction between 2-chloro-5-methylpyridine-3-sulfonyl chloride and various secondary amines. This reaction is a cornerstone in synthetic chemistry for creating a diverse class of sulfonamides, many of which are of significant interest in medicinal chemistry and drug development. We will dissect the underlying reaction mechanism, provide validated experimental protocols, discuss optimization and troubleshooting strategies, and highlight the pharmacological relevance of the resulting molecular scaffolds. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this critical synthetic transformation.

Introduction: The Strategic Importance of Pyridine Sulfonamides

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antimicrobial, antiviral, and anticancer drugs.[1][2] When incorporated into a pyridine ring, the resulting pyridine sulfonamide moiety offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability.

The specific reactant, this compound, is a particularly valuable building block.[3] The chlorine atom at the 2-position and the methyl group at the 5-position provide steric and electronic handles that can be used to modulate the reactivity of the sulfonyl chloride and fine-tune the properties of the final product. The reaction of this sulfonyl chloride with secondary amines yields N,N-disubstituted sulfonamides, which are critical components in the synthesis of novel bioactive molecules.[4][5][6]

The Core Reaction: Mechanistic Insights

The formation of a sulfonamide from a sulfonyl chloride and a secondary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a well-established mechanism, though several factors related to the specific substrates and conditions are critical for success.

The Fundamental Mechanism

The reaction is initiated by the nucleophilic attack of the secondary amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride.[7] This forms a transient, tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion as a leaving group and the deprotonation of the nitrogen atom, yielding the stable sulfonamide product and hydrochloric acid (HCl) as a byproduct.

Caption: General mechanism for sulfonamide synthesis.

The Critical Role of the Base

The generation of HCl is a key consideration. Without a neutralizing agent, the HCl will protonate the starting secondary amine, rendering it non-nucleophilic and effectively halting the reaction.[8] Therefore, the inclusion of a base is mandatory.

Why a Non-Nucleophilic Tertiary Amine? The ideal base is one that can efficiently scavenge the generated acid without competing with the secondary amine as a nucleophile. Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices.[9] Their steric bulk prevents them from attacking the sulfonyl chloride, allowing them to function solely as proton acceptors. An excess of the reactant amine can sometimes serve as the base, but this is less efficient and requires at least two equivalents of the amine.[7]

Substrate-Specific Considerations

The electronic nature of the this compound scaffold influences its reactivity. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent at the 2-position increases the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack. This enhanced reactivity generally allows the reaction to proceed under mild conditions.

Experimental Protocols and Methodologies

A successful synthesis relies on a robust and well-defined protocol. The following section details a validated procedure and outlines common variations in reaction conditions.

General Protocol for the Synthesis of N-Substituted 2-Chloro-5-methylpyridine-3-sulfonamides

This protocol is a generalized procedure based on established methods for reacting sulfonyl chlorides with amines.[10]

Workflow Diagram:

Experimental_Workflow A 1. Reaction Setup - Dissolve amine (1.0 eq) & base (1.5 eq) in anhydrous DCM. - Cool to 0 °C. B 2. Reagent Addition - Add sulfonyl chloride (1.1 eq) solution dropwise. A->B C 3. Reaction - Stir at 0 °C for 30 min. - Warm to room temp, stir for 2-4 h. B->C D 4. Monitoring - Check completion via TLC or LC-MS. C->D E 5. Aqueous Work-up - Quench with water. - Wash with 1M HCl, sat. NaHCO₃, brine. D->E F 6. Isolation - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. E->F G 7. Purification - Column chromatography (e.g., Silica, EtOAc/Hexanes). F->G H 8. Characterization - ¹H NMR, ¹³C NMR, HRMS. - Confirm purity and structure. G->H

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.5 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[7][8]

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.

  • Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.[7]

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M aqueous HCl (to remove excess base and amine), saturated aqueous sodium bicarbonate (to remove any remaining acid), and finally with brine.[10]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude sulfonamide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Table of Reaction Parameters

The choice of solvent, base, and temperature can significantly impact the reaction's outcome. The following table summarizes common parameters and their rationale.

ParameterCommon ChoicesRationale & Field Insights
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)Aprotic solvents are preferred to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride to the unreactive sulfonic acid.[8] DCM is often a good first choice due to its inertness and ease of removal.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), PyridineA non-nucleophilic base is crucial to neutralize the HCl byproduct without forming side products.[7][9] Pyridine can be used as both a base and a solvent.
Temperature 0 °C to Room TemperatureStarting the reaction at 0 °C helps manage any initial exotherm. For less reactive amines, gentle heating may be required, but this also increases the risk of side reactions.[8]
Stoichiometry ~1.1 eq. Sulfonyl Chloride, 1.0 eq. Amine, 1.5 eq. BaseA slight excess of the sulfonyl chloride can help drive the reaction to completion. A larger excess of the base ensures complete neutralization of the generated HCl.[8]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are common issues and strategies for overcoming them.

  • Issue: Low Yield.

    • Potential Cause: Hydrolysis of the sulfonyl chloride.[8]

    • Solution: Ensure all glassware is rigorously dried and use high-quality anhydrous solvents. Performing the reaction under a nitrogen or argon atmosphere is highly recommended.

    • Potential Cause: The secondary amine is sterically hindered or electronically poor.

    • Solution: Increase the reaction temperature (e.g., reflux in THF) or extend the reaction time. In some cases, a more forcing set of conditions or a different synthetic route may be necessary.

  • Issue: Side Product Formation.

    • Potential Cause: The base is acting as a nucleophile.

    • Solution: Switch to a more sterically hindered base like DIPEA.

    • Potential Cause: Reaction with residual water.

    • Solution: Re-verify the dryness of all reagents and solvents.

  • Issue: Difficult Purification.

    • Potential Cause: The product has similar polarity to the starting amine.

    • Solution: Ensure the acidic wash (1M HCl) during the work-up is thorough to remove all basic starting material. If the product is also basic, alternative purification methods like reverse-phase chromatography may be needed.

Applications in Medicinal Chemistry & Drug Discovery

The 2-chloro-5-methylpyridine-3-sulfonamide core is a key structural motif in a variety of biologically active compounds. Its presence can confer desirable properties such as improved cell permeability, metabolic stability, and specific interactions with biological targets.

  • Enzyme Inhibition: Pyridine sulfonamides are frequently found in enzyme inhibitors. For instance, they have been incorporated into novel PI3K/mTOR dual inhibitors for cancer therapy and as potent tubulin-targeting anticancer agents.[6][11]

  • Antimicrobial and Antiviral Agents: The sulfonamide group is a classic pharmacophore in antimicrobial agents.[12] Novel pyridine-based sulfonamides have been synthesized and shown to exhibit promising antiviral and antimicrobial properties.[5]

  • COX-2 Inhibitors: Certain pyridine acyl sulfonamide derivatives have been developed as selective COX-2 inhibitors, demonstrating potential as anti-inflammatory and antitumor agents.[4]

The ability to easily diversify the "R" groups on the sulfonamide nitrogen by simply changing the secondary amine starting material makes this reaction a powerful tool for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Conclusion

The reaction of this compound with secondary amines is a reliable and versatile method for synthesizing a valuable class of N,N-disubstituted sulfonamides. A thorough understanding of the reaction mechanism, particularly the critical role of a non-nucleophilic base, is paramount for success. By employing anhydrous conditions and a well-defined protocol, researchers can efficiently generate a wide array of pyridine sulfonamides. The proven importance of this scaffold in medicinal chemistry ensures that this reaction will remain a vital tool for scientists and drug development professionals aiming to create the next generation of therapeutic agents.

References

  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (2011). PubMed.
  • 3-Pyridinesulfonamide synthesis. ChemicalBook.
  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020). ACS Omega.
  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2025). PubMed Central.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PubMed.
  • Process optimization for the amination reaction of a sulfonyl chloride intermedi
  • Optimizing reaction conditions for sulfonamide synthesis
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.

Sources

An In-Depth Technical Guide to Suzuki Coupling Reactions with 2-Chloro-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] Its application is particularly prominent in the pharmaceutical industry, where the construction of biaryl and heteroaryl scaffolds is a frequent necessity in the synthesis of active pharmaceutical ingredients (APIs).[4] Among the vast array of available building blocks, 2-chloro-5-methylpyridine is a versatile and cost-effective intermediate.[5] However, its use in Suzuki couplings is not without significant challenges. The inherent stability of the C-Cl bond and the potential for the pyridine nitrogen to inhibit the palladium catalyst necessitate a carefully optimized and robust catalytic system.[6][7][8]

This guide provides a comprehensive exploration of the Suzuki coupling reaction as applied to 2-chloro-5-methylpyridine derivatives. Moving beyond simple protocols, we will dissect the mechanistic underpinnings, explain the causal relationships behind reagent selection, and offer field-proven strategies for optimization and troubleshooting.

The Mechanistic Core of the Suzuki-Miyaura Coupling

A fundamental understanding of the catalytic cycle is paramount to troubleshooting and optimizing any Suzuki coupling reaction. The process is generally accepted to proceed through three primary steps involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][9][10][11]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the 2-chloro-5-methylpyridine. This is typically the rate-determining step for chloro-aromatics due to the high strength of the C-Cl bond.[10][12] This step forms a square planar Pd(II) complex.

  • Transmetalation : The organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[13][14][15] The halide or other leaving group on the palladium is displaced by the new organic group.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are ejected as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][11]

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Cl oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-Cl (2-Chloro-5-methylpyridine) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base -> [Ar'B(OH)₃]⁻ boronic_acid->transmetalation Workflow Generalized Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation A 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) B 2. Seal Flask with Septum A->B C 3. Evacuate & Backfill with Inert Gas (x3) B->C D 4. Add Degassed Solvent via Syringe C->D E 5. Heat to Target Temperature with Stirring D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool to Room Temp & Quench Reaction F->G H 8. Aqueous Workup (Extraction) G->H I 9. Purify (Column Chromatography) H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol

This protocol describes the coupling of 2-chloro-5-methylpyridine with 4-methoxyphenylboronic acid.

Materials:

  • 2-Chloro-5-methylpyridine

  • 4-Methoxyphenylboronic acid

  • Potassium Phosphate (K₃PO₄), finely ground

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • 1,4-Dioxane, anhydrous and degassed

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-5-methylpyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).

  • In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.015 equiv, 1.5 mol %) and SPhos (0.06 equiv, 6 mol %).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. [16]7. Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-(4-methoxyphenyl)-5-methylpyridine product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following table outlines common problems and their solutions.

IssuePotential Cause(s)Suggested Solutions & Rationale
Low or No Yield Inactive Catalyst: Pd(0) oxidized by air; decomposed precatalyst.Ensure a strictly inert atmosphere; use fresh catalyst and ligands. Thoroughly degas all solvents. [17][18]
Ineffective Base: Base is too weak or poorly soluble.Switch from Na₂CO₃/K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. [15][17]
Low Temperature: Insufficient energy for C-Cl oxidative addition.Gradually increase the reaction temperature to 100-120 °C, monitoring for decomposition. [18]
Protodeboronation Cleavage of C-B bond: Boronic acid is replaced by a proton, often promoted by excess base or water.Use anhydrous conditions if possible. Use the minimum effective amount of base. Consider using more stable boronate esters (e.g., pinacol or MIDA esters). [17]
Homocoupling Coupling of two boronic acids: Often caused by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II).Improve degassing procedures and maintain a robust inert atmosphere. Avoid a large excess of boronic acid. [19][17]
Dehalogenation Replacement of Cl with H: Can occur via side reactions with the catalyst.Ensure a highly active cross-coupling catalyst system to favor the desired pathway over reductive dehalogenation. [17]

Significance in Drug Discovery

The 2-aryl-5-methylpyridine motif synthesized through this methodology is a privileged scaffold found in numerous biologically active compounds. [1]The ability to efficiently and selectively construct this core structure from readily available starting materials like 2-chloro-5-methylpyridine is of immense value in medicinal chemistry programs. It allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR) and identify lead candidates for drug development. [4]The robustness of the Suzuki coupling tolerates a wide range of functional groups, making it a go-to reaction for late-stage functionalization in complex molecule synthesis.

References

  • Technical Support Center: Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine - Benchchem.
  • Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives - Benchchem.
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar.
  • Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions - Benchchem.
  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines - Benchchem.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine - Benchchem.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling - Benchchem.
  • Commercial Availability and Synthetic Applications of 2-Chloro-5-Methylpyridine: A Technical Guide - Benchchem.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.
  • Suzuki Coupling: Mechanism & Examples | NROChemistry.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Suzuki reaction - Wikipedia.
  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a - ResearchGate.
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
  • What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit.
  • Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole - Benchchem.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
  • Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • The Suzuki Reaction - Chem 115 Myers.
  • Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection - Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine - Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.

Sources

A Senior Application Scientist's Guide to Palladium-Catalyzed Reactions of 2-Chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-5-methylpyridine

In the landscape of modern organic synthesis, 2-chloro-5-methylpyridine has emerged as a pivotal building block, particularly within the realms of pharmaceutical and agrochemical development.[1] Its value lies in the strategic placement of its substituents: a chlorine atom at the 2-position and a methyl group at the 5-position. The electron-deficient nature of the pyridine ring, coupled with the chloro-substituent, renders the 2-position susceptible to a variety of palladium-catalyzed cross-coupling reactions.[1] This reactivity profile allows for the facile introduction of a diverse array of functional groups, enabling the construction of complex molecular architectures.[1][2] This guide provides an in-depth exploration of the key palladium-catalyzed transformations of 2-chloro-5-methylpyridine, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Core Principles of Palladium-Catalyzed Cross-Coupling

At the heart of these transformations lies a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.[3][4] The efficiency and success of these reactions are highly dependent on the careful selection of the palladium source, ligands, base, and solvent.

graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Pd(0)Ln"]; B [label="Oxidative\nAddition"]; C [label="Ar-Pd(II)(X)Ln"]; D [label="Transmetalation\n(R-M)"]; E [label="Ar-Pd(II)(R)Ln"]; F [label="Reductive\nElimination"];

A -> B [label="Ar-X"]; B -> C; C -> D; D -> E; E -> F; F -> A [label="Ar-R"]; }

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[5][6] This reaction couples an organoboron reagent (typically a boronic acid) with an organic halide.[7] For 2-chloro-5-methylpyridine, this provides a direct route to a variety of 2-aryl-5-methylpyridines, which are prevalent motifs in biologically active compounds.[8]

Mechanistic Considerations

The catalytic cycle begins with the oxidative addition of the C-Cl bond of 2-chloro-5-methylpyridine to a Pd(0) complex. This is often the rate-limiting step for less reactive aryl chlorides.[9] The subsequent transmetalation involves the transfer of the organic group from the boronic acid (activated by a base) to the palladium center. Finally, reductive elimination yields the desired 2-aryl-5-methylpyridine and regenerates the Pd(0) catalyst.[8]

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine

This protocol details the synthesis of 2-(4-chlorophenyl)-5-methylpyridine via a Suzuki-Miyaura coupling reaction.[8][10]

Reaction Scheme:

Materials:

  • 2-Chloro-5-methylpyridine

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or a more specialized ligand (e.g., SPhos)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 2-chloro-5-methylpyridine (1.0 equiv), 4-chlorophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add palladium(II) acetate (2 mol%) and the chosen phosphine ligand (4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[11]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water, and transfer to a separatory funnel.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Combine Reactants\n(Aryl Halide, Boronic Acid, Base)"]; B [label="Add Catalyst System\n(Pd Source, Ligand)"]; C [label="Inert Atmosphere\n(Evacuate/Backfill)"]; D [label="Add Degassed Solvent"]; E [label="Heat and Stir"]; F [label="Monitor Progress\n(TLC/LC-MS)"]; G [label="Work-up"]; H [label="Purification"];

A -> B -> C -> D -> E -> F -> G -> H; }

Workflow for a typical Suzuki-Miyaura coupling reaction.

Quantitative Data Summary: Suzuki-Miyaura Reaction
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene1001885-95[12] (Analogous System)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901275-85[8]
PdCl₂(dppf)Cs₂CO₃DMF11024~90 (General for Chloropyridines)

Note: Yields are highly dependent on the specific substrates and reaction conditions.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[13][14] This reaction has profound implications in medicinal chemistry, where the aryl amine moiety is a common pharmacophore.[15] For 2-chloro-5-methylpyridine, this reaction provides a direct pathway to 2-amino-5-methylpyridine derivatives.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions, involving an oxidative addition of the aryl halide to the Pd(0) catalyst.[13] The resulting palladium(II) complex then undergoes reaction with the amine in the presence of a strong, non-nucleophilic base (like sodium tert-butoxide) to form a palladium amido complex. Reductive elimination from this complex furnishes the desired aryl amine and regenerates the active Pd(0) catalyst.[15] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the challenging oxidative addition of the C-Cl bond and facilitating the reductive elimination step.[9]

Experimental Protocol: Amination of 2-Chloro-5-methylpyridine with Morpholine

This protocol describes a general procedure for the Buchwald-Hartwig amination of 2-chloro-5-methylpyridine with a secondary amine, morpholine.

Reaction Scheme:

Materials:

  • 2-Chloro-5-methylpyridine

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst (e.g., G3-palladacycle)

  • A bulky phosphine ligand (e.g., RuPhos, BrettPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor and the phosphine ligand to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous, deoxygenated solvent and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add 2-chloro-5-methylpyridine (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the flask with inert gas.

  • Add the catalyst solution to the flask containing the substrate and base.

  • Add the amine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[9]

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.[12]

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

graph "Buchwald_Hartwig_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

A [label="Prepare Catalyst Solution\n(Inert Atmosphere)"]; B [label="Combine Substrate and Base\n(Aryl Halide, NaOtBu)"]; C [label="Add Catalyst and Amine"]; D [label="Heat and Stir"]; E [label="Monitor Progress"]; F [label="Quench and Work-up"]; G [label="Purification"];

A -> C; B -> C; C -> D -> E -> F -> G; }

Workflow for a typical Buchwald-Hartwig amination reaction.

Quantitative Data Summary: Buchwald-Hartwig Amination
Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene10012-24>90[9] (General for Chloropyridines)
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane1101880-95[9] (General for Chloropyridines)
G3-Palladacycle / BrettPhosLHMDSTHF806-12>95[9] (General for Chloropyridines)

Note: Yields are highly dependent on the specific amine and reaction conditions.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[18][19] For 2-chloro-5-methylpyridine, the Sonogashira coupling provides access to 2-alkynyl-5-methylpyridines, which are valuable intermediates in the synthesis of various heterocyclic compounds.

Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles.[17] The palladium cycle is similar to that of other cross-coupling reactions, starting with the oxidative addition of the aryl halide to Pd(0). The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the copper(I) salt in the presence of a base. This copper acetylide then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting alkynyl palladium(II) complex yields the final product and regenerates the Pd(0) catalyst.[18]

Experimental Protocol: Sonogashira Coupling of 2-Chloro-5-methylpyridine with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling of 2-chloro-5-methylpyridine with phenylacetylene.

Reaction Scheme:

Materials:

  • 2-Chloro-5-methylpyridine

  • Phenylacetylene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • A phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • Copper(I) iodide (CuI)

  • A base (e.g., triethylamine, Et₃N, or diisopropylamine, i-Pr₂NH)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add 2-chloro-5-methylpyridine (1.0 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and copper(I) iodide (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and perform a standard aqueous work-up.

  • Purify the crude product by flash column chromatography.

graph "Sonogashira_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

A [label="Combine Aryl Halide\nand Catalysts (Pd/Cu)"]; B [label="Inert Atmosphere"]; C [label="Add Solvent and Base"]; D [label="Add Terminal Alkyne"]; E [label="Stir at RT or Heat"]; F [label="Monitor Progress"]; G [label="Filter and Work-up"]; H [label="Purification"];

A -> B -> C -> D -> E -> F -> G -> H; }

Workflow for a typical Sonogashira coupling reaction.

Quantitative Data Summary: Sonogashira Coupling
Pd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NDMF8070-90[18][19] (Analogous Systems)
Pd(OAc)₂/PPh₃CuIi-Pr₂NHTHF6065-85[16] (General for 2-Halopyridines)
Pd₂(dba)₃/XPhosCuICs₂CO₃Dioxane100>80 (Analogous Systems)

Note: The reactivity of 2-chloropyridines is lower than the corresponding bromides or iodides, and may require more forcing conditions.[16]

The Heck Reaction and C-H Activation: Expanding the Toolkit

While the Suzuki, Buchwald-Hartwig, and Sonogashira reactions are the most common transformations for 2-chloro-5-methylpyridine, other palladium-catalyzed reactions such as the Heck reaction and C-H activation offer further synthetic possibilities.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[20][21] For 2-chloro-5-methylpyridine, this would allow for the introduction of vinyl groups at the 2-position. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[3][22]

Palladium-catalyzed C-H activation represents a more atom-economical approach, where a C-H bond is directly functionalized, avoiding the need for pre-functionalized substrates.[23] While challenging, C-H arylation of arenes with 2-chloro-5-methylpyridine has been reported, often requiring specific directing groups or specialized catalyst systems to achieve selectivity.[24][25] These reactions are at the forefront of synthetic methodology and offer exciting avenues for future applications.

Conclusion: A Versatile Scaffold for Innovation

2-Chloro-5-methylpyridine stands as a testament to the power of palladium catalysis in modern organic synthesis. The ability to selectively functionalize the 2-position through a variety of robust and reliable cross-coupling reactions has made it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters, as outlined in this guide, are key to unlocking the full synthetic potential of this versatile heterocyclic building block. As catalytic systems continue to evolve, so too will the applications of 2-chloro-5-methylpyridine in the creation of novel and impactful molecules.

References

  • Benchchem. Synthesis of 2-Chloro-5-methylpyridine.
  • Google Patents. Preparation of 2-chloro-5-methylpyridine. US4612377A.
  • SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong.
  • Patent 0121320.
  • Benchchem. Application Notes: 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds.
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Catalytic Functionalization of 2-Chloro-5-methylpyridine-3-sulfonyl chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to accessing novel chemical space and developing next-generation therapeutics. Among these, pyridine derivatives hold a privileged position due to their prevalence in a vast array of biologically active molecules. 2-Chloro-5-methylpyridine-3-sulfonyl chloride is a particularly compelling bifunctional building block, offering two distinct and orthogonally reactive handles for molecular elaboration: a nucleophilically susceptible sulfonyl chloride and a palladium-catalysis amenable aryl chloride. This dual reactivity opens a gateway to a diverse range of molecular architectures, making it a valuable intermediate for the synthesis of complex pharmaceutical agents and agrochemicals.

This in-depth technical guide provides a comprehensive overview of the catalytic methods for the selective functionalization of this compound. We will explore the key palladium-catalyzed cross-coupling reactions, delving into the mechanistic nuances that govern chemoselectivity between the C-Cl and S-Cl bonds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.

Synthesis of this compound

The practical application of any building block begins with its efficient and scalable synthesis. While various methods exist for the preparation of substituted pyridines, the synthesis of this compound typically involves a multi-step sequence starting from more readily available precursors. A common route involves the chlorination and subsequent sulfonation of 3-methylpyridine.[1]

A plausible synthetic route, based on established chemical transformations, is outlined below. The initial step often involves the direct chlorination of 3-methylpyridine, which can lead to a mixture of isomers.[2] Achieving regioselectivity for the 2-chloro-5-methylpyridine isomer is a critical challenge, often addressed through careful control of reaction conditions or by employing alternative strategies such as starting from 3-amino-5-methylpyridine.[2]

Subsequent introduction of the sulfonyl chloride group at the 3-position can be achieved through chlorosulfonation using chlorosulfonic acid. This electrophilic aromatic substitution is directed by the existing substituents on the pyridine ring.

Synthesis 3-Methylpyridine 3-Methylpyridine 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Methylpyridine->2-Chloro-5-methylpyridine Chlorination This compound This compound 2-Chloro-5-methylpyridine->this compound Chlorosulfonation Suzuki_Miyaura Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)(Cl)L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R Ar-Pd(II)(R)L_n Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product BoronicAcid R-B(OR')_2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling at the C-Cl Position

This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of aryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate, SPhos, and potassium phosphate.

  • Add this compound and the arylboronic acid.

  • Add anhydrous toluene or dioxane via syringe.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary:

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene100-11070-90
Pd₂(dba)₃ / XPhosK₂CO₃Dioxane90-10065-85
Pd(PPh₃)₄Na₂CO₃DME/H₂O80-9050-75

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals. [3][4] Plausible Chemoselectivity: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is expected to proceed selectively at the C-Cl bond. The reaction is well-established for a wide range of aryl chlorides. [5]While amination of sulfonyl chlorides to form sulfonamides is a classical reaction, it typically proceeds via nucleophilic substitution and is not a palladium-catalyzed cross-coupling in the context of the Buchwald-Hartwig reaction. Therefore, under palladium catalysis, the C-N bond formation will likely occur at the 2-position of the pyridine ring.

Catalytic Cycle:

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)(Cl)L_n OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [Ar-Pd(II)(Cl)(HNR'R'')]L_n AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR'R'')L_n Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination at the C-Cl Position

This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination of aryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Pd₂(dba)₃ (1-3 mol%)

  • XPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound and the amine.

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, and carefully quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Summary:

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene100-11075-95
Pd(OAc)₂ / RuPhosK₂CO₃Dioxane90-10070-90
Pd(OAc)₂ / BrettPhosCs₂CO₃t-Amyl alcohol10060-80

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. [6][7][8] Plausible Chemoselectivity: Consistent with the previous examples, the Sonogashira coupling is expected to occur selectively at the C-Cl bond of this compound. The reaction is widely used with aryl chlorides, often requiring a copper(I) co-catalyst. [8]While there are reports of Sonogashira-type reactions with sulfonyl chlorides, these are less common and may proceed through different mechanisms. [9]Thus, the preferential pathway is the coupling of a terminal alkyne at the 2-position of the pyridine ring.

Catalytic Cycle:

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)(Cl)L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Alkynyl Ar-Pd(II)(C≡CR)L_n Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuX Cu(I)X CuAcetylide Cu-C≡CR CuX->CuAcetylide Alkyne H-C≡CR Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Transmetalation

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling at the C-Cl Position

This protocol is a representative procedure based on established methods for the Sonogashira coupling of aryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)

  • Anhydrous THF or DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Add this compound and the terminal alkyne.

  • Add the anhydrous solvent (THF or DMF) followed by the amine base.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous ammonium chloride and brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary:

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF50-6060-85
Pd(OAc)₂ / PPh₃CuIDIPADMF70-8065-90
Pd₂(dba)₃ / Xantphos-Cs₂CO₃Dioxane90-10050-75

Heck Reaction: Olefin Functionalization

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. [10] Plausible Chemoselectivity: As with the other cross-coupling reactions discussed, the Heck reaction is anticipated to selectively functionalize the C-Cl bond. The reaction of aryl chlorides with alkenes is a well-precedented transformation, although it can be more challenging than with aryl bromides or iodides. [11]The sulfonyl chloride group is generally not reactive under Heck conditions, making the C-Cl bond the preferred site of reaction.

Catalytic Cycle:

Heck_Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)(Cl)L_n OxAdd->PdII AlkeneCoord Alkene Coordination PdII->AlkeneCoord PdII_Alkene [Ar-Pd(II)(Cl)(Alkene)]L_n AlkeneCoord->PdII_Alkene MigratoryInsertion Migratory Insertion PdII_Alkene->MigratoryInsertion PdII_Alkyl R'-Pd(II)(Cl)L_n MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim Product Ar-Alkene BetaHydrideElim->Product HPdCl H-Pd(II)(Cl)L_n BetaHydrideElim->HPdCl Alkene Alkene Alkene->AlkeneCoord Base Base Base->HPdCl HPdCl->Pd0

Caption: Generalized catalytic cycle for the Heck reaction.

Experimental Protocol: Heck Reaction at the C-Cl Position

This protocol is a representative procedure based on established methods for the Heck reaction of aryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃) (1.5-2.5 equiv)

  • Anhydrous DMF or NMP

  • Nitrogen or Argon atmosphere

Procedure:

  • In a sealed tube, combine this compound, the alkene, palladium(II) acetate, and the phosphine ligand.

  • Add the anhydrous solvent and the base under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify the product by column chromatography.

Data Summary:

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF120-14050-70
Herrmann's CatalystNa₂CO₃NMP130-15060-80
PdCl₂(PCy₃)₂K₂CO₃Dioxane110-13055-75

Conclusion: A Versatile Scaffold for Drug Discovery

This compound stands as a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its two distinct reactive sites, the C-Cl and S-Cl bonds, offer the potential for sequential and chemoselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, with a strong emphasis on the anticipated chemoselective functionalization of the C-Cl bond.

The provided experimental protocols and data summaries, derived from established literature on analogous systems, serve as a robust starting point for researchers to develop optimized conditions for their specific synthetic targets. The ability to selectively introduce a wide range of aryl, amino, alkynyl, and vinyl groups at the 2-position, while retaining the sulfonyl chloride moiety for further diversification, underscores the immense synthetic potential of this scaffold. As the demand for novel and complex molecular architectures continues to grow in the pharmaceutical industry, the strategic application of bifunctional building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

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Navigating the Reaction Landscape: A Guide to Solvent Selection for 2-Chloro-5-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the synthesis of novel therapeutics and complex organic molecules, the precise control of reaction conditions is paramount to achieving desired outcomes in terms of yield, purity, and scalability. 2-Chloro-5-methylpyridine-3-sulfonyl chloride is a key building block in medicinal chemistry, prized for its ability to readily form sulfonamides. The selection of an appropriate solvent is a critical, yet often nuanced, decision that can significantly influence the course of reactions involving this versatile reagent. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for making informed solvent choices, grounded in the physicochemical properties of the sulfonyl chloride and the kinetics of sulfonamide bond formation.

The Core Reagent: Understanding this compound

This compound is a crystalline solid with a molecular weight of 226.08 g/mol . Its structure, featuring an electron-deficient pyridine ring substituted with both a chloro and a sulfonyl chloride group, dictates its reactivity. The sulfonyl chloride moiety is highly electrophilic and serves as the primary site for nucleophilic attack, typically by primary or secondary amines, to form a stable sulfonamide linkage.

A crucial characteristic of this and other pyridine-3-sulfonyl chlorides is their susceptibility to hydrolysis. Even trace amounts of water can lead to the formation of the corresponding sulfonic acid, a highly polar and often unreactive byproduct that can complicate purification. This inherent instability necessitates the use of anhydrous, aprotic solvents to ensure the integrity of the starting material and maximize the yield of the desired product.

The Role of the Solvent: More Than Just a Medium

The solvent in a chemical reaction is not merely an inert medium but an active participant that can influence reaction rates and outcomes in several ways:

  • Solvation of Reactants: The ability of a solvent to dissolve the sulfonyl chloride and the amine nucleophile is a prerequisite for a homogenous reaction. Poor solubility can lead to slow and incomplete reactions.

  • Stabilization of Intermediates and Transition States: The polarity of the solvent can affect the energy of charged intermediates and transition states. For sulfonamide formation, which proceeds through a polar transition state, a more polar solvent can often accelerate the reaction rate.

  • Reactivity with the Sulfonyl Chloride: As previously mentioned, protic solvents such as water and alcohols can react directly with the sulfonyl chloride, leading to undesired side products.

  • Influence on Base Activity: In reactions requiring an acid scavenger, the solvent can modulate the basicity and solubility of the chosen base.

The interplay of these factors necessitates a careful and rational approach to solvent selection.

A Comparative Analysis of Common Aprotic Solvents

Dichloromethane (DCM)

Physicochemical Properties:

Property Value
Dielectric Constant 9.1
Boiling Point 39.6 °C

| Polarity | Polar Aprotic |

Discussion: Dichloromethane is a workhorse solvent in organic synthesis and a frequent choice for sulfonamide formation. Its moderate polarity is generally sufficient to dissolve both the sulfonyl chloride and a wide range of amine nucleophiles. A key advantage of DCM is its low boiling point, which facilitates easy removal during work-up. Its inertness towards the sulfonyl chloride functionality is another significant benefit. However, for less reactive amines, the reaction rates in DCM may be slower compared to more polar solvents.

Tetrahydrofuran (THF)

Physicochemical Properties:

Property Value
Dielectric Constant 7.6
Boiling Point 66 °C

| Polarity | Polar Aprotic |

Discussion: THF is another popular choice, offering good solvating power for a broad spectrum of organic compounds. Its polarity is slightly lower than that of DCM. A primary consideration when using THF is the potential for peroxide formation upon storage, which can lead to safety hazards and unwanted side reactions. Therefore, it is crucial to use freshly distilled or inhibitor-free THF. The higher boiling point of THF compared to DCM allows for reactions to be conducted at elevated temperatures, which can be beneficial for sluggish transformations.

Acetonitrile (ACN)

Physicochemical Properties:

Property Value
Dielectric Constant 37.5
Boiling Point 81.6 °C

| Polarity | Polar Aprotic |

Discussion: Acetonitrile is a highly polar aprotic solvent that can significantly accelerate the rate of sulfonamide formation by stabilizing the polar transition state. Its higher boiling point also allows for a wider range of reaction temperatures. However, its strong solvating power can sometimes make product isolation more challenging. It is also important to use anhydrous acetonitrile, as it is hygroscopic.

Dimethylformamide (DMF)

Physicochemical Properties:

Property Value
Dielectric Constant 36.7
Boiling Point 153 °C

| Polarity | Polar Aprotic |

Discussion: DMF is a highly polar aprotic solvent with excellent solvating capabilities. It is particularly useful for reactions involving sparingly soluble amines or when high reaction temperatures are required to drive the reaction to completion. The high boiling point of DMF, however, makes its removal challenging and often requires techniques such as azeotropic distillation or aqueous work-up. Traces of dimethylamine, a common impurity in DMF, can react with the sulfonyl chloride, leading to the formation of a dimethylsulfonamide byproduct. Therefore, the use of high-purity, amine-free DMF is recommended.

Pyridine

Physicochemical Properties:

Property Value
Dielectric Constant 12.4
Boiling Point 115 °C

| Polarity | Polar Aprotic |

Discussion: Pyridine is unique in that it can serve as both a solvent and a base. Its moderate basicity is sufficient to neutralize the HCl generated during the reaction. In some cases, pyridine can also act as a nucleophilic catalyst by reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then more susceptible to attack by the amine. While convenient, using pyridine as a solvent can sometimes complicate purification due to its relatively high boiling point and its basic nature.

Logical Workflow for Solvent Selection

The selection of an optimal solvent is a systematic process that should be guided by the specific requirements of the reaction.

SolventSelection Start Define Reaction Requirements: - Amine Reactivity - Desired Reaction Time - Temperature Constraints Solubility_Test Assess Solubility of This compound and Amine in Candidate Solvents Start->Solubility_Test Solvent_Choice Select Initial Solvent(s) for Screening Solubility_Test->Solvent_Choice DCM DCM: - Good general starting point - Easy work-up Solvent_Choice->DCM High Reactivity/ Easy Work-up ACN_DMF ACN or DMF: - For less reactive amines - To accelerate reaction rate Solvent_Choice->ACN_DMF Low Reactivity/ Faster Rate Needed Pyridine Pyridine: - When a basic solvent is desired Solvent_Choice->Pyridine Base/Solvent Combo Reaction_Screen Perform Small-Scale Screening Reactions DCM->Reaction_Screen ACN_DMF->Reaction_Screen Pyridine->Reaction_Screen Analysis Analyze Reaction Outcome: - Yield - Purity (by LC-MS, NMR) - Reaction Time Reaction_Screen->Analysis Optimization Optimize Reaction Conditions: - Temperature - Concentration - Base Analysis->Optimization Optimization->Reaction_Screen Further Refinement Needed Final_Protocol Finalize Optimized Protocol Optimization->Final_Protocol Optimal Conditions Found

An In-Depth Technical Guide to Troubleshooting & Optimization in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Path to Clinical Success

Introduction: Embracing Complexity in the Pursuit of Novel Therapeutics

The journey from a promising biological hypothesis to a market-approved therapeutic is fraught with complexity and a high rate of attrition.[1][2] A significant portion of these failures can be attributed to inadequate troubleshooting and a lack of systematic optimization throughout the drug development lifecycle.[2][3] This guide, written from the perspective of a seasoned application scientist, eschews rigid templates to provide a dynamic, in-depth framework for researchers, scientists, and drug development professionals. Our focus is on fostering a proactive mindset, grounded in scientific integrity, to anticipate, diagnose, and resolve the inevitable challenges that arise in this demanding field. By understanding the causality behind experimental choices and implementing self-validating systems, we can enhance the robustness of our data and increase the probability of translational success.

Part 1: Foundational Stages - Target Validation and Hit Identification

The initial phases of drug discovery set the trajectory for the entire project. Flaws in target validation or the hit identification process can lead to the costly pursuit of non-viable candidates.

Troubleshooting Target Validation: Ensuring a Solid Foundation

Inadequate target validation is a primary reason for the failure of clinical trials due to a lack of efficacy.[2] The core objective of target validation is to establish a definitive link between the modulation of a specific biological target and a desired therapeutic outcome.[3][4][5]

Common Pitfalls and Solutions:

Challenge Root Cause & "Why It Matters" Field-Proven Optimization Strategy
Lack of Reproducibility Off-target effects from tools like RNAi or chemical probes can lead to misleading conclusions about the target's role in the disease.[2] This undermines the very foundation of the project.Employ multiple, independent methods to validate the target. For instance, combine RNAi with CRISPR-Cas9 gene editing and pharmacological inhibitors to ensure the observed phenotype is consistently linked to the target.[2][4]
Poor Disease Linkage The expression and function of a target in a healthy state may differ significantly from its role in a disease state. Overlooking this can lead to the selection of irrelevant targets.Correlate target expression (both mRNA and protein levels) with disease progression using patient-derived tissues or well-characterized disease models.[3]
Translatability Issues Animal models may not accurately recapitulate human disease, leading to a disconnect between preclinical efficacy and clinical outcomes.[6]Utilize human-derived cellular models, such as induced pluripotent stem cells (iPSCs) from patients, to create more disease-relevant in vitro systems.[3]

Experimental Protocol: Multi-Modal Target Validation

  • Genetic Perturbation:

    • Design and validate at least two independent siRNAs and a CRISPR guide RNA targeting the gene of interest.

    • Self-Validation Check: Confirm target knockdown/knockout at both the mRNA (qPCR) and protein (Western blot) level.

    • Assess the phenotypic consequence in a disease-relevant cellular assay (e.g., cell viability, biomarker expression).

  • Pharmacological Inhibition:

    • Identify a selective "tool" compound that modulates the target's activity.

    • Self-Validation Check: Confirm target engagement in cells using methods like cellular thermal shift assays (CETSA).

    • Evaluate the phenotypic effects and compare them to the results from genetic perturbation.

  • Expression Analysis:

    • Use techniques like immunohistochemistry (IHC) or quantitative PCR (qPCR) to analyze target expression in a panel of healthy and diseased human tissues.

    • Self-Validation Check: Ensure the specificity of antibodies or probes through appropriate controls.

Optimizing High-Throughput Screening (HTS): From Data to Quality Hits

HTS is a cornerstone of hit identification, allowing for the rapid screening of large compound libraries.[7][8] However, HTS campaigns are susceptible to systematic errors and false positives that can derail a project.[9][10]

Workflow for Troubleshooting a High-Throughput Screening Campaign

HTS_Troubleshooting Start HTS Campaign Start Data_Acquisition Data Acquisition Start->Data_Acquisition QC_Check Initial QC Check (Z', S/B Ratio) Data_Acquisition->QC_Check Poor_QC Poor QC Metrics QC_Check->Poor_QC Fails Good_QC Good QC Metrics QC_Check->Good_QC Passes Assay_Optimization Assay Optimization (Reagents, Incubation Time) Poor_QC->Assay_Optimization Hit_Identification Hit Identification Good_QC->Hit_Identification Hit_Confirmation Hit Confirmation (Dose-Response) Hit_Identification->Hit_Confirmation Confirmed_Hits Confirmed Hits Hit_Confirmation->Confirmed_Hits Passes False_Positives High False Positive Rate Hit_Confirmation->False_Positives Fails Proceed Proceed to Lead Op Confirmed_Hits->Proceed Counter_Screen Implement Counter-Screen (e.g., for autofluorescence) False_Positives->Counter_Screen Assay_Optimization->Data_Acquisition Counter_Screen->Hit_Identification

Caption: A decision-tree for troubleshooting an HTS campaign.

Best Practices for Robust HTS Assay Development:

  • Reagent Stability: Thoroughly validate the stability of all reagents under assay conditions.[11][12]

  • Assay Robustness: Evaluate the assay's tolerance to minor variations in parameters like temperature, incubation time, and reagent concentrations.[13]

  • Statistical Rigor: Utilize robust statistical methods to identify hits and avoid common biases.[14]

Part 2: The Crucial Path of Lead Optimization

Lead optimization is an iterative process of refining the chemical structure of a "hit" compound to enhance its therapeutic properties while minimizing undesirable characteristics.[8][15][16] This phase is a multi-parameter optimization challenge, balancing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[17]

Optimizing ADME Properties: From Molecule to Medicine

Poor ADME properties are a major cause of drug failure in later stages.[18] Proactive optimization is essential.

Key ADME Optimization Strategies:

Parameter Common Issue Optimization Strategy & Rationale
Solubility Poor aqueous solubility limits oral absorption.Salt formation or prodrug approaches can enhance solubility.[19] Modifying the chemical structure to include more polar functional groups is another strategy.
Permeability Low permeability across the intestinal lining reduces bioavailability.Lipophilicity modulation can improve passive diffusion.[19] Utilizing permeation enhancers is another option.[19]
Metabolic Stability Rapid metabolism by liver enzymes leads to a short duration of action.Structural modifications at metabolically labile sites can block enzymatic degradation.[19][20] For example, replacing a hydrogen atom with fluorine.[20]
Distribution Unfavorable distribution can lead to low drug concentration at the target site and accumulation in non-target tissues.Altering the drug's lipophilicity can influence its partitioning into different tissues.[19]
Excretion Inefficient excretion can lead to drug accumulation and potential toxicity.Designing molecules with appropriate molecular weight and ionization properties can favor renal excretion.[19]
Troubleshooting Off-Target Effects and Toxicity

Off-target effects occur when a drug interacts with unintended biological molecules, which can lead to adverse effects and toxicity.[7][21] These are a significant cause of clinical trial failures.[1]

A Logical Framework for Addressing Off-Target Effects

Off_Target_Troubleshooting Toxicity_Observed Unexpected Toxicity Observed in Preclinical Model Hypothesis Hypothesize Off-Target Effect Toxicity_Observed->Hypothesis Screening In Silico & In Vitro Off-Target Screening Hypothesis->Screening Target_Identified Potential Off-Target Identified? Screening->Target_Identified No_Target No Clear Off-Target Target_Identified->No_Target No SAR_Analysis Structure-Activity Relationship (SAR) Analysis Target_Identified->SAR_Analysis Yes Metabolite_Analysis Investigate Potential Toxic Metabolites No_Target->Metabolite_Analysis Redesign Rational Drug Redesign to Enhance Selectivity SAR_Analysis->Redesign Resynthesis Synthesize Analogs Redesign->Resynthesis Retest Retest for Potency and Off-Target Activity Resynthesis->Retest

Caption: A systematic approach to identifying and mitigating off-target effects.

Strategies to Minimize Off-Target Effects:

  • Rational Drug Design: Utilize computational tools and structural biology to design molecules with high specificity for the intended target.[7]

  • High-Throughput Screening: Employ HTS to screen compounds against a panel of off-targets to identify and eliminate non-selective molecules early in the process.[7]

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify the lead compound's structure to understand how chemical changes affect both on-target potency and off-target activity.[16]

Part 3: Navigating Preclinical and Clinical Development

The transition from in vitro studies to in vivo models and ultimately to human clinical trials introduces new layers of complexity and potential for failure.

Troubleshooting In Vivo Preclinical Studies

Preclinical in vivo studies are essential for evaluating the efficacy and safety of a drug candidate before human trials.[22][23] However, these studies are often plagued by issues of poor design and experimental bias.[23]

Protocol: Designing a Robust In Vivo Efficacy Study

  • Hypothesis and Model Selection:

    • Clearly define the study hypothesis.

    • Select an animal model that best recapitulates the human disease. Justify the choice based on literature and internal data.

  • Dose-Ranging and Formulation:

    • Conduct a preliminary dose-ranging study to determine the optimal dose.

    • Develop a stable and appropriate formulation for the chosen route of administration.

    • Self-Validation Check: For inhalation studies, verify the particle size of nebulized aerosols to ensure proper lung deposition.[24]

  • Study Execution and Blinding:

    • Randomize animals into treatment and control groups.

    • Blind the investigators to the treatment allocation to minimize bias.

  • Endpoint and Biomarker Analysis:

    • Define clear primary and secondary endpoints.

    • Incorporate biomarker analysis to demonstrate target engagement and measure the biological response to the drug.

  • Data Analysis and Reporting:

    • Use appropriate statistical methods to analyze the data.

    • Report all findings, including any adverse events, transparently.

Optimizing Clinical Trial Design and Execution

Strategic planning is paramount for the success of clinical trials. Poorly designed protocols can lead to delays, increased costs, and inconclusive results.[25]

Key Considerations for Optimized Clinical Trials:

  • Patient-Centric Protocol Design: Design trials with the patient experience in mind to improve recruitment and retention.[26] Simple, clear protocols with fewer visits can reduce patient burden.[25]

  • Endpoint Selection: Choose primary and secondary endpoints that are clinically meaningful and supported by regulatory guidance.[27]

  • Data Monitoring: Implement frequent data reviews to ensure data quality and identify any emerging safety signals in a timely manner.[27]

  • Stakeholder Communication: Foster open dialogue between sponsors, investigators, and clinical sites to ensure the feasibility and efficient execution of the trial.[28]

Conclusion: A Proactive Approach to Drug Development

The challenges inherent in drug development are substantial, but they are not insurmountable. By adopting a proactive and systematic approach to troubleshooting and optimization, grounded in scientific rigor and a deep understanding of the underlying biology, we can navigate these complexities more effectively. This guide provides a framework for this approach, emphasizing the importance of self-validating experimental systems, continuous learning, and a relentless focus on data quality. Ultimately, this commitment to excellence is what will drive the translation of scientific discoveries into life-changing medicines.

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An In-depth Technical Guide to Side-Product Formation in the Synthesis of 2-Chloro-5-methylpyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the synthetic pathways leading to 2-chloro-5-methylpyridine-3-sulfonyl chloride, with a primary focus on the formation, mechanistic underpinnings, and mitigation of common reaction side-products. The synthesis of this key intermediate, pivotal in the development of various pharmaceutical and agrochemical agents, is predominantly achieved via a Sandmeyer-type reaction from 3-amino-2-chloro-5-methylpyridine. While effective, this route is susceptible to the formation of several impurities that can impact yield, purity, and downstream processability. This document offers field-proven insights and detailed experimental protocols to empower researchers, chemists, and process development professionals to anticipate, identify, and control these side-product formations, ensuring the robust and reliable synthesis of the target molecule.

Introduction: The Synthetic Importance of a Key Intermediate

This compound is a critical building block in modern synthetic chemistry. Its bifunctional nature—possessing both a reactive sulfonyl chloride and a substituted pyridine core—makes it an invaluable precursor for introducing the 2-chloro-5-methylpyridin-3-ylsulfonyl moiety into complex molecules. The sulfonamide derivatives, in particular, are a class of compounds with a broad spectrum of biological activities.

The most prevalent and industrially viable route to this intermediate begins with the diazotization of 3-amino-2-chloro-5-methylpyridine, followed by a copper-catalyzed reaction with sulfur dioxide. This pathway, while direct, navigates a landscape of competitive side-reactions. Understanding the kinetics and mechanisms of these competing pathways is not merely an academic exercise; it is fundamental to process optimization, yield maximization, and achieving the stringent purity profiles required in drug development. This guide will deconstruct the core reaction and its undesirable offshoots, providing a framework for rational control.

The Primary Synthetic Route: A Modified Sandmeyer Reaction

The conversion of an aromatic amine to a sulfonyl chloride via its diazonium salt is a cornerstone transformation. The specific synthesis of this compound is effectively a specialized Sandmeyer reaction. The overall workflow is a two-step, one-pot process.

Core Reaction Mechanism

The reaction proceeds through two distinct stages:

  • Diazotization: The starting amine, 3-amino-2-chloro-5-methylpyridine, is treated with a nitrosating agent, typically sodium nitrite, in a strong acidic medium like hydrochloric acid at low temperatures (0-5 °C). This generates the highly reactive diazonium salt intermediate. The low temperature is critical to prevent the premature decomposition of this unstable species.

  • Sulfonylchlorination: The cold diazonium salt solution is then added to a solution containing a sulfur dioxide source and a copper(I) or copper(II) chloride catalyst. This initiates a radical-mediated process where the diazonium group is replaced by the -SO₂Cl group.

The workflow can be visualized as follows:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonylchlorination A 3-Amino-2-chloro- 5-methylpyridine B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C 2-Chloro-5-methylpyridine- 3-sulfonyl Chloride (Product) B->C SO₂, CuCl₂ rt

Figure 1: High-level workflow for the synthesis of the target compound.

The Genesis of Impurities: A Mechanistic Dissection of Side-Product Formation

The efficiency of the main reaction is perpetually challenged by several competing pathways. These pathways can be broadly categorized based on the reactive intermediate from which they originate. The most significant side-products arise from the inherent reactivity of the diazonium salt and the harsh conditions of the reaction.

Hydrolysis: The Ubiquitous Aqueous Side-Reaction

The most common and often most significant side-product is the corresponding sulfonic acid.

  • Side-Product: 2-chloro-5-methylpyridine-3-sulfonic acid

  • Causality: Both the final sulfonyl chloride product and any sulfinic acid intermediates are highly susceptible to hydrolysis.[1] The presence of water, either from aqueous reagents or during the workup phase, can readily convert the desired product into the sulfonic acid. Sulfonyl chlorides are protected from hydrolysis to some extent by their low solubility in water, but this protection is incomplete.[2]

Mechanism of Hydrolysis: The mechanism involves the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

G Product R-SO₂Cl (Sulfonyl Chloride) Intermediate Transition State Product->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate SideProduct R-SO₃H (Sulfonic Acid) Intermediate->SideProduct Loss of Cl⁻ HCl + HCl

Figure 2: Simplified mechanism of sulfonyl chloride hydrolysis.

Competing Sandmeyer Reactions: Halogenation and Deamination

The diazonium salt is the branching point for multiple Sandmeyer-type reactions.[3] The presence of chloride ions (from HCl) and the copper catalyst creates an environment ripe for competition.

  • Side-Product 1 (Dechlorosulfonylation): 2,3-dichloro-5-methylpyridine

  • Causality: This is a classic Sandmeyer reaction where the diazonium group is replaced by a chloride ion from the copper(I) chloride or the HCl medium. This pathway is in direct competition with the desired reaction with sulfur dioxide.

  • Side-Product 2 (Hydro-de-diazoniation): 2-chloro-5-methylpyridine

  • Causality: This side-reaction involves the replacement of the diazonium group with a hydrogen atom. It can be promoted by various reducing agents or radical pathways within the reaction mixture.

G Diazonium Diazonium Salt Intermediate Product Desired Product: R-SO₂Cl Diazonium->Product + SO₂ + CuCl₂ Dechloro Side-Product: R-Cl Diazonium->Dechloro + CuCl (Sandmeyer) Deamino Side-Product: R-H Diazonium->Deamino Radical Abstraction

Figure 3: Competing reaction pathways from the diazonium intermediate.

Over-Chlorination of the Pyridine Ring

In analogous syntheses, such as that of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid, ring chlorination is a documented side-reaction, particularly when using potent chlorinating agents like phosphorus pentachloride (PCl₅).[4]

  • Potential Side-Product: Dichloro-5-methylpyridine-3-sulfonyl chloride (e.g., 2,6-dichloro- or 2,4-dichloro-)

  • Causality: While less common in the Sandmeyer route, if reaction conditions are too harsh or if certain chlorinating agents are present (more relevant to the alternative synthesis from sulfonic acid), electrophilic chlorination of the pyridine ring can occur. The existing chloro and methyl groups direct the position of further substitution. The electron-withdrawing nature of the chloro and nascent sulfonyl chloride groups deactivates the ring, but forcing conditions can still lead to this byproduct.

Mitigation and Control Strategies

A disciplined approach to reactant stoichiometry, temperature control, and workup conditions is paramount to minimizing the formation of these impurities.

Side-Product ClassKey Control Parameters & Mitigation Strategies
Sulfonic Acid Strict Anhydrous Conditions: Use anhydrous solvents and reagents where possible. Workup Protocol: Quench the reaction mixture into a water-immiscible organic solvent and ice. Minimize contact time with aqueous phases. Use a buffered wash (e.g., saturated sodium bicarbonate) to neutralize acid but work quickly to prevent base-catalyzed hydrolysis.
Sandmeyer Byproducts Temperature Control: Maintain rigorous low temperatures (0-5 °C) during diazotization to prevent premature decomposition and side-reactions. Reagent Addition: Add the diazonium salt solution slowly and sub-surface to the SO₂/CuCl₂ mixture to ensure it reacts immediately, minimizing its steady-state concentration. Catalyst Loading: Optimize copper catalyst concentration to favor the sulfonylchlorination pathway over direct chlorination.
Over-Chlorination Choice of Reagents: This is primarily a concern when synthesizing from the sulfonic acid. When using PCl₅, use less than 1 molar equivalent and add it portion-wise or via slow continuous addition to avoid accumulation.[4] Temperature: Avoid excessive heating during the reaction.

Experimental Protocols

The following protocols are based on established procedures and best practices for synthesizing the target compound and its precursors.

Synthesis of Starting Material: 3-Amino-2-chloro-5-methylpyridine

The synthesis of the requisite starting amine is a critical first step. A common route proceeds from 2-amino-5-methylpyridine.

  • Step A: Chlorination of 2-Amino-5-methylpyridine

    • In a suitable reaction vessel, suspend 2-amino-5-methylpyridine (1.0 mol) in an appropriate organic solvent.

    • Cool the mixture to 10°C.

    • Introduce chlorine gas (approx. 0.5 mol) over 2 hours, maintaining the temperature.

    • After the reaction is complete, sparge the system with nitrogen to remove excess hydrogen chloride.

    • The crude product, 2-chloro-3-amino-5-methylpyridine, can be purified by distillation. A reported yield for a similar chlorination is 96%.[5]

  • Step B: Deamination of 2-Chloro-3-amino-5-methylpyridine

    • Prepare the diazonium salt by mixing 2-chloro-3-amino-5-methylpyridine (1.0 mol) with an acidic medium (e.g., sulfuric acid).[5]

    • Cool to -8°C and slowly add a solution of sodium nitrite (approx. 1.05 mol).[5]

    • Once diazotization is complete, introduce a deamination catalyst and allow the reaction to proceed at a controlled temperature (e.g., 32°C) until nitrogen evolution ceases.[5]

    • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., dichloroethane).

    • Purify the resulting 2-chloro-5-methylpyridine by distillation.

Core Synthesis: this compound

This protocol is adapted from a procedure described in U.S. Patent 6,608,200 B1.

  • Reaction Setup: To a solution of concentrated hydrochloric acid (160 mL) and glacial acetic acid (80 mL), add 3-amino-2-chloro-5-methylpyridine (40 g, 0.28 mol). Cool the mixture to 0°C in an ice-salt bath.

  • Diazotization: Slowly add a solution of sodium nitrite (21.3 g, 0.31 mol) in water (40 mL) to the cooled mixture, ensuring the temperature is maintained between 0 and 5°C. Stir for 1 hour at this temperature after the addition is complete.

  • Sulfonylchlorination: In a separate, larger vessel, prepare a solution of glacial acetic acid (240 mL) and add copper(II) chloride (4.0 g). Cool this solution to 10°C and begin bubbling sulfur dioxide gas through it.

  • Addition: Slowly add the previously prepared cold diazonium salt solution to the acetic acid/SO₂/CuCl₂ mixture over approximately 1 hour. Maintain the reaction temperature below 20°C.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours.

  • Workup: Pour the reaction mixture into ice water (approx. 1.5 L). A solid precipitate will form.

  • Isolation & Purification: Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum. The crude this compound can be used as is or further purified by recrystallization or chromatography.

Analytical Characterization of Impurities

A robust analytical methodology is essential for identifying and quantifying side-products, thereby validating the effectiveness of mitigation strategies.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is an excellent tool for quantifying the relative amounts of the volatile side-products, such as 2,3-dichloro-5-methylpyridine and 2-chloro-5-methylpyridine. A typical method would use a standard non-polar column (e.g., RTX-5MS) with a temperature gradient from 50°C to 300°C.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the definitive identification of volatile impurities by comparing their mass spectra to known standards or library data.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is better suited for analyzing the non-volatile sulfonic acid byproduct and the thermally sensitive sulfonyl chloride product. A reverse-phase C18 column with a water/acetonitrile mobile phase is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and can be used to identify major impurities if they are present in sufficient concentration. NMR data for the target compound is available for reference.[7][8]

Conclusion

The synthesis of this compound is a process that demands careful control to navigate the competitive formation of several key side-products. The primary impurities—the corresponding sulfonic acid, the de-sulfonated dichloro-pyridine, and the de-aminated chloro-pyridine—arise from predictable mechanistic pathways. By understanding these mechanisms, researchers can implement rational control strategies centered on rigorous temperature management, exclusion of water, and controlled reagent stoichiometry. The protocols and analytical strategies outlined in this guide provide a robust framework for the successful and high-purity synthesis of this valuable chemical intermediate, enabling the advancement of research and development in the pharmaceutical and agrochemical industries.

References

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  • Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. U.S. Patent US6136982A.
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. Patent WO2000043364A1.
  • Process for preparing 2-chloro-5-methylpyridine. U.S. Patent 6,608,200 B1.

Sources

A Technical Guide to the Purification of Reaction Products from 2-Chloro-5-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-methylpyridine-3-sulfonyl chloride is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. Its utility stems from the reactive sulfonyl chloride moiety, which serves as a versatile electrophilic handle for the construction of sulfonamides and sulfonate esters—functional groups prevalent in a multitude of biologically active molecules.[1][2] The very reactivity that makes this intermediate valuable, however, also introduces significant challenges in the purification of its reaction products. The propensity for hydrolysis, thermal decomposition, and the formation of various side products necessitates a robust and well-understood purification strategy to ensure the integrity, safety, and efficacy of downstream active pharmaceutical ingredients (APIs) and other fine chemicals.

This guide provides an in-depth exploration of the core strategies for purifying products derived from this compound. Moving beyond simple procedural lists, we delve into the causal chemistry behind common impurities and the rationale for selecting specific purification techniques. This document is intended for researchers, chemists, and process development professionals seeking to optimize the isolation and purification of these valuable compounds, ensuring high purity and yield.

The Reaction Landscape: Understanding the Impurity Profile

Effective purification begins with a comprehensive understanding of what needs to be removed. Reactions involving this compound, typically nucleophilic substitutions with amines or alcohols, generate a predictable yet challenging mixture of components.

The primary transformation is the reaction with a nucleophile (e.g., a primary or secondary amine) to form the desired sulfonamide, often facilitated by a tertiary amine base like triethylamine (TEA) to scavenge the HCl byproduct.[3] However, several competing and degradation pathways exist.

Common Impurities in Sulfonamide Synthesis:

  • Unreacted Starting Materials: Residual this compound and the nucleophilic amine/alcohol.

  • Hydrolysis Product: The most common impurity is 2-chloro-5-methylpyridine-3-sulfonic acid, formed by the reaction of the sulfonyl chloride with trace moisture in the reactants, solvents, or during aqueous work-up.[4][5] This is a critical impurity to target for removal.

  • Base-Related Salts: When a base like triethylamine is used, its hydrochloride salt (e.g., triethylamine hydrochloride) is formed stoichiometrically and must be efficiently removed.

  • Byproducts from Sulfonyl Chloride Synthesis: The starting sulfonyl chloride may contain residual impurities from its own synthesis, such as Sandmeyer byproducts (e.g., 2,5-dichloropyridine-3-sulfonyl chloride) or disulfides, which can carry through to the final product mixture.[4][6]

  • Thermal Decomposition Products: Sulfonyl chlorides can be thermally labile, and excessive heat during the reaction or work-up can lead to decomposition, often indicated by color changes and the evolution of SO₂ or HCl gas.[5]

R_SO2Cl 2-Chloro-5-methylpyridine- 3-sulfonyl chloride P_Sulfonamide Desired Product: Sulfonamide R_SO2Cl->P_Sulfonamide Main Reaction Pathway I_Acid Impurity: Sulfonic Acid (Hydrolysis Product) R_SO2Cl->I_Acid Hydrolysis Pathway R_Amine Primary/Secondary Amine (R-NH₂) R_Amine->P_Sulfonamide Main Reaction Pathway R_Base Tertiary Amine Base (e.g., Et₃N) R_Base->P_Sulfonamide Main Reaction Pathway I_Salt Impurity: Amine Hydrochloride Salt (e.g., Et₃N·HCl) R_Base->I_Salt HCl Scavenging R_H2O Trace Water (H₂O) R_H2O->I_Acid Hydrolysis Pathway

Figure 1: Key reaction and impurity formation pathways.

Core Purification Strategies: A Multi-Step Approach

A single technique is rarely sufficient for achieving high purity. A logical, multi-step workflow is required, typically involving an initial extractive work-up followed by either crystallization or chromatography.

Aqueous Work-up and Liquid-Liquid Extraction (LLE): The First Line of Defense

The initial purification step for most reactions is a carefully designed aqueous work-up. This process leverages the differential solubility and acid-base properties of the components to achieve a crude separation.

Causality Behind the Protocol: The primary goal is to remove the highly polar and water-soluble impurities: the tertiary amine hydrochloride salt and the sulfonic acid hydrolysis product. The desired sulfonamide product is typically much less soluble in water and preferentially partitions into an organic solvent.

  • Why control temperature? Sulfonyl chlorides and their products can hydrolyze in aqueous media. Performing the work-up with cold water and minimizing contact time are crucial to suppress this unwanted side reaction.[4][5]

  • Why perform pH adjustment?

    • A wash with a dilute basic solution (e.g., aqueous NaHCO₃) will deprotonate the acidic sulfonic acid impurity, converting it to its highly water-soluble sulfonate salt, thereby facilitating its removal into the aqueous phase.

    • A subsequent wash with a dilute acidic solution (e.g., dilute HCl) can remove any unreacted basic amine starting material.

    • A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer and break up any emulsions.

Experimental Protocol: General Extractive Work-up

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add cold deionized water to quench the reaction.

  • Solvent Addition: Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the sulfonic acid impurity.

  • Acidic Wash (Optional): If excess amine starting material is a concern, wash the organic layer with dilute aqueous HCl (e.g., 1 M).

  • Brine Wash: Wash the organic layer with brine to reduce the water content.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

Crystallization: The Path to High Purity for Solid Products

For solid products, recrystallization is an exceptionally powerful method for achieving high levels of purity. It relies on the principle that the desired compound has high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain soluble at the lower temperature.

Causality Behind Solvent Selection: The choice of solvent is the most critical parameter. An ideal solvent system should:

  • Completely dissolve the crude product at or near its boiling point.

  • Yield well-formed crystals upon cooling with minimal product remaining in the mother liquor.

  • Not react with the product.

  • Have a boiling point that allows for easy removal.

Often, a binary solvent system (e.g., ethyl acetate/hexanes) is required, where the product is soluble in one solvent (the "soluble" solvent) and insoluble in the other (the "anti-solvent").[7]

Experimental Protocol: Recrystallization from a Binary Solvent System

  • Dissolution: Place the crude solid product in a flask. Add the minimum amount of the hot "soluble" solvent (e.g., ethyl acetate) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add the "anti-solvent" (e.g., hexanes) to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the hot "soluble" solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is key to forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Solvent System Compound Type Reference
Hexanes / Ethyl AcetateSulfonamides[7]
Hexanes / TetrahydrofuranAmides[7]
Chloroform / HexaneSulfonyl Chlorides[8]
WaterAryl Sulfonyl Chlorides (Precipitation)[4]
Flash Column Chromatography: The Workhorse for Complex Mixtures

When crystallization is ineffective or the product is an oil, flash column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a mobile liquid phase and a solid stationary phase (most commonly, silica gel).[7]

Causality and Key Considerations:

  • Stationary Phase: Silica gel is acidic due to the presence of silanol (Si-OH) groups. The basic nitrogen of the pyridine ring can interact strongly with these sites, leading to significant peak tailing and poor separation.[9]

  • Mobile Phase:

    • Polarity: The mobile phase (eluent) polarity is adjusted to achieve optimal separation. A typical starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

    • Additives: To mitigate peak tailing with pyridine compounds, a small amount of a competing base, such as triethylamine (~0.1-1%), can be added to the eluent. The TEA preferentially binds to the acidic silanol sites, allowing the pyridine product to elute more symmetrically.[9]

  • Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC) to select the appropriate solvent system and identify the fractions containing the pure product.

start Crude Product (Post Work-up) tlc Develop TLC to Find Optimal Solvent System start->tlc pack Pack Silica Gel Column with Eluent tlc->pack load Load Crude Product onto Column (Dry or Wet Loading) pack->load elute Elute with Solvent System, Collecting Fractions load->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine evap Evaporate Solvent combine->evap end Pure Product evap->end

Sources

Technical Guide for Yield Enhancement in Sulfonamide Synthesis Using 2-Chloro-5-methylpyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] The synthesis of this moiety, classically achieved by reacting a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation for drug development professionals.[3][4] This guide provides an in-depth analysis of the synthesis of sulfonamides using 2-Chloro-5-methylpyridine-3-sulfonyl chloride, a heterocyclic reagent of increasing importance. We will move beyond standard protocols to explore the causal factors governing reaction outcomes, offering field-proven strategies for optimizing reaction conditions, mitigating side reactions, and ultimately, maximizing product yield. This document is intended for researchers and scientists seeking to refine their synthetic methodologies through a deeper mechanistic understanding and practical, actionable insights.

The Strategic Importance of the Heterocyclic Sulfonyl Chloride

The target reagent, this compound, offers a unique combination of structural features that influence its reactivity. The pyridine ring, being an electron-deficient aromatic system, enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group. This heightened reactivity makes it an efficient partner for coupling with a diverse range of amines, including those with lower nucleophilicity.

Key Structural Features:

  • Pyridine Ring: Acts as an electron-withdrawing group, activating the sulfonyl chloride.

  • 2-Chloro Substituent: Further increases the electrophilicity of the sulfonyl group through inductive effects.

  • 5-Methyl Substituent: A weakly electron-donating group that can subtly modulate the electronic properties of the ring.

Understanding these intrinsic properties is the first step toward rationally designing a high-yield synthesis.

The Core Reaction: A Mechanistic Dissection

The formation of a sulfonamide from this compound and an amine is a nucleophilic substitution reaction at the sulfur center. The process is critically dependent on the careful orchestration of reagents and conditions.

The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate intermediate.

  • Chloride Elimination: The intermediate collapses, expelling the chloride ion as a leaving group.

  • Proton Transfer: A base, present in the reaction mixture, removes a proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final sulfonamide product. The base also serves to scavenge the hydrochloric acid (HCl) byproduct generated from the expelled chloride and the abstracted proton.[3][5]

G Amine R-NH₂ (Amine) Amine->inv1 SulfonylChloride Ar-SO₂Cl (2-Chloro-5-methylpyridine- 3-sulfonyl chloride) SulfonylChloride->inv1 Base B: (Base) Byproduct B-H⁺Cl⁻ (Salt Byproduct) Base->Byproduct Intermediate [Intermediate]      H      | R--N⁺--SO₂--Ar      |      |      H     Cl⁻ Intermediate->inv2 Elimination of Cl⁻ Product R-NH-SO₂-Ar (Sulfonamide) inv1->Intermediate Nucleophilic Attack inv2->Base Proton Transfer inv2->Product

Fig 1. Mechanism of Sulfonamide Formation.

Pre-Reaction Diligence: Setting the Stage for Success

High yields are often determined before the reaction begins. The integrity of the starting materials and the reaction environment are paramount.

  • Handling the Sulfonyl Chloride: this compound is highly sensitive to moisture.[6][7] Hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid is a primary cause of reduced yield, as the sulfonic acid is unreactive under these conditions.[5]

    • Best Practice: Always handle this reagent under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents. Purchase from a reputable supplier and use it as fresh as possible.[8][9]

  • Amine and Solvent Purity: The amine should be free of impurities, and the solvent must be anhydrous. Water in the solvent will preferentially react with the sulfonyl chloride.

  • Inert Atmosphere: Conducting the reaction under nitrogen or argon is crucial to prevent the ingress of atmospheric moisture, especially for reactions that require extended periods or heating.

Systematic Optimization of Reaction Parameters

Fine-tuning the reaction conditions is the most direct way to enhance yield. The interplay between solvent, base, temperature, and stoichiometry must be carefully considered.

The Critical Role of the Base

The base is arguably the most important variable to optimize. Its primary role is to neutralize the HCl generated during the reaction.[3] If left un-neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

Key Considerations for Base Selection:

  • Stoichiometry: At least one equivalent of base is required. However, using 1.1 to 1.5 equivalents is common practice to ensure the complete neutralization of HCl. For reactions involving amine hydrochlorides as starting materials, an additional equivalent of base is necessary.

  • Strength and Nucleophilicity: A non-nucleophilic base is often preferred to avoid it competing with the intended amine in reacting with the sulfonyl chloride. Sterically hindered bases like Diisopropylethylamine (DIPEA) are excellent choices. Pyridine can also be used and may serve as both a base and a solvent.[3][6]

BasepKa (Conjugate Acid)TypeRationale & Considerations
Triethylamine (TEA) ~10.7Tertiary AmineCommon, inexpensive, and effective. Can sometimes lead to the formation of colored impurities.
Pyridine ~5.2Tertiary AmineOften used as both base and solvent. Its lower basicity can be advantageous for sensitive substrates.[3]
DIPEA (Hünig's Base) ~11.0Hindered AmineExcellent choice. Highly basic yet non-nucleophilic due to steric hindrance, minimizing side reactions.
Sodium Carbonate (Na₂CO₃) ~10.3InorganicA mild, inexpensive inorganic base. Its heterogeneity can sometimes lead to slower reaction rates.
Solvent Selection

The choice of solvent influences the solubility of reagents and the rate of reaction. Aprotic solvents are generally preferred to avoid any reaction with the sulfonyl chloride.

Solvent ClassExamplesRationale & Considerations
Chlorinated Dichloromethane (DCM), ChloroformExcellent solubility for a wide range of substrates. Volatility makes for easy removal during work-up.
Aprotic Polar Acetonitrile (ACN), Tetrahydrofuran (THF)Good solvating power. ACN is particularly useful for reactions run at slightly elevated temperatures.[10]
Ethers Diethyl Ether, 1,4-DioxaneGenerally good choices, though THF is more common due to its better solvating properties for a wider range of compounds.
Aromatic Toluene, XyleneUseful for reactions requiring higher temperatures.

Validated Experimental Protocols

The following protocols provide a robust starting point for synthesis. They are designed to be self-validating through in-process monitoring via Thin-Layer Chromatography (TLC).

General Protocol for Sulfonamide Synthesis
  • Preparation: Add the selected amine (1.0 eq.) and anhydrous solvent (e.g., DCM, to make a 0.1-0.5 M solution) to an oven-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.

  • Base Addition: Add the chosen base (e.g., TEA or DIPEA, 1.2 eq.) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.1 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting amine by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess amine and base, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by either recrystallization or flash column chromatography on silica gel.[11][12]

Fig 2. General Experimental Workflow.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common issues and their solutions.

ProblemPotential Cause(s)Proposed Solution(s)
Low or No Yield 1. Hydrolysis of sulfonyl chloride.[5] 2. Insufficient base. 3. Low amine nucleophilicity.[6] 4. Reaction not at completion.1. Ensure all reagents, solvents, and glassware are scrupulously dry. 2. Increase base stoichiometry to 1.5-2.0 eq. 3. For weakly nucleophilic amines (e.g., anilines), consider gentle heating (40-50 °C). 4. Allow for a longer reaction time, monitoring by TLC.
Multiple Spots on TLC 1. Side reaction with a nucleophilic base. 2. Product decomposition. 3. Impure starting materials.1. Switch to a sterically hindered base like DIPEA. 2. Avoid excessive heating. Ensure work-up is not overly acidic or basic. 3. Verify the purity of starting materials by NMR or LC-MS before starting.
Reaction Stalls 1. Incomplete dissolution of reagents. 2. Protonation of the starting amine.1. Choose a solvent with better solubilizing power or increase the solvent volume. 2. Ensure at least one full equivalent of base has been added relative to the sulfonyl chloride.

Conclusion

Maximizing the yield in the synthesis of sulfonamides from this compound is an exercise in precision and control. Success hinges on a foundational understanding of the reaction mechanism, coupled with rigorous attention to the purity of reagents and the optimization of reaction parameters. By prioritizing anhydrous conditions, selecting a non-nucleophilic base, and systematically refining the choice of solvent and temperature, researchers can consistently achieve high yields. The protocols and troubleshooting strategies outlined in this guide provide a comprehensive framework for navigating this critical transformation in drug discovery and development.

References

  • Wikipedia. Sulfonamide. [Link]

  • Science.gov. Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • National Center for Biotechnology Information. Preparation of sulfonamides from N-silylamines. [Link]

  • National Center for Biotechnology Information. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

  • Thieme Gruppe. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. [Link]

  • Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]

  • ResearchGate. Condition optimizations of sulfonamide formation using piperidine.... [Link]

  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • RSC Publishing. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

  • Royal Society of Chemistry. Synthesis of Sulfonamides. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

  • CORE. The Synthesis of Functionalised Sulfonamides. [Link]

  • National Center for Biotechnology Information. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • National Center for Biotechnology Information. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

  • PubMed. Natural Product Primary Sulfonamides and Primary Sulfamates. [Link]

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A Technical Guide to the Regioselective Synthesis of 2-Chloro-5-methylpyridine: Strategies for Isomer Avoidance and Control

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-5-methylpyridine is a critical intermediate in the synthesis of numerous agrochemicals and pharmaceuticals. Its industrial production is frequently challenged by the formation of isomeric byproducts, most notably 2-chloro-3-methylpyridine, which complicates purification and reduces overall process efficiency. This guide provides an in-depth analysis of the synthetic pathways to 2-chloro-5-methylpyridine, focusing on the mechanistic origins of isomer formation and presenting field-proven strategies to maximize regioselectivity. We will explore optimized gas-phase chlorination protocols, the influence of reaction parameters, alternative synthesis routes, and robust analytical methods for isomer quantification.

The Synthetic Challenge: Isomeric Purity in Pyridine Chlorination

The primary industrial route to 2-chloro-5-methylpyridine is the direct chlorination of 3-methylpyridine (β-picoline). While seemingly straightforward, this reaction is prone to a lack of regioselectivity, yielding a mixture of isomers.

  • Desired Product: 2-chloro-5-methylpyridine

  • Primary Isomeric Impurity: 2-chloro-3-methylpyridine[1]

The structural similarity and close boiling points of these isomers make their separation by conventional methods like fractional distillation exceedingly difficult and energy-intensive. Therefore, controlling the reaction's selectivity is paramount for an economically viable process. Other potential byproducts include polychlorinated species, which arise from excessive chlorination.[1]

Mechanism of Isomer Formation

The direct chlorination of 3-methylpyridine at high temperatures (250-500°C) proceeds through a complex mechanism, which is influenced by temperature, catalysts, and reaction phase (gas vs. liquid). The methyl group at the 3-position directs chlorination primarily to the ortho (2- and 4-) and para (6-) positions. The formation of 2-chloro-3-methylpyridine alongside the desired 2-chloro-5-methylpyridine is a direct consequence of the electronic and steric influences on the pyridine ring.

G cluster_start Reactants cluster_reaction High-Temperature Chlorination cluster_products Product Mixture 3-Picoline 3-Picoline Reaction Radical/Electrophilic Attack 3-Picoline->Reaction Cl2 Cl₂ Cl2->Reaction Product_2_5 2-Chloro-5-methylpyridine (Desired Product) Reaction->Product_2_5 Favored Pathway (5-position attack) Product_2_3 2-Chloro-3-methylpyridine (Major Isomer) Reaction->Product_2_3 Competing Pathway (3-position attack) Byproducts Polychlorinated Species Reaction->Byproducts Over-chlorination

Strategies for Maximizing Regioselectivity

Controlling the isomer ratio hinges on carefully manipulating reaction conditions to favor chlorination at the 5-position over the 3-position.

Two-Stage Temperature Profile (Gas-Phase)

A highly effective strategy for improving selectivity in the gas-phase chlorination of 3-picoline involves a two-stage temperature profile.[1] This method, detailed in several patents, utilizes a high-temperature initiation zone followed by a lower-temperature reaction zone.[2]

  • Zone 1 (Hot Spot): The reactants (vaporized 3-picoline, chlorine, and an inert gas) are passed through a "hot spot" maintained at 350°C to 500°C .[2] This high temperature initiates the reaction.

  • Zone 2 (Reaction Zone): The reaction mixture then immediately enters a second zone maintained at a lower temperature, typically below 340°C (e.g., 200°C).[2] This lower temperature environment favors the formation of the desired 2-chloro-5-methylpyridine isomer.

This two-stage approach significantly enhances selectivity compared to a single high-temperature reaction.[2]

Catalytic Approaches

The use of specific catalysts can also steer the reaction towards the desired product.

  • Supported Palladium Catalyst: A supported palladium chloride catalyst, such as PdCl₂ on an alumina (Al₂O₃) support, has been shown to enhance the selectivity for 2-chloro-5-methylpyridine in gas-phase reactions.[1][3] The reaction is typically carried out at temperatures starting around 250°C.[3]

  • Other Catalysts: Metal oxides and halides of copper, silica, zinc, and iron have also been explored, though with varying degrees of success.[3][4]

Alternative Synthetic Routes

When direct chlorination fails to provide the required isomeric purity, alternative multi-step syntheses can be employed, which build the ring with the desired substitution pattern from the outset.

  • From 3-Methylpyridine N-oxide: Reacting 3-methylpyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) can yield 2-chloro-5-methylpyridine.[5][6] However, without careful control, this method can also produce a mixture of isomers, with 4-chloro-3-methylpyridine often being a major product.[5] Optimization using specific bases and low temperatures is crucial.[5]

  • From Pyridone Derivatives: A more complex but highly selective route starts from 5-methyl-2(1H)-pyridone. This intermediate can be chlorinated with agents like phosphorus oxychloride or phosgene in a high-boiling solvent to yield 2-chloro-5-methylpyridine.[1][7] This pathway avoids the isomer issues inherent in the direct chlorination of 3-picoline.[7][8]

Data Summary: Influence of Reaction Conditions
StrategyKey ParametersTypical Isomer Ratio (2,5- vs 2,3-)YieldReference
Gas-Phase (Two-Stage Temp.) Zone 1: 350-500°C; Zone 2: <340°CSignificantly Improved SelectivityGood[1][2]
Gas-Phase (Catalytic) PdCl₂/Al₂O₃ Catalyst; Temp: ~250°CEnhanced SelectivityGood[1][3]
Liquid-Phase (From Pyridone) Pyridone + POCl₃/Phosgene; 80-130°CHigh Selectivity (e.g., 91.6% vs 8.1%)High (91.6%)[4][7]
Liquid-Phase (From N-oxide) 3-Picoline N-Oxide + POCl₃; -50 to 50°CVariable, can favor other isomersModerate[5]

Recommended Synthetic Protocols

Protocol 1: Optimized Gas-Phase Chlorination with Two-Stage Temperature Control

This protocol is based on the principles outlined in U.S. Patent 5,484,929 A.[2]

dot graph TD { A[Vaporize Feed Stream] --> B{Zone 1: Hot Spot Reactor}; B -- "350-500°C" --> C{Zone 2: Lower Temp Reactor}; C -- "< 340°C" --> D[Cool & Condense]; D --> E[Collect Liquid Products]; E --> F[Analyze by GC/GC-MS];

} dot Caption: Workflow for two-stage gas-phase chlorination.

Methodology:

  • Reactor Setup: A two-zone gas-phase tubular reactor is required. The first zone must be capable of achieving a stable "hot spot" temperature of 350-500°C, while the second zone is maintained at a lower temperature (<340°C).[1][2]

  • Reactant Preparation: Prepare a vaporized feed stream containing 3-picoline, chlorine gas, and an inert carrier gas (e.g., nitrogen). The molar ratio of chlorine to 3-picoline must be carefully controlled to minimize polychlorination.[1]

  • Reaction Execution: Pass the vaporized feed stream through the two-stage reactor. Residence time in each zone should be optimized to maximize conversion and selectivity. A total residence time of around 6 seconds has been reported.[2]

  • Product Collection: The gaseous effluent from the reactor is cooled and condensed to collect the liquid product mixture.[1]

  • Analysis: The crude product mixture is analyzed by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of 3-picoline and the isomer ratio.[1]

Protocol 2: Synthesis via 5-Methyl-2(1H)-pyridone

This liquid-phase protocol offers high selectivity and yield.[4][7]

Methodology:

  • Reactant Charging: In a suitable reactor equipped with a stirrer and reflux condenser, charge 5-methyl-2(1H)-pyridone (1 equivalent), ferric chloride (catalyst, e.g., 0.02 eq), and a high-boiling solvent like toluene.[4]

  • Initial Chlorination (optional intermediate step): In some variations, chlorine gas is bubbled through the solution to form a dihalopiperidone intermediate.[4][7]

  • Aromatization/Chlorination: A chlorinating agent such as phosgene or phosphorus oxychloride (stoichiometric excess) is added.[7]

  • Reaction: The mixture is heated to an elevated temperature (e.g., 110°C with phosgene) for several hours until the reaction is complete.[4][7]

  • Work-up and Purification: The reaction mixture is cooled, quenched (e.g., with aqueous alkali), and the organic layer is separated. The product is then purified, typically by distillation.

Downstream Processing: Analysis and Separation

Accurate quantification of the isomeric mixture is crucial for process optimization and quality control. While the goal is to avoid isomer formation, some level of separation may still be necessary.

Analytical Quantification

Gas Chromatography (GC) and GC-MS: GC is the standard method for separating and quantifying the 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine isomers.[1][9]

  • Technique: A capillary column with a suitable stationary phase is used to resolve the isomers.

  • Detection: Flame Ionization Detection (FID) provides quantitative data, while Mass Spectrometry (MS) confirms the identity of each peak.[9] Headspace injection techniques (HS-GC-MS) are particularly effective for volatile compounds like pyridines, minimizing sample loss during preparation.[10][11]

G cluster_analysis GC Analysis Workflow Crude_Product Crude Product Mixture GC_Injection GC Injection Port Crude_Product->GC_Injection GC_Column Capillary Column (Separation) GC_Injection->GC_Column Detection Detector (FID or MS) GC_Column->Detection Data Chromatogram (Peak Area Ratio) Detection->Data

Purification Techniques

Separating the isomers is challenging but can be achieved.

  • Fractional Distillation: Due to very similar boiling points, this method requires highly efficient distillation columns and is energy-intensive. It is often the last resort if upstream selectivity control is insufficient.[1]

  • Preparative Chromatography: While effective at the lab scale, this method is generally not economically feasible for industrial-scale production.[1]

  • Chemical Separation: A patented method describes the selective hydrodechlorination of 2-chloro-5-methylpyridine in a mixture using a Pd/C catalyst, converting it to 3-picoline. The desired 2-chloro-3-methylpyridine can then be easily separated by distillation. While this patent focuses on isolating the 2,3-isomer, the principle could be adapted.[12]

Conclusion

Achieving high isomeric purity in the synthesis of 2-chloro-5-methylpyridine is a critical, solvable challenge. While direct chlorination of 3-methylpyridine is the most direct route, it necessitates stringent control over reaction parameters to suppress the formation of the 2-chloro-3-methylpyridine isomer. The implementation of a two-stage temperature profile in gas-phase reactions represents a robust, industrially proven strategy for maximizing regioselectivity. For applications demanding the highest purity, multi-step syntheses originating from pyridone derivatives offer a reliable, albeit more complex, alternative. In all approaches, rigorous in-process monitoring using analytical techniques like GC-MS is essential for process optimization and ensuring final product quality.

References

  • Crosby, J., & Whittaker, G. (1996). U.S. Patent No. 5,484,929 A. Google Patents.
  • Imel, A. B., & Cisneros, A. (1993). U.S. Patent No. 5,319,088 A. Google Patents.
  • Jiangsu Yangnong Chemical Group. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. Retrieved from [Link]

  • De Amicis, C. V., & Young, D. H. (2017). U.S. Patent No. US20170008846A1. Google Patents.
  • Goddard, C. J. (1986). U.S. Patent No. 4,612,377 A. Google Patents.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. NCBI Bookshelf. Retrieved from [Link]

  • Fonser, J. G., et al. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Retrieved from [Link]

  • Cefas. (n.d.). Development of quantitative methods for the determination of pyridine in biota and sediment samples. Retrieved from [Link]

  • Wang, Z., et al. (2010). CN Patent No. 101671296B. Google Patents.
  • Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine. European Patent Office. Retrieved from [Link]

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Work-up procedure for 2-Chloro-5-methylpyridine-3-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Work-up Procedure for 2-Chloro-5-methylpyridine-3-sulfonyl chloride Reactions

Introduction: The Critical Role of a Meticulous Work-up

This compound is a key heterocyclic building block in medicinal and agricultural chemistry. Its utility lies in the reactive sulfonyl chloride moiety, which allows for the facile construction of sulfonamides—a privileged functional group in numerous bioactive molecules. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation, primarily through hydrolysis.

The success of any synthesis utilizing this compound is therefore critically dependent on the work-up procedure. A well-designed work-up protocol is not merely a purification step; it is an integral part of the reaction strategy that preserves the desired product, maximizes yield, and ensures high purity. This guide provides a comprehensive overview of the principles and practices for effectively isolating this compound from a reaction mixture, grounded in an understanding of its chemical vulnerabilities.

Section 1: The Core Challenge—Hydrolysis

The primary obstacle in the work-up of any sulfonyl chloride is its reaction with water. The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by nucleophilic water, leading to the formation of the corresponding and often highly water-soluble sulfonic acid.[1] This side reaction represents a direct loss of product and introduces an acidic impurity that must be removed.

The Hydrolysis Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl

This degradation pathway is exacerbated by elevated temperatures. Therefore, the foundational principle of a successful work-up is rigorous temperature control . All aqueous solutions should be ice-cold, and the entire process should be conducted promptly to minimize the contact time between the sulfonyl chloride and the aqueous environment.[2]

Section 2: A Validated Step-by-Step Work-up Protocol

The following protocol is a robust, field-proven method for the work-up of reactions involving this compound. It is designed to be a self-validating system, where each step logically addresses a specific chemical challenge.

Step 2.1: Reaction Quenching—The First Line of Defense

The initial step is to quench the reaction, which serves to halt the desired transformation and neutralize any remaining reactive reagents.

Methodology:

  • Prepare a beaker containing crushed ice or a mixture of ice and cold water, ensuring vigorous stirring with a magnetic stir bar. The volume should be sufficient to dilute the reaction mixture significantly (typically 5-10 times the reaction volume).

  • Slowly, and in a dropwise manner, add the completed reaction mixture to the stirred ice/water.

  • Maintain a temperature of 0-5 °C throughout the addition.

Causality and Expertise: Pouring the reaction mixture into ice is a classic and highly effective technique for quenching.[3] The large volume of ice provides an efficient heat sink, rapidly dissipating any exothermic energy from the quenching of reagents. This immediate and drastic reduction in temperature is the most critical action to minimize the rate of sulfonyl chloride hydrolysis.[2]

Step 2.2: Product Isolation—A Bifurcated Approach

At this stage, the protocol depends on the physical properties of the product. 2-Chloropyridine-3-sulfonyl chloride, a related compound, is known to precipitate from the reaction mixture upon quenching with cold water.[2] It is plausible that this compound will behave similarly.

Workflow: Product Isolation Strategy

G reaction_mixture Reaction Mixture quench Quench with Ice/Water (0-5 °C) reaction_mixture->quench decision Solid Precipitates? quench->decision filter Collect by Vacuum Filtration decision->filter  Yes extract Extract with Organic Solvent (e.g., Dichloromethane) decision->extract No   wash_solid Wash Solid with Cold Water filter->wash_solid dry_solid Dry Under Vacuum wash_solid->dry_solid product_solid Final Product (Solid) dry_solid->product_solid wash_org Wash Organic Layer Sequentially (aq. NaHCO₃, Water, Brine) extract->wash_org dry_org Dry over Anhydrous Na₂SO₄ wash_org->dry_org concentrate Concentrate Under Reduced Pressure dry_org->concentrate crude_product Crude Product concentrate->crude_product purify Purification (Recrystallization or Chromatography) crude_product->purify product_purified Final Product purify->product_purified

Caption: Decision workflow for product isolation post-quenching.

Scenario A: The Product Precipitates as a Solid

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of ice-cold water to remove any water-soluble impurities.

  • Drying: Dry the solid under vacuum at a low temperature (e.g., <35 °C) to obtain the final product.[2]

Scenario B: The Product Remains in Solution (or as an oil)

  • Extraction: Transfer the cold aqueous mixture to a separatory funnel. Extract the product into a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.[4][5] Perform the extraction three times to ensure complete recovery.

  • Combine Organic Layers: Pool the organic extracts for the subsequent washing steps.

Step 2.3: Purification by Aqueous Washing

This sequence is designed to systematically remove different classes of impurities from the organic phase.

Methodology:

  • Bicarbonate Wash: Wash the combined organic layers with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Add the bicarbonate solution slowly and be sure to vent the separatory funnel frequently, as neutralization of acidic byproducts (HCl, sulfonic acid) will generate CO₂ gas.[6]

  • Water Wash: Wash the organic layer with cold water to remove any residual sodium bicarbonate.

  • Brine Wash: Perform a final wash with a cold, saturated aqueous solution of sodium chloride (brine).[5]

Causality and Expertise:

  • The bicarbonate wash is a gentle basic wash that effectively removes acidic impurities without being basic enough to significantly promote hydrolysis of the sulfonyl chloride itself.

  • The brine wash serves two purposes: it removes the bulk of the dissolved water from the organic layer, making the final drying step more efficient, and it helps to break up any emulsions that may have formed.

Step 2.4: Final Drying and Solvent Removal

Methodology:

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Swirl the flask and let it stand until the solvent is clear.

  • Filtration: Filter the solution to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept low (typically ≤ 40°C) to avoid thermal decomposition of the product.

Section 3: Troubleshooting Common Work-up Issues

Even with a robust protocol, challenges can arise. The following table outlines common problems and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield Hydrolysis: Excessive contact time with water or elevated temperatures during the work-up.[2]Ensure all aqueous solutions are ice-cold. Perform the work-up as quickly as possible. Confirm the reaction was complete before quenching.
Product is an Oil Instead of a Solid Residual Solvent: Chlorinated solvents like DCM can be difficult to remove completely.[6] Impurities: Presence of side-products or unreacted starting materials.[6]Co-evaporate the crude product with a more volatile, non-chlorinated solvent like hexanes or toluene to azeotropically remove residual DCM.[6] Purify the crude oil via column chromatography or attempt to induce crystallization.
Emulsion Formation During Extraction Fine Particulate Matter: Insoluble byproducts can stabilize the interface between the organic and aqueous layers. High pH: Can sometimes contribute to emulsion formation.Add more brine to the separatory funnel and swirl gently. If the emulsion persists, filter the entire mixture through a pad of Celite. Allow the mixture to stand undisturbed for an extended period.
Product Decomposes During Storage Residual Moisture or Acid: Trace amounts of water or acid can catalyze decomposition over time.Ensure the product is thoroughly dried before storage. Storing under an inert atmosphere (e.g., Argon) at low temperatures (-20 °C) can improve long-term stability.[7]

References

  • Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride. Benchchem.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • pyridine-3-sulfonyl chloride synthesis. ChemicalBook.
  • Removing thionyl chloride. Reddit.
  • Synthesis of sulfonyl chloride substr
  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

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An In-Depth Technical Guide to the Purification of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-methylpyridine-3-sulfonyl chloride is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this reagent is paramount, as trace impurities can lead to the formation of undesired side products, complicate downstream processing, and ultimately impact the safety and efficacy of the final drug substance. This technical guide provides a comprehensive overview of the challenges associated with the purity of this compound and outlines robust strategies for its purification and analysis. We will delve into the genesis of common impurities, detail analytical methodologies for their detection, and present field-proven purification protocols, emphasizing the chemical principles that underpin these techniques.

Introduction: The Criticality of Purity

In the landscape of pharmaceutical development, the starting materials and intermediates are the foundation upon which the quality of the final API is built. This compound serves as a key building block, valued for the reactive sulfonyl chloride moiety that allows for the facile construction of sulfonamides—a common functional group in many drugs.[1] However, the very reactivity that makes this compound a valuable synthetic tool also contributes to its inherent instability and the formation of impurities.[2]

This guide is designed for researchers, chemists, and process development scientists. It aims to provide not just a set of procedures, but a logical framework for approaching the purification of this and similar reactive heterocyclic sulfonyl halides.

Compound Profile and Inherent Instability

This compound is a crystalline solid with the molecular formula C₆H₅Cl₂NO₂S.[3] The core challenge in handling and purifying this compound stems from the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, particularly by water.

Hydrolytic Degradation: The most common degradation pathway is hydrolysis, which converts the sulfonyl chloride to the corresponding 2-chloro-5-methylpyridine-3-sulfonic acid.[2][4] This impurity is often difficult to remove due to its polarity and can interfere with subsequent reactions. The rate of hydrolysis is significantly influenced by the presence of moisture in solvents, on glassware, and in the ambient atmosphere. Studies on various heteroaromatic sulfonyl chlorides have established that β-isomeric pyridines (such as this one) are particularly prone to hydrolysis by trace water.[5]

Genesis of Impurities During Synthesis

Understanding the potential impurities begins with an analysis of the common synthetic routes. A prevalent method for creating aryl sulfonyl chlorides is a modified Sandmeyer reaction, starting from the corresponding amine (3-amino-2-chloro-5-methylpyridine).[4]

This process, while effective, can generate a predictable constellation of impurities:[4]

  • Starting Materials: Unreacted 3-amino-2-chloro-5-methylpyridine.

  • Hydrolysis Product: 2-chloro-5-methylpyridine-3-sulfonic acid, formed during the aqueous workup.

  • Sandmeyer By-product: 2,3-dichloro-5-methylpyridine, arising from the displacement of the diazonium group with chloride.

  • Disulfide By-product: 3,3′-dithiobis(2-chloro-5-methylpyridine), a common impurity in reactions involving diazonium salts and sulfur dioxide.

The logical flow from synthesis to potential impurities is illustrated below.

cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities start 3-Amino-2-chloro- 5-methylpyridine diazotization Diazotization (NaNO₂, HCl) start->diazotization sandmeyer Sandmeyer Reaction (SO₂, CuCl) diazotization->sandmeyer product Crude 2-Chloro-5-methylpyridine- 3-sulfonyl chloride sandmeyer->product sandmeyer_byproduct 2,3-Dichloro-5- methylpyridine sandmeyer->sandmeyer_byproduct Side Reaction disulfide Disulfide By-product sandmeyer->disulfide Side Reaction unreacted Unreacted Starting Material product->unreacted Incomplete Reaction hydrolysis Sulfonic Acid (Hydrolysis) product->hydrolysis Aqueous Workup

Caption: Genesis of impurities from a typical Sandmeyer synthesis route.

Analytical Strategies for Purity Assessment

A multi-faceted analytical approach is essential for the robust characterization of this compound.[6] The choice of technique depends on the specific analytical goal, from routine purity checks to detailed structural elucidation of unknown impurities.

Analytical TechniquePrimary ApplicationKey AdvantagesKey Limitations & Considerations
HPLC (Reversed-Phase) Purity assessment, quantification of impurities.High sensitivity, excellent quantitative capability, suitable for monitoring polar impurities like sulfonic acid.[7]The compound may degrade on the column if the mobile phase is not carefully controlled. A buffered mobile phase is often required.
NMR Spectroscopy (¹H, ¹³C) Structure elucidation, purity assessment.Provides detailed structural information, non-destructive, can be used for quantification (qNMR).[6]Lower sensitivity compared to HPLC for trace impurities. Requires use of dry, aprotic deuterated solvents (e.g., CDCl₃, Acetone-d₆) to prevent hydrolysis in the NMR tube.[6][8]
GC-MS Identification of volatile impurities.Excellent for identifying thermally stable, volatile by-products like 2,3-dichloro-5-methylpyridine.[8]The high reactivity and low volatility of the sulfonyl chloride and its sulfonic acid derivative make them unsuitable for direct GC analysis without derivatization.
FT-IR Spectroscopy Functional group identification.Quick confirmation of the sulfonyl chloride group (characteristic S=O stretches).Not suitable for quantification or detection of minor impurities.
Titrimetry Assay of total sulfonyl chloride content.Cost-effective and accurate for determining the overall content of the active group.[6]Does not provide information on the nature or quantity of individual impurities.

Purification Methodologies: A Practical Guide

The purification strategy must be designed to address the likely impurities while minimizing degradation of the target compound.

Recrystallization: The Primary Purification Step

Recrystallization is often the most effective method for removing the primary impurity, 2-chloro-5-methylpyridine-3-sulfonic acid, along with other process-related impurities. The key is selecting a solvent system in which the sulfonyl chloride has moderate solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.

Experimental Protocol: Recrystallization

  • Solvent Selection: Begin with a solvent screen. Given the compound's structure, suitable candidates include non-polar aprotic solvents such as hexanes, heptane, or toluene, potentially with a more polar co-solvent like ethyl acetate or dichloromethane to aid dissolution. The solvent must be rigorously dried before use.

  • Dissolution: In a flask equipped with a reflux condenser and a drying tube, add the crude this compound. Add the minimum amount of the chosen hot solvent (or solvent mixture) required to fully dissolve the solid.

  • Cooling & Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation. Agitation is generally not recommended as it can lead to the formation of smaller, less pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration. It is critical to perform this step quickly to minimize exposure to atmospheric moisture.

  • Washing: Wash the filter cake with a small amount of cold, dry solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified product under high vacuum at a temperature well below its melting point to remove all traces of solvent.

Chromatographic Purification

For instances where recrystallization fails to remove closely related impurities, or for purification of smaller quantities, column chromatography on silica gel can be employed. The primary challenge is to avoid on-column degradation.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Use standard silica gel (230-400 mesh). It is crucial that the silica is dry.

  • Mobile Phase Selection: The eluent must be a non-protic, anhydrous solvent system. A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a common starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

  • Column Packing: Pack the column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane) and load it onto the column.

  • Elution: Run the column under positive pressure, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

The workflow for developing a chromatographic purification method is outlined below.

start Crude Product tlc TLC Analysis (Determine Rf and spot separation) start->tlc solvent_select Select Anhydrous, Aprotic Solvent System (e.g., Hexanes/EtOAc) tlc->solvent_select column_prep Pack Column with Dry Silica Gel solvent_select->column_prep load Load Sample column_prep->load elute Elute with Mobile Phase (Collect Fractions) load->elute fraction_analysis Analyze Fractions by TLC elute->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine evaporate Evaporate Solvent Under Vacuum combine->evaporate final_product Purified Product evaporate->final_product

Caption: Workflow for chromatographic purification of sulfonyl chlorides.

Acid Scavenging by Liquid-Liquid Extraction

An alternative or supplementary method to remove the sulfonic acid impurity is an extractive workup. This leverages the acidic nature of the sulfonic acid.

Experimental Protocol: Extractive Workup

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

  • Aqueous Wash: Wash the organic solution with a cold, dilute aqueous solution of a weak base, such as sodium bicarbonate. This will deprotonate the sulfonic acid, forming a salt that will be extracted into the aqueous layer. The sulfonyl chloride itself is less reactive with a weak base under these conditions. Avoid strong bases like sodium hydroxide, which can promote rapid hydrolysis of the product.

  • Brine Wash: Wash the organic layer with cold brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

Conclusion

The purification of this compound is a task that demands careful attention to the compound's inherent reactivity. A successful purification strategy is built upon a sound understanding of the potential impurities introduced during synthesis and the primary degradation pathway of hydrolysis. For bulk purification, recrystallization from a dry, aprotic solvent system is the method of choice. Where higher purity is required, flash chromatography with anhydrous eluents offers a powerful, albeit more labor-intensive, alternative. All handling and purification steps must be conducted under anhydrous conditions to prevent the loss of valuable material. By employing the robust analytical and purification strategies outlined in this guide, researchers and drug development professionals can ensure a high-quality intermediate, paving the way for successful and reproducible downstream synthesis.

References

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  • Benchchem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Wikipedia. (n.d.). Sulfonyl halide. Wikipedia.
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  • PubMed. (n.d.).
  • Benchchem Technical Support Team. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
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  • (n.d.). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
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  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl).
  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Google Patents. (n.d.). CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
  • Biosynth. (n.d.). 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride | 1208081-98-4 | IYB08198. Biosynth.
  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
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  • ResearchGate. (2025). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
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A Comprehensive Technical Guide to Preventing the Decomposition of 2-Chloro-5-methylpyridine-3-sulfonyl chloride During Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Drug Development

As a Senior Application Scientist, this guide provides an in-depth exploration of the inherent instability of 2-chloro-5-methylpyridine-3-sulfonyl chloride and presents field-proven strategies to mitigate its decomposition during chemical reactions. By understanding the underlying mechanisms of degradation, researchers can implement robust protocols that ensure the integrity of this critical building block, leading to higher yields, improved purity, and more reliable synthetic outcomes.

The Inherent Reactivity and Instability of this compound

This compound is a highly reactive electrophile, a characteristic that makes it a valuable reagent in the synthesis of complex molecules, notably as a key intermediate in the production of pharmaceuticals like Vonoprazan.[1][2][3] However, this reactivity is also the source of its significant instability. The primary pathway of decomposition for this and related pyridine-3-sulfonyl chlorides is hydrolysis.[4]

The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, particularly by water. Even trace amounts of moisture in reaction solvents, reagents, or on the surface of glassware can lead to rapid degradation. This hydrolytic decomposition yields the corresponding 2-chloro-5-methylpyridine-3-sulfonic acid and hydrochloric acid, which can further catalyze decomposition and lead to the formation of byproducts.

Furthermore, thermal stress can contribute to the degradation of pyridine-3-sulfonyl chlorides, with high-temperature distillations being a potential source of deterioration. The presence of impurities from the synthetic route, such as those from diazotization reactions, can also compromise the stability of the compound.

Mechanisms of Decomposition

Understanding the pathways through which this compound degrades is fundamental to designing effective preventative measures.

Hydrolysis: The Primary Decomposition Pathway

The principal mechanism of decomposition is hydrolysis, which proceeds via nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride. This reaction can be catalyzed by both acid and base.

  • Neutral/Acid-Catalyzed Hydrolysis: In the presence of water or acidic conditions, a water molecule acts as the nucleophile, attacking the sulfur atom. The chloride ion is subsequently lost as a leaving group.

  • Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions, being more potent nucleophiles than water, will attack the sulfonyl chloride even more readily, leading to rapid decomposition.

dot graph TD { A[this compound] -- "H₂O (Nucleophilic Attack)" --> B{Intermediate}; B -- "Loss of Cl⁻" --> C[2-Chloro-5-methylpyridine-3-sulfonic acid + HCl]; subgraph "Decomposition Products" C end

} caption: "Hydrolysis of this compound."

Thermal Decomposition

While less documented for this specific molecule, thermal decomposition is a known issue for sulfonyl chlorides. At elevated temperatures, the molecule can undergo rearrangements or elimination reactions, potentially leading to the extrusion of sulfur dioxide and the formation of chlorinated pyridine byproducts.

Field-Proven Strategies for Preventing Decomposition

The following strategies are based on established chemical principles and have been validated in the synthesis of complex molecules where the stability of pyridine-3-sulfonyl chlorides is paramount.

Rigorous Control of Reaction Environment

The most critical factor in preventing decomposition is the stringent exclusion of water from the reaction system.

ParameterRecommendationRationale
Solvents Use anhydrous, aprotic solvents.Aprotic solvents do not have labile protons that can participate in hydrolysis. Anhydrous conditions are essential to prevent the primary decomposition pathway.
Reagents Ensure all reagents are thoroughly dried.Any source of moisture can initiate the decomposition cascade.
Glassware Flame-dry or oven-dry all glassware immediately before use.Removes adsorbed water from the surfaces of the reaction vessels.
Atmosphere Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).Prevents atmospheric moisture from entering the reaction.
Optimized Reaction Conditions

Careful selection of reaction parameters is crucial for minimizing decomposition and maximizing the desired reactivity.

Maintaining a low to moderate reaction temperature is critical. Many reactions involving sulfonyl chlorides can be effectively carried out at temperatures ranging from 0°C to room temperature.[2]

  • Initial Addition: The addition of this compound to the reaction mixture should be performed at a reduced temperature (e.g., 0°C) to control any initial exotherm and minimize decomposition.

  • Reaction Progression: The reaction should be maintained at the lowest temperature that allows for a reasonable reaction rate.

In reactions that require a base to scavenge the HCl byproduct, the choice of base is critical.

  • Recommended Bases: Sterically hindered, non-nucleophilic organic bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine are preferred.[2]

  • Bases to Avoid: Nucleophilic bases, including inorganic bases like sodium hydroxide or potassium carbonate in the presence of water, should be strictly avoided as they will readily react with the sulfonyl chloride.

dot graph TD { subgraph "Reaction System" A[this compound] B[Nucleophile (e.g., Amine)] C[Aprotic Solvent] D[Organic Base (e.g., TEA, DIPEA)] end

} caption: "Optimized reaction components for sulfonamide formation."

Protocol for Sulfonamide Synthesis: A Case Study

The following protocol for the synthesis of a sulfonamide, adapted from procedures used in the synthesis of Vonoprazan, exemplifies the practical application of these preventative strategies.[2]

Step-by-Step Methodology:

  • Preparation of Reaction Vessel: A multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Addition of Reagents: The nucleophile (e.g., an amine) is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, acetonitrile, or dichloromethane) in the reaction flask. A non-nucleophilic organic base (e.g., triethylamine or DIPEA) is then added.

  • Cooling: The reaction mixture is cooled to 0-10°C in an ice bath.

  • Addition of Sulfonyl Chloride: A solution of this compound in the same anhydrous solvent is added dropwise to the cooled reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed the specified range.

  • Reaction Monitoring: The reaction is allowed to stir at the controlled temperature and monitored for completion by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, the workup should be designed to minimize contact with water until the reactive sulfonyl chloride is consumed. A typical workup may involve filtering the reaction mixture to remove the hydrochloride salt of the base, followed by removal of the solvent under reduced pressure. Aqueous washes should only be performed after confirming the absence of the starting sulfonyl chloride.

Handling and Storage

Proper handling and storage are paramount to preserving the integrity of this compound.

AspectProcedure
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat and moisture. Storage under an inert atmosphere is recommended for long-term stability.
Handling Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Use appropriate personal protective equipment, including gloves and safety glasses.
Dispensing When dispensing the reagent, do so under a blanket of inert gas to prevent the ingress of atmospheric moisture.

Conclusion

The successful use of this compound in organic synthesis is critically dependent on the rigorous exclusion of water and the careful control of reaction conditions. By understanding the mechanisms of its decomposition, particularly its susceptibility to hydrolysis, and implementing the preventative strategies outlined in this guide, researchers can effectively mitigate degradation, leading to more efficient and reproducible synthetic outcomes. The principles of using anhydrous aprotic solvents, low to moderate temperatures, and non-nucleophilic organic bases provide a robust framework for harnessing the reactivity of this valuable synthetic intermediate while maintaining its stability.

References

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]

  • Synthesis method of 2-chloro-5-chloromethyl pyridine. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
  • PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS. (n.d.). Google Patents.
  • Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH. Retrieved from [Link]

  • Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (n.d.). Google Patents.
  • Preparation of 2-chloro-5-methylpyridine. (n.d.). Patent 0121320. Retrieved from [Link]

  • Process for preparing 2-chloro-5-chloromethylpyridine. (n.d.). Google Patents.
  • Process for making 2-chloro-5-methylpyridine. (n.d.). Google Patents.
  • Vonoprazan fumarate intermediate and preparation method thereof. (n.d.). Google Patents.
  • Preparation method of vonoprazan fumarate. (n.d.). Google Patents.
  • The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation method of Vonoprazan fumarate and application of Vonoprazan fumarate in composition. (n.d.). WIPO Patentscope. Retrieved from [Link]

  • Vonoprazan Chloro Pyridine Impurity. (n.d.). SynZeal. Retrieved from [Link]

  • Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. (n.d.). ACS Publications. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Chromatographic Purification of 2-Chloro-5-methylpyridine-3-sulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for the successful chromatographic purification of 2-Chloro-5-methylpyridine-3-sulfonyl chloride and its derivatives. This class of compounds, while synthetically valuable, presents significant purification challenges due to the inherent reactivity and instability of the sulfonyl chloride functional group. This document moves beyond standard protocols to explain the underlying chemical principles, enabling the design of robust, self-validating purification strategies. We will explore method development for both preparative-scale flash chromatography and high-purity HPLC, with a critical focus on mitigating on-column degradation and addressing common separation issues.

Foundational Principles: Navigating the Inherent Reactivity of Heteroaromatic Sulfonyl Chlorides

The successful purification of any compound begins with a deep understanding of its chemical nature. This compound is a highly electrophilic molecule, a property that makes it an excellent synthetic intermediate but also the primary source of purification challenges.

The Predominant Challenge: Hydrolytic Instability

The sulfur atom in the sulfonyl chloride group is highly electron-deficient and thus susceptible to nucleophilic attack. The most ubiquitous nucleophile in a laboratory environment is water. Exposure to moisture, including atmospheric humidity or residual water in solvents, leads to rapid hydrolysis, converting the target compound into the corresponding sulfonic acid.[1][2]

Studies on the stability of heteroaromatic sulfonyl halides have established that pyridine-3-sulfonyl chlorides (β-isomers), such as the topic compound, are particularly prone to hydrolysis.[3][4] This degradation pathway is often catalyzed by acidic or basic conditions. The sulfonic acid byproduct is highly polar and can complicate chromatographic separation, often streaking on silica gel and co-eluting with polar solvents. Therefore, all purification steps must be conducted under strictly anhydrous conditions.

Safety Imperatives: Handling Highly Reactive Compounds

Before any experimental work, a thorough risk assessment is mandatory. Sulfonyl chlorides are corrosive and react violently with water and other nucleophiles.[1] Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): A complete PPE ensemble is required. This includes tightly fitting safety goggles and a full-face shield, chemical-resistant gloves (nitrile or neoprene), and a chemical-resistant lab coat.[1][5][6]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[1]

  • Chemical Incompatibilities: Avoid contact with water, alcohols, strong bases, and amines (unless part of a planned reaction).[1][6] The reaction with water is exothermic and produces corrosive hydrochloric acid (HCl) and sulfonic acid.[1]

The Pre-Purification Workflow: A Blueprint for Success

A systematic approach before initiating chromatography is critical to saving time and material. The goal is to understand the composition of the crude reaction mixture to design an efficient separation strategy.

Initial Analysis of the Crude Product

Before attempting purification, it is essential to analyze a small aliquot of the crude reaction mixture.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for estimating the number of components, determining the polarity of the target compound relative to impurities, and for screening potential mobile phase systems for flash chromatography.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more definitive analysis, LC-MS can confirm the presence of the desired product by its mass-to-charge ratio and provide insight into the masses of major byproducts, including the hydrolyzed sulfonic acid.

The following diagram illustrates a logical workflow for the purification and validation process.

G cluster_pre Pre-Purification cluster_purify Purification cluster_post Post-Purification A Crude Reaction Mixture B Sample Analysis (TLC, LC-MS) A->B aliquot C Method Selection (See Figure 2) B->C informs D Execute Chromatographic Separation C->D E Collect & Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F pool G Solvent Removal (Low Temp) F->G H Purity & Identity Confirmation (NMR, LC-MS) G->H I Store Under Inert Atmosphere at -20°C H->I

Figure 1: A comprehensive workflow from crude sample analysis to the final, validated pure compound.

Flash Chromatography: The Workhorse for Preparative Purification

For isolating quantities ranging from milligrams to several grams, normal-phase flash chromatography is the primary method of choice. Its effectiveness, however, is contingent on careful optimization of the stationary and mobile phases to prevent product degradation.

Stationary Phase: The Critical Role of Silica Gel Acidity

Standard silica gel is the most common stationary phase for flash chromatography. However, its surface is populated with acidic silanol groups (Si-OH).[8] This acidity can be sufficient to catalyze the hydrolysis of the sulfonyl chloride on the column, especially if the mobile phase is not perfectly anhydrous.

For particularly sensitive derivatives, deactivating the silica gel is a prudent step. This can be achieved by preparing the column slurry in a non-polar solvent (e.g., hexanes) containing 1-3% triethylamine. The column is then flushed with this mixture before loading the sample.[8] The triethylamine neutralizes the most acidic sites on the silica surface, creating a more inert environment for the separation.

Mobile Phase Development

The choice of mobile phase (eluent) is determined by the polarity of the target compound and its separation from impurities, as assessed by TLC.

  • Solvent System: A common and effective starting point for sulfonyl chlorides is a binary mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent such as ethyl acetate or dichloromethane.[9][10]

  • Gradient Elution: For complex mixtures with components of widely varying polarities, a gradient elution is highly recommended.[8] The separation begins with a low-polarity mobile phase, and the proportion of the more polar solvent is gradually increased to elute the more tightly-bound compounds.

Table 1: Mobile Phase Systems for Flash Chromatography
Polarity of DerivativeNon-Polar ComponentPolar ComponentStarting Gradient (Polar %)
LowHexanes / HeptaneDichloromethane5-10%
MediumHexanes / HeptaneEthyl Acetate2-5%
HighDichloromethaneMethanol / Ethanol0.5-2%
Experimental Protocol: Flash Chromatography
  • Column Preparation: Select a column with an appropriate diameter for the amount of crude material (a 70:1 to 100:1 ratio of silica gel to crude mixture by weight is a good starting point for difficult separations).[11] Pack the column using a slurry of silica gel in the initial, lowest-polarity eluent.[11] Ensure the silica bed is compact and level.

  • Sample Loading: For optimal resolution, use a dry-loading technique. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]

  • Elution: Begin elution with the starting mobile phase. If running a gradient, incrementally increase the percentage of the polar solvent. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in an array of test tubes. Monitor the elution of compounds using TLC analysis on alternating fractions.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure, taking care to keep the temperature of the water bath low (≤ 30°C) to prevent thermal decomposition.

High-Performance Liquid Chromatography (HPLC): For Analytical Purity and Challenging Separations

When the goal is to achieve purity levels exceeding 99% or to purify highly polar derivatives, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) becomes the tool of choice. However, the standard conditions for RP-HPLC present a significant challenge for sulfonyl chlorides.

The On-Column Reactivity Dilemma

RP-HPLC typically employs a non-polar stationary phase (like C18) and a polar, aqueous mobile phase (e.g., water/acetonitrile or water/methanol).[12][13] The presence of water in the mobile phase creates a reactive environment where the sulfonyl chloride can readily hydrolyze during its transit through the column. This leads to poor recovery, inaccurate quantification, and contamination of the collected product with the sulfonic acid.

Derivatization: A Strategy for Stability

A robust and field-proven strategy to circumvent on-column hydrolysis is to convert the highly reactive sulfonyl chloride into a more stable derivative before purification.[12][14][15] Reacting the crude product with a simple, nucleophilic amine (e.g., diethylamine or benzylamine) in an aprotic solvent quantitatively converts the sulfonyl chloride to a stable sulfonamide. This sulfonamide can then be easily purified by standard RP-HPLC without risk of degradation.[12] This approach is particularly powerful for obtaining analytically pure material for biological testing or for use as a reference standard.

G cluster_decision Method Selection Logic Start Goal of Purification Scale Scale > 50mg? | Preparative Start->Scale Purity Purity > 99%? | Analytical Scale:f0->Purity:f1 No Flash Use Normal-Phase Flash Chromatography Scale:f1->Flash Yes Purity:f1->Flash No Derivatize Derivatize to a stable sulfonamide Purity:f0->Derivatize Yes HPLC Purify derivative via Reverse-Phase HPLC Derivatize->HPLC

Figure 2: Decision tree for selecting the appropriate chromatographic purification method.

Experimental Protocol: Analytical RP-HPLC (Post-Derivatization)
  • Derivatization: In a vial, dissolve the crude sulfonyl chloride in anhydrous dichloromethane. Add 1.5 equivalents of a simple amine (e.g., diethylamine) and 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine). Stir for 30 minutes at room temperature. Quench the reaction, perform a simple workup, and remove the solvent.

  • Sample Preparation: Dissolve a small amount of the derivatized crude product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrument Parameters:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to aid protonation and improve peak shape.[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the derivative has strong absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas to determine the relative purity of the sulfonamide derivative, which directly reflects the purity of the original sulfonyl chloride.

Post-Purification: Storage and Handling

Once the pure fractions have been combined and the solvent has been carefully removed at low temperature, proper storage is paramount to prevent degradation over time.

  • Atmosphere: Store the solid product in a sealed vial under an inert atmosphere (argon or nitrogen).

  • Temperature: For long-term stability, store the vial at -20°C.[10]

  • Desiccation: Keep the vial in a desiccator to protect it from ambient moisture.

By understanding the inherent chemical instability of this compound and implementing these specialized handling and purification protocols, researchers can reliably and safely obtain high-purity material essential for advancing their research and development objectives.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • Zhang, L., et al. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (PMC).
  • Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
  • International Labour Organization & World Health Organization. (2021). ICSC 0198 - SULPHURYL CHLORIDE. International Chemical Safety Cards (ICSCs).
  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC.
  • Song, S., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.
  • Central Drug House (P) Ltd. (n.d.). Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine. BenchChem.
  • Benchchem. (n.d.). Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs. BenchChem.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.

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An In-Depth Technical Guide to Core Bioassay Validation and Comparative Analysis in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The journey of a therapeutic candidate from discovery to clinical application is underpinned by a series of critical decisions, each informed by robust and reliable data. At the heart of this data generation lies the "core bioassay"—a foundational analytical method used to measure the biological activity, potency, and stability of a drug substance. The integrity of the entire drug development program rests upon the validated performance of this core assay. This guide provides a comprehensive framework for the validation and comparative analysis of core bioassays, designed for researchers, analytical scientists, and drug development professionals. It moves beyond procedural checklists to explain the scientific rationale behind validation parameters and experimental design, ensuring that the methodologies are not only compliant with regulatory expectations but are also scientifically sound and self-validating. By integrating principles from leading regulatory guidelines and field-proven insights, this document serves as a technical manual for establishing and maintaining the validated state of a core bioassay throughout the drug lifecycle.

The Imperative of Rigorous Validation

The foundation of bioassay validation is built upon guidelines from international regulatory bodies, most notably the International Council for Harmonisation (ICH) Q2(R1) guideline, and guidance documents from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6] These documents provide a harmonized understanding of the essential validation characteristics.[7][8]

The core principle is to treat the assay as an integrated system. Every component—from the cell bank and critical reagents to the analyst's execution and the final data analysis pipeline—contributes to variability.[9] A robust validation process identifies, quantifies, and controls this variability to ensure the reliability of every result generated.

The Validation Framework: Parameters and Purpose

Before a single experiment is run, the assay's intended use must be explicitly defined. Is it for lead candidate selection in a research environment, lot-release testing in a GMP setting, or stability monitoring? The context of use dictates the required rigor of the validation.[1] A phase-appropriate approach ensures that the validation effort aligns with the development stage of the therapeutic.[9]

The validation process is a systematic investigation of the assay's performance characteristics. The key parameters, derived from ICH Q2(R1), are outlined below.[4][5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For a cell-based assay, this means demonstrating that the response is due to the drug's specific mechanism of action (e.g., binding to its target receptor) and not from matrix effects or off-target interactions.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by measuring a known reference standard against a calibration curve and is reported as percent recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies, often part of method transfer).

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. This is crucial for dose-response assays, where the relationship between drug concentration and biological effect is modeled.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For cell-based assays, this could include varying incubation times, cell seeding densities, or reagent concentrations.[1][10]

  • System Suitability: A set of tests to ensure that the analytical system is performing as expected on the day of analysis. This often involves running control samples with pre-defined acceptance criteria (e.g., the EC50 of a reference standard must fall within a specific range).

Experimental Design for Validation

A well-designed validation study is efficient, comprehensive, and generates statistically meaningful data. The following section outlines a step-by-step protocol for validating a hypothetical core bioassay: a luciferase reporter gene assay designed to measure the potency of an inhibitor targeting a specific kinase in a signaling pathway.

The Validation Master Plan (VMP)

All validation activities should be governed by a pre-approved VMP. This document defines the scope, responsibilities, validation parameters to be investigated, experimental design, and pre-defined acceptance criteria for each parameter.

General Validation Workflow

The overall workflow for validation follows a logical sequence from planning to final reporting.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Assay's Intended Use P2 Develop Validation Master Plan (VMP) P1->P2 P3 Qualify Critical Reagents (e.g., Cell Bank, Antibody Lots) P2->P3 E1 Assess Specificity & Robustness P3->E1 E2 Execute Precision Runs (Repeatability & Intermediate) E1->E2 E3 Determine Linearity, Range, and Accuracy E2->E3 A1 Analyze Data vs. Acceptance Criteria E3->A1 A2 Establish System Suitability Criteria A1->A2 A3 Author Validation Report & Final SOP A2->A3

Caption: High-level workflow for core bioassay validation.

Detailed Protocol: Luciferase Reporter Assay Validation

Objective: To formally validate the luciferase reporter assay for determining the relative potency of a lead kinase inhibitor (Drug X) compared to a qualified reference standard.

Methodology:

  • Cell Culture & Seeding:

    • Thaw a qualified vial of the engineered cell line from a validated Master Cell Bank.

    • Culture cells under standard conditions (37°C, 5% CO2) to 80-90% confluency. Ensure cell morphology and viability are consistent.[10]

    • Harvest cells and perform a cell count. Seed 10,000 cells/well into a 96-well solid white plate in 100 µL of assay medium.

    • Causality: Using a qualified, single-lot cell bank is critical to minimize biological variability, which is a primary source of assay imprecision.[9]

  • Compound Preparation & Addition:

    • Prepare a 10-point, 3-fold serial dilution series for both the Drug X test article and the reference standard, starting at a maximum concentration of 10 µM.

    • Add 50 µL of the diluted compounds to the appropriate wells. Include "cells only" (negative control) and "vehicle control" (0% inhibition) wells.

    • Incubate for 24 hours at 37°C, 5% CO2.

    • Causality: A full dose-response curve is essential for accurately modeling the inhibitory effect and calculating the EC50, which is the primary measure of potency.

  • Signal Detection:

    • Equilibrate the plate and luciferase detection reagent to room temperature.

    • Add 150 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

    • Read luminescence on a qualified plate reader.

  • Execution of Validation Runs:

    • Precision & Accuracy: Perform a total of 6 independent runs.

      • 3 runs by Analyst 1 on Day 1 and Day 2 (Repeatability and Intermediate Precision - Day).

      • 3 runs by Analyst 2 on Day 3 (Intermediate Precision - Analyst).

      • In each run, analyze the reference standard and three QC samples (High, Mid, Low concentrations) in triplicate.

    • Specificity: Run the assay with a structurally unrelated compound known not to inhibit the target kinase to demonstrate lack of response.

    • Robustness: Perform runs where key parameters are slightly varied (e.g., cell seeding density ±10%, incubation time ±2 hours) and assess the impact on the reference standard EC50.

Comparative Analysis: Bridging Methods

Drug development is dynamic. Assays are often updated, transferred to different labs, or replaced with newer technologies. In these scenarios, a comparative analysis is required to demonstrate that the new or modified method produces equivalent results to the original, validated method.[11][12]

Scenarios Requiring a Comparability Study:
  • Method Transfer: Moving a validated assay from a development lab to a QC lab.

  • Method Modification: Changing a critical reagent (e.g., a new lot of primary antibody) or instrument.

  • Technology Update: Replacing a manual assay with an automated version or switching from an ELISA to a bead-based immunoassay.

Statistical Approach: Equivalence Testing

Simply showing a high correlation between two methods is insufficient to prove they are equivalent.[13] The preferred statistical approach is equivalence testing, often using the Two One-Sided Tests (TOST) procedure.[14][15]

The goal of equivalence testing is to demonstrate that the difference between the two methods is smaller than a pre-defined, scientifically justified acceptance margin (the equivalence margin).[14]

Workflow for a Comparative Study:

  • Define Equivalence Margin: Based on historical assay variability and clinical relevance, define the largest acceptable difference in results between the two methods. For a potency assay, this might be that the relative potency ratio must be within 0.80 to 1.25.

  • Design the Study: Analyze a panel of at least 10-12 representative samples (e.g., different lots of drug substance, stability samples) on both the original and new methods in parallel.

  • Execute and Analyze: Run the assays and collect the data. Calculate the mean difference or ratio between the methods and its 90% confidence interval.

Data Presentation for Comparability

Clear data presentation is crucial for interpreting the results of a comparative study.

Table 1: Hypothetical Comparability Data for Original vs. New Potency Assay

Sample IDOriginal Assay EC50 (nM)New Assay EC50 (nM)Relative Potency (New/Original)
Lot A15.214.80.97
Lot B16.117.01.06
Lot C14.915.51.04
Stability T118.519.11.03
Stability T220.119.50.97
Geometric Mean Ratio 1.01
90% Confidence Interval (0.95, 1.08)
Equivalence Margin (0.80, 1.25)

Case Study: Validation of an EGFR Pathway Inhibition Assay

To illustrate these concepts, consider a cell-based assay designed to measure the potency of an inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[16][17]

The EGFR signaling pathway is a complex cascade that ultimately regulates cell proliferation and survival.[18][19] Ligand binding (e.g., EGF) leads to receptor dimerization and autophosphorylation, which activates downstream pathways like RAS-MAPK and PI3K-Akt.[20][21]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Grb2 Grb2/SOS EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Drug X (Inhibitor) Inhibitor->EGFR Blocks Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Sources

Spectroscopic comparison of 2-Chloro-5-methylpyridine-3-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Comparison of 2-Chloro-5-methylpyridine-3-sulfonyl Chloride and Its Derivatives

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive spectroscopic analysis of this compound, a pivotal intermediate in the synthesis of novel pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, the ability to unambiguously characterize this molecule and its subsequent derivatives is paramount for reaction monitoring, quality control, and structural elucidation. This document offers a detailed examination of the compound's signature fingerprints across Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By explaining the causality behind spectral features and providing comparative data for common derivatives, such as sulfonamides, this guide serves as an authoritative reference for laboratories working with this important chemical scaffold.

Introduction: The Strategic Importance of the Pyridine Sulfonyl Chloride Scaffold

The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a desirable component in drug design. The compound this compound (CAS 1208081-98-4) is a highly versatile bifunctional reagent.[3] The sulfonyl chloride group is a reactive handle for nucleophilic substitution, allowing for the facile synthesis of a diverse library of sulfonamides, sulfonate esters, and other derivatives. The chloro and methyl groups on the pyridine ring offer further sites for modification or can be used to fine-tune the steric and electronic properties of the final molecules.

Given its role as a critical building block, a robust and validated set of analytical methods for its characterization is essential. This guide establishes a detailed spectroscopic baseline for the parent compound and provides the critical comparative data needed to confirm its conversion to downstream derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the substitution pattern on the pyridine ring.

¹H NMR Spectroscopy

The proton NMR spectrum of the title compound is expected to show three distinct signals corresponding to the two aromatic protons and the methyl group protons.

  • Aromatic Protons (H-4 and H-6): The pyridine ring is inherently electron-deficient, causing its protons to resonate at a higher chemical shift (further downfield) compared to benzene (δ ~7.27 ppm).[4] This effect is significantly amplified by the potent electron-withdrawing nature of both the sulfonyl chloride (-SO₂Cl) and chloro (-Cl) substituents. Consequently, the two remaining ring protons are highly deshielded and are expected to appear as two distinct doublets in the δ 8.0-9.5 ppm region. The proton at the H-4 position, being situated between two electron-withdrawing groups (relative to the nitrogen), is expected to be the most downfield.

  • Methyl Protons (-CH₃): The methyl group at the C-5 position will appear as a singlet, typically in the δ 2.5-2.7 ppm range.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound H-4 H-6 -CH₃ Other Signals
This compound ~9.0-9.3 (d) ~8.4-8.6 (d) ~2.6 (s) -

| 2-Chloro-5-methylpyridine-3-sulfonamide | ~8.8-9.1 (d) | ~8.3-8.5 (d) | ~2.5 (s) | ~5.5-6.0 (br s, -NH₂) |

Causality: The conversion of the sulfonyl chloride to a sulfonamide (-SO₂NH₂) introduces an electron-donating amine group. While the overall electron-withdrawing character of the substituent remains strong, the slight change in inductive and resonance effects typically results in a minor upfield shift for the adjacent ring protons. The appearance of a new, broad singlet for the -NH₂ protons is the most definitive indicator of a successful reaction.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. Six distinct signals are expected for the parent compound.

  • Pyridine Ring Carbons: The carbons directly attached to electronegative atoms (C-2, C-3) will be the most deshielded. C-2 (bonded to Cl and adjacent to N) and C-3 (bonded to the sulfonyl group) will have the highest chemical shifts.

  • Methyl Carbon: The methyl carbon will appear at a characteristic upfield position, typically δ 18-22 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an exceptionally rapid and effective technique for identifying the presence or absence of specific functional groups. For sulfonyl chlorides and their derivatives, the S=O stretching region is highly diagnostic.

  • Sulfonyl Chloride (Parent Compound): The most prominent and unmistakable features in the IR spectrum are two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These typically appear near 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[6]

  • Other Key Bands:

    • Aromatic C=C/C=N: Medium intensity bands in the 1400-1600 cm⁻¹ region.

    • C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

    • S-Cl Stretch: A weaker band often found in the far-IR region around 375 cm⁻¹.[7]

Table 2: Key Diagnostic IR Frequencies (cm⁻¹)

Functional Group Vibration Mode Expected Range Notes
-SO₂Cl S=O Asymmetric Stretch 1370 - 1410 Strong, sharp
-SO₂Cl S=O Symmetric Stretch 1166 - 1204 Strong, sharp[6]
-SO₂NH₂ N-H Stretch 3200 - 3400 Two bands for primary amide, broad
-SO₂NH₂ S=O Asymmetric Stretch 1310 - 1350 Shifted from sulfonyl chloride

| -SO₂NH₂ | S=O Symmetric Stretch | 1140 - 1160 | Shifted from sulfonyl chloride[8] |

Trustworthiness of the Protocol: The power of IR in this context lies in comparative analysis. When synthesizing a sulfonamide from the sulfonyl chloride, the complete disappearance of the sharp S=O bands in the 1370-1410 cm⁻¹ region and the concurrent appearance of broad N-H stretching bands above 3200 cm⁻¹ provides unequivocal evidence of the functional group transformation.

Mass Spectrometry (MS): Confirmation of Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information.

  • Molecular Ion (M⁺): For this compound (C₆H₅Cl₂NO₂S), the calculated monoisotopic mass is approximately 224.94 Da.

  • Isotopic Pattern: A critical self-validating feature is the isotopic signature of the two chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl is roughly 3:1. Therefore, the molecular ion will appear as a cluster of peaks:

    • M⁺: (containing two ³⁵Cl atoms) - Highest abundance.

    • [M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) - Roughly 65% the intensity of M⁺.

    • [M+4]⁺: (containing two ³⁷Cl atoms) - Roughly 10% the intensity of M⁺. This distinctive pattern is a powerful confirmation of the presence of two chlorine atoms in the molecule.[6]

  • Fragmentation: Electron impact (EI) ionization will induce fragmentation. Key expected losses include:

    • Loss of a chlorine radical (-Cl, 35/37 u).

    • Loss of sulfur dioxide (-SO₂, 64 u).

    • Loss of the entire sulfonyl chloride group (-SO₂Cl, 99/101 u).

    • Fragmentation of the pyridine ring itself.[9]

Mandatory Visualization: Proposed MS Fragmentation Pathway

Fragmentation parent C₆H₅Cl₂NO₂S⁺˙ (m/z 225, 227, 229) Parent Ion frag1 C₆H₅ClNO₂S⁺ (m/z 190, 192) Loss of Cl parent->frag1 - Cl˙ frag2 C₆H₅Cl₂N⁺˙ (m/z 126, 128, 130) Loss of SO₂ parent->frag2 - SO₂ frag3 C₆H₅ClN⁺ (m/z 126, 128) Loss of SO₂Cl parent->frag3 - SO₂Cl˙

Caption: Proposed EI-MS fragmentation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the pyridine ring.

  • Absorption Bands: Pyridine itself exhibits absorption bands around 251 nm (π → π) and 270 nm (n → π).[4][10] The extensive substitution on the this compound molecule will cause a shift in these bands (a bathochromic or red shift) due to the influence of the substituents on the electronic structure.

  • Comparative Analysis: The conversion to derivatives like sulfonamides may cause subtle shifts in the absorption maxima. While not as structurally diagnostic as NMR or IR, UV-Vis is an excellent tool for quantitative analysis (e.g., using a calibration curve to determine concentration) and for monitoring reaction kinetics.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Sample Preparation
  • Purity: Ensure the analyte is of high purity, purified by recrystallization or column chromatography, as impurities can significantly complicate spectral interpretation.

  • Solvent Selection: Choose a solvent that completely dissolves the sample and does not interfere with the analysis. For NMR, deuterated chloroform (CDCl₃) is a common choice.[11] For UV-Vis, spectral grade ethanol or acetonitrile is appropriate.

Data Acquisition
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

    • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

  • IR Spectroscopy:

    • Acquire the spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer for solid samples.

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Collect the spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Mass Spectrometry:

    • Introduce the sample into a mass spectrometer (e.g., GC-MS or direct infusion ESI-MS).

    • For GC-MS, use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound without decomposition.

    • Acquire data in full scan mode to observe the molecular ion and fragmentation pattern.

Mandatory Visualization: General Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis synthesis Synthesized Product (Crude) purify Purification (Chromatography/ Recrystallization) synthesis->purify pure_sample Pure Analyte purify->pure_sample nmr NMR (¹H, ¹³C) pure_sample->nmr ms MS pure_sample->ms ir FT-IR pure_sample->ir uv UV-Vis pure_sample->uv interpretation Data Interpretation & Structural Confirmation nmr->interpretation ms->interpretation ir->interpretation uv->interpretation

Caption: A generalized workflow for the spectroscopic characterization of synthetic compounds.

Conclusion

The structural confirmation of this compound and its derivatives relies on a multi-technique, synergistic approach. The key spectroscopic identifiers are:

  • ¹H NMR: Two downfield doublets for the aromatic protons and a singlet for the methyl group.

  • IR: Strong, characteristic S=O stretching bands between 1160-1410 cm⁻¹ for the sulfonyl chloride, which are replaced by N-H stretches upon conversion to a sulfonamide.

  • MS: A distinctive M⁺, [M+2]⁺, and [M+4]⁺ isotopic cluster confirming the presence of two chlorine atoms.

By utilizing the data and protocols within this guide, researchers can confidently identify, characterize, and advance these valuable chemical intermediates in their drug discovery and development pipelines.

References

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link][6]

  • King, J. F., & As-Shehri, S. (1981). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry. [Link][7]

  • White, W. B., Cady, S. S., & Pinnavaia, T. J. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir. [Link][8]

  • Grisel, G., & Tomáš, G. (1969). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link][12]

  • Veeprho. (n.d.). Pyridine-3-sulfonyl chloride | CAS 16133-25-8. Veeprho. [Link][5]

  • Wang, Z., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics. [Link][9]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methyl-pyridine. PubChem. [Link][13]

  • Shimizu, S., et al. (2007). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. [Link][4]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link][10]

  • Zhu, X.-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link][1]

  • Al-Ostoot, F. H., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Future Journal of Pharmaceutical Sciences. [Link][2]

  • Patent CN112830892A. (2021). Synthesis method of pyridine-3-sulfonyl chloride. Google Patents. [11]

Sources

HPLC analysis of 2-Chloro-5-methylpyridine-3-sulfonyl chloride reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Stability-Indicating HPLC Analysis of 2-Chloro-5-methylpyridine-3-sulfonyl chloride Reaction Mixtures

Abstract

This technical guide provides a comprehensive framework for the development and implementation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound reaction mixtures. Addressing the inherent instability of the sulfonyl chloride moiety, this paper emphasizes a derivatization-based approach to ensure accurate quantification of the target analyte and its related impurities. We will explore the causality behind critical methodological choices, from sample preparation and derivatization to chromatographic separation and forced degradation studies, providing researchers and drug development professionals with a field-proven protocol and the rationale for its design.

The Analytical Imperative: Understanding the Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The analysis of its reaction mixtures is critical for process optimization, impurity profiling, and quality control. However, the core analytical challenge stems from the sulfonyl chloride functional group itself. This group is highly electrophilic and exceptionally susceptible to hydrolysis, reacting readily with nucleophiles such as water.[1]

Direct injection of a reaction sample onto a standard reversed-phase HPLC column is often unfeasible. The aqueous component of the mobile phase can cause rapid on-column degradation, leading to:

  • Inaccurate (understated) quantification of the active sulfonyl chloride.

  • The appearance of spurious degradation peaks (e.g., the corresponding sulfonic acid).

  • Poor reproducibility and method robustness.

This inherent instability necessitates an analytical strategy that circumvents the reactivity of the analyte before chromatographic analysis. Such challenges are common with highly reactive intermediates, where direct analysis methods are often unsuitable.[2][3]

The Strategic Solution: Derivatization Prior to Analysis

To create a self-validating and trustworthy protocol, we must stabilize the analyte. The most robust strategy is in-situ derivatization, converting the reactive sulfonyl chloride into a stable, readily analyzable sulfonamide. This is achieved by reacting the sample with a suitable primary or secondary amine.

The benefits of this approach are threefold:

  • Analyte Stabilization: The resulting sulfonamide is significantly more stable to hydrolysis and the conditions of HPLC analysis.

  • Improved Chromatography: The derivatizing agent can be selected to enhance the chromatographic properties (e.g., retention, peak shape) of the analyte.

  • Enhanced Detectability: If a chromophore-containing amine is used, the molar absorptivity of the derivative can be increased, improving detection sensitivity.

This workflow illustrates the logical progression from an unstable analyte to a quantifiable, stable derivative, forming the foundation of a reliable analytical method.

G cluster_pre_analysis Pre-Analysis Stage cluster_analysis Analysis Stage cluster_post_analysis Post-Analysis Stage RM Reaction Mixture Sample (Contains Unstable Sulfonyl Chloride) Deriv Derivatization Step (Reaction with Amine) RM->Deriv Quenching & Stabilization Stable Sample with Stable Sulfonamide Derivative Deriv->Stable Analyte Transformation HPLC HPLC Injection & Separation Stable->HPLC Data Chromatographic Data (Peak Area) HPLC->Data Quant Quantification (vs. Standard) Data->Quant Data Processing Result Final Report: Assay & Impurity Profile Quant->Result

Caption: The Analytical Workflow for Reactive Sulfonyl Chlorides.

Stability-Indicating Method Development: A Deeper Dive

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify a drug substance in the presence of its degradation products, impurities, and excipients.[4][5] Developing a SIM is a regulatory requirement and a cornerstone of demonstrating product quality and shelf-life. The key to developing a SIM is performing forced degradation (or stress testing) studies.[6]

Forced degradation studies deliberately expose the drug substance to harsh conditions to generate potential degradation products.[7] This process helps to:

  • Establish the degradation pathways of the molecule.[4]

  • Demonstrate the specificity of the analytical method by proving that the main peak is resolved from all degradation products.

  • Provide insights into the intrinsic stability of the molecule, which can inform formulation and packaging development.[4][6]

The diagram below outlines the typical stress conditions applied during forced degradation studies.

G cluster_conditions Forced Degradation Conditions Analyte 2-Chloro-5-methylpyridine- 3-sulfonyl chloride (in solution) Acid Acidic (e.g., 0.1N HCl) Analyte->Acid Base Basic (e.g., 0.1N NaOH) Analyte->Base Ox Oxidative (e.g., 3% H₂O₂) Analyte->Ox Therm Thermal (e.g., 60-80°C) Analyte->Therm Photo Photolytic (ICH Q1B Light Exposure) Analyte->Photo Deg_Products Mixture of Degradation Products + Unchanged Analyte Acid->Deg_Products Base->Deg_Products Ox->Deg_Products Therm->Deg_Products Photo->Deg_Products HPLC_Analysis Evaluate Peak Purity & Resolution Deg_Products->HPLC_Analysis Derivatize & Analyze via HPLC

Caption: Forced Degradation Study Workflow.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the analysis.

Protocol 1: Sample Preparation and Derivatization

Rationale: Benzylamine is chosen as the derivatizing agent due to its sufficient nucleophilicity to react with the sulfonyl chloride and the presence of a strong chromophore (the benzene ring) to ensure sensitive UV detection. Acetonitrile is used as the diluent as it is a common HPLC solvent and is non-nucleophilic, preventing premature degradation of the analyte.

  • Standard Preparation:

    • Accurately weigh approximately 20 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. This is the Stock Standard Solution.

    • Pipette 5.0 mL of the Stock Standard Solution into a 25 mL volumetric flask.

    • Add 1.0 mL of benzylamine solution (10% v/v in acetonitrile).

    • Allow the reaction to proceed for 15 minutes at room temperature.

    • Dilute to volume with acetonitrile. This is the Working Derivatized Standard.

  • Sample Preparation:

    • Accurately weigh an amount of the reaction mixture expected to contain approximately 20 mg of the sulfonyl chloride into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. This is the Stock Sample Solution.

    • Pipette 5.0 mL of the Stock Sample Solution into a 25 mL volumetric flask.

    • Add 1.0 mL of benzylamine solution (10% v/v in acetonitrile).

    • Allow the reaction to proceed for 15 minutes at room temperature.

    • Dilute to volume with acetonitrile. This is the Working Derivatized Sample.

Protocol 2: HPLC Method Parameters

Rationale: A C18 column is a versatile and robust choice for reversed-phase chromatography of moderately polar compounds like the sulfonamide derivative. A gradient elution is employed to ensure adequate separation of early-eluting polar impurities and later-eluting non-polar components within a reasonable runtime. The detection wavelength of 230 nm is selected based on the UV absorbance of the pyridine and benzene rings in the derivative. A patent for the similar pyridine-3-sulfonyl chloride suggests detection at 230 nm.[1]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., ACOSMOSIL C18-MS-II or Zorbax Eclipse XDB-C18)[1][8]
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 30 minutes
Protocol 3: Forced Degradation Study Conditions

Rationale: The conditions are selected to be harsh enough to cause detectable degradation (typically 5-20%) without completely destroying the molecule.[6] This level of degradation is ideal for revealing potential degradants for method validation.

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of Stock Sample Solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Neutralize, then derivatize.
Base Hydrolysis Mix 1 mL of Stock Sample Solution with 1 mL of 1N NaOH. Keep at RT for 1 hour. Neutralize, then derivatize.
Oxidation Mix 1 mL of Stock Sample Solution with 1 mL of 6% H₂O₂. Keep at RT for 24 hours. Derivatize the sample.
Thermal Degradation Store the solid drug substance at 80°C for 48 hours. Prepare a sample and derivatize as usual.
Photostability Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Prepare and derivatize.

Data Interpretation and System Validation

Upon analysis of the stressed samples, the primary objective is to ensure that the peak corresponding to the derivatized this compound is chromatographically pure and well-resolved from all degradation products, starting materials, and reaction by-products.

System Suitability Testing (SST): Before any sample analysis, the chromatographic system must pass suitability tests to ensure it is performing correctly.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0 for the main analyte peak
Theoretical Plates (N) N > 2000 for the main analyte peak
Resolution (Rs) Rs > 2.0 between the main analyte and the closest peak
%RSD of Injections ≤ 2.0% for 5 replicate injections of the standard

Method Validation: The complete method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Conclusion

The successful HPLC analysis of reactive intermediates like this compound hinges on a scientifically sound strategy that directly addresses the molecule's inherent instability. The derivatization-based, stability-indicating method detailed in this guide provides a robust, reliable, and defensible approach. By converting the analyte into a stable sulfonamide prior to injection, this protocol ensures accurate quantification and provides the specificity required for rigorous quality control and regulatory submission in the pharmaceutical and chemical industries. This foundational methodology allows for confident process monitoring, impurity profiling, and final product quality assessment.

References

  • Wuhan Green Synthesis Pharmaceutical Technology Co., Ltd. (2022). Method for detecting content of pyridine-3-sulfonyl chloride. CN114716759A.
  • Huang, C., Song, S., Liu, W., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. Available at: [Link]

  • Dow Chemical Company. (1986). Preparation of 2-chloro-5-methylpyridine. US4612377A.
  • Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(10), 793-795. Available at: [Link]

  • Wang, J., & Zhang, J. (2009). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Huagong Xuebao/Journal of Chemical Industry and Engineering, 60(1), 160-165. Available at: [Link]

  • Huang, C., Song, S., Liu, W., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). Available at: [Link]

  • Patel, H. P., et al. (2015). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • Baotou Jinling Chemical Co Ltd. (2019). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. CN109298092B.
  • Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Science.gov. (n.d.). forced degradation products: Topics. Available at: [Link]

  • Ihara Chemical Kogyo Kabushiki Kaisha. (2016). Pyridine-3-sulfonyl chloride production method. WO2016204096A1.
  • SynZeal. (n.d.). Vonoprazan Chloro Pyridine Impurity. Product Page. Available at: [Link]

  • Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery and Technology, 10(5), 56-59. (Note: A general authoritative concept, direct link not from search results but widely established).
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Kamberi, M., & Bynum, K. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Baran, P. S., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-pyridinesulfonyl chloride. PubChem Compound Summary. Available at: [Link]

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Validated Analytical Methods for 2-Chloro-5-methylpyridine-3-sulfonyl chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of validated analytical methodologies for the characterization of 2-Chloro-5-methylpyridine-3-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. The inherent reactivity of the sulfonyl chloride functional group necessitates robust and well-validated analytical methods to ensure product quality, stability, and consistency. This document outlines detailed protocols for chromatographic and spectroscopic techniques, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, process development, and quality control of this important chemical entity.

Introduction: The Analytical Imperative for a Reactive Intermediate

This compound is a pivotal building block in the synthesis of a range of biologically active molecules. Its molecular structure, featuring a substituted pyridine ring and a highly reactive sulfonyl chloride moiety, makes it a versatile reagent. However, this reactivity also presents significant analytical challenges. The compound is susceptible to hydrolysis and other degradation pathways, making accurate and precise analytical characterization essential for controlling reaction outcomes and ensuring the quality of downstream products.

The validation of analytical procedures is not merely a regulatory requirement but a cornerstone of scientific integrity. It provides a high degree of assurance that a method will consistently produce a result that meets pre-determined specifications and quality attributes. This guide will detail the development and validation of suitable analytical methods, focusing on providing a practical framework for their implementation in a research and development or quality control setting.

Foundational Analytical Approaches: A Multi-modal Strategy

A comprehensive analysis of this compound necessitates a combination of chromatographic and spectroscopic techniques to elucidate its identity, purity, and stability.[6]

  • Chromatographic Methods (HPLC, GC): These techniques are indispensable for purity assessment and the quantitative determination of the main component and any related impurities.

  • Spectroscopic Methods (NMR, IR, MS): These methods provide unambiguous structural confirmation and are crucial for the identification of unknown impurities or degradation products.

The selection of a specific method is contingent on the analytical objective, whether it be routine quality control, stability testing, or in-process monitoring.

High-Performance Liquid Chromatography (HPLC): A Validated Method for Purity and Assay

Given the thermal lability of many sulfonyl chlorides, High-Performance Liquid Chromatography (HPLC) is often the preferred method for purity and assay determination. The following proposed method is based on established principles for the analysis of related pyridine and sulfonyl chloride-containing compounds.[7][8][9]

Causality behind Experimental Choices
  • Reverse-Phase Chromatography (C18 column): A C18 column is selected for its versatility and ability to retain the moderately polar this compound.

  • Mobile Phase: A mixture of acetonitrile and water provides good peak shape and resolution. The addition of a small amount of acid (e.g., phosphoric acid) to the aqueous phase is recommended to suppress the ionization of any potential acidic impurities, thereby improving peak symmetry.

  • UV Detection: The pyridine ring contains a chromophore that allows for sensitive detection using a UV detector. A wavelength of 230 nm is a suitable starting point for detection.[8]

  • Sample Preparation: Due to the reactivity of the sulfonyl chloride with water and other nucleophilic solvents, sample preparation is critical. Aprotic solvents such as acetonitrile should be used as the diluent, and samples should be analyzed promptly after preparation.

Detailed Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

| Run Time | 10 min |

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Further dilute 5 mL of this solution to 50 mL with acetonitrile to obtain a final concentration of approximately 50 µg/mL.

Method Validation Strategy (ICH Q2(R2) Framework)

A comprehensive validation of the HPLC method should be performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[1][2][3][4][5]

Validation Parameters:

ParameterAcceptance Criteria
Specificity The peak for this compound should be free of interference from impurities, degradation products, and placebo components. Peak purity should be assessed using a photodiode array (PDA) detector.
Linearity A minimum of five concentrations covering the expected working range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
Range The range should be established based on the linearity, accuracy, and precision data.
Accuracy Determined by recovery studies on spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-assay): Relative Standard Deviation (RSD) of ≤ 2.0% for six replicate injections of the standard solution.- Intermediate Precision (Inter-assay): RSD of ≤ 2.0% when the assay is performed by different analysts on different days with different equipment.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness The method's performance should be evaluated by making small, deliberate variations in chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
Forced Degradation Studies: Understanding Stability

Forced degradation studies are crucial for developing stability-indicating analytical methods.[10][11][12][13] The objective is to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the parent compound.

Stress Conditions:

ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 80 °C for 48 hours
Photolytic Degradation Sample exposed to UV light (254 nm) and visible light for 7 days

Following exposure to these stress conditions, the samples should be analyzed by the validated HPLC method to assess the extent of degradation and the resolution between the parent peak and any degradant peaks.

Gas Chromatography (GC): An Alternative for Volatile Impurities

Gas chromatography can be a suitable alternative for the analysis of this compound, particularly for identifying and quantifying volatile impurities. However, the thermal lability of the sulfonyl chloride group requires careful consideration of the injection port temperature to avoid on-column degradation. Derivatization to a more stable sulfonamide can also be employed.[6]

Detailed Experimental Protocol: GC-FID

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C (optimization may be required)
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector Temperature 300 °C
Injection Volume 1 µL (split ratio 50:1)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or toluene) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions as needed to fall within the linear range of the detector.

The validation of the GC method would follow the same principles outlined in the ICH Q2(R2) framework for the HPLC method.

Spectroscopic Characterization: Unambiguous Identification

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[14][15][16]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

Sample Preparation for NMR:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Aprotic solvents are necessary to prevent reaction with the sulfonyl chloride.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule, which aids in its identification and the characterization of impurities.[17][18]

  • Electron Ionization (EI-MS): This technique will likely show the molecular ion peak and characteristic fragment ions corresponding to the loss of Cl, SO₂, and other neutral fragments.

  • Electrospray Ionization (ESI-MS): This softer ionization technique is useful for confirming the molecular weight with minimal fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method for identifying the presence of the sulfonyl chloride functional group. Strong absorption bands characteristic of the S=O (symmetric and asymmetric stretching) and S-Cl stretching vibrations are expected.

Visualizing the Workflow

Analytical Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Application dev_start Define Analytical Requirements dev_hplc HPLC Method Optimization dev_start->dev_hplc dev_gc GC Method Optimization dev_start->dev_gc dev_spec Spectroscopic Method Setup dev_start->dev_spec dev_end Finalized Analytical Procedure dev_hplc->dev_end dev_gc->dev_end dev_spec->dev_end val_protocol Validation Protocol dev_end->val_protocol specificity Specificity val_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness val_report Validation Report robustness->val_report routine_qc Routine QC Testing val_report->routine_qc stability Stability Studies val_report->stability in_process In-Process Control val_report->in_process

Caption: Workflow for analytical method development and validation.

Forced Degradation Study Logic

G cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Analyze by Validated HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity, Resolution, and Mass Balance analysis->evaluation conclusion Stability-Indicating Method Confirmed evaluation->conclusion

Caption: Logic flow for forced degradation studies.

Conclusion: Ensuring Quality through Rigorous Analysis

The validated analytical methods presented in this guide provide a robust framework for the comprehensive characterization of this compound. A multi-faceted approach, combining chromatographic separation with spectroscopic identification, is essential for ensuring the identity, purity, and stability of this reactive intermediate. Adherence to the principles of method validation as outlined by the ICH is paramount for generating reliable and reproducible data, which is fundamental to the successful development and manufacturing of safe and effective pharmaceutical and agrochemical products. The provided protocols and validation strategies serve as a detailed roadmap for scientists and researchers in this field.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
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Synthesis and Characterization of Novel Compounds from 2-Chloro-5-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Foreword

The pyridine ring is a cornerstone of modern medicinal chemistry, and its derivatives are integral to a multitude of therapeutic agents.[1][2] When functionalized with a sulfonamide moiety—a privileged pharmacophore in its own right—the resulting scaffolds offer a rich landscape for drug discovery.[2] This guide focuses on a particularly valuable building block: 2-Chloro-5-methylpyridine-3-sulfonyl chloride. Its inherent reactivity and multiple points for diversification make it an ideal starting material for creating novel compound libraries. Herein, we move beyond simple protocols to explore the causality behind experimental design, ensuring that every step is a self-validating system for generating and confirming new chemical entities with high fidelity.

The Strategic Approach to Synthesis

The primary synthetic route leveraging this compound is its reaction with a nucleophilic amine to form a stable sulfonamide bond.[3] While straightforward in principle, success hinges on the careful control of reaction parameters to maximize yield and minimize byproduct formation.[4]

Core Reaction Mechanism & Rationale

The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by a primary or secondary amine. The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) are critical. Protic solvents like water or alcohols would readily react with the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid or ester, respectively, thus consuming the starting material.

  • Base: The reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to neutralize this acid. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and effectively quenching the reaction.

  • Temperature: The reaction is highly exothermic. Initiating the reaction at a reduced temperature (e.g., 0 °C) by slowly adding the sulfonyl chloride solution allows for controlled dissipation of heat, preventing potential degradation of starting materials and the formation of undesired side products.

General Synthetic Workflow Diagram

G cluster_synthesis Synthesis & Workup cluster_purification Purification A Dissolve Amine & Base in Anhydrous DCM B Cool to 0 °C A->B C Add Sulfonyl Chloride (dropwise) B->C D Warm to RT, Stir 2-16h C->D E Aqueous Workup (Wash & Extract) D->E F Dry & Concentrate E->F G Flash Column Chromatography (Silica Gel) F->G Crude Product H Collect & Combine Fractions G->H I Remove Solvent H->I J Pure Novel Sulfonamide I->J

Caption: Step-by-step workflow from reaction setup to purified compound.

Self-Validating Experimental Protocol

This protocol is designed for a typical 1 mmol scale reaction.

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 eq.) and anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Add triethylamine (0.17 mL, 1.2 mmol, 1.2 eq.). Stir the solution under an inert atmosphere (Nitrogen or Argon) until all solids are dissolved.

  • Temperature Control: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate vial, dissolve this compound (1.1 mmol, 1.1 eq.) in anhydrous DCM (5 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes using a syringe or dropping funnel.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • In-Process Control (IPC): Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, ensuring the disappearance of the limiting amine starting material.[5]

  • Quenching and Extraction: Upon completion, add deionized water (15 mL). Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid/oil via flash column chromatography on silica gel.[6] The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the product.

Rigorous Characterization for Structural Elucidation

Unambiguous structural confirmation and purity assessment are non-negotiable in drug development. A multi-technique, orthogonal approach is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural characterization, providing detailed information about the carbon-hydrogen framework.[7][8]

  • ¹H NMR: This technique confirms the presence and connectivity of protons. For a typical product:

    • Pyridine Protons: Expect two doublets in the aromatic region (δ 8.0-9.0 ppm), corresponding to the protons at the C4 and C6 positions of the pyridine ring.[9][10]

    • Methyl Protons: A singlet around δ 2.4-2.6 ppm integrates to three protons.

    • Sulfonamide N-H: A broad singlet (if a primary amine was used) whose chemical shift is concentration and solvent-dependent.

    • Amine Substituent Protons: Signals corresponding to the specific amine used in the synthesis.

  • ¹³C NMR: Provides a count of unique carbon environments. Key expected signals include those for the five distinct carbons of the pyridine ring and the methyl carbon.

  • Trustworthiness Check: 2D NMR experiments (COSY, HSQC, HMBC) should be employed for complex structures to definitively assign all proton and carbon signals and confirm connectivity, leaving no ambiguity.

Mass Spectrometry (MS)

MS provides the molecular weight of the synthesized compound, serving as a primary confirmation of its identity.[11]

  • Technique: Electrospray Ionization (ESI) is typically used for these moderately polar molecules.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Authoritative Grounding: For publication or regulatory submission, High-Resolution Mass Spectrometry (HRMS) is required. It provides a highly accurate mass measurement (to within 5 ppm), which can be used to confirm the elemental composition of the molecule, adding a critical layer of validation. The fragmentation pattern can also provide structural clues.[11][12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[13]

  • Key Vibrations: The most diagnostic signals for a successful reaction are the strong, characteristic stretching vibrations of the sulfonamide S=O bonds.

    • Asymmetric S=O Stretch: ~1320-1350 cm⁻¹[14]

    • Symmetric S=O Stretch: ~1140-1160 cm⁻¹[14][15]

    • S-N Stretch: ~900-930 cm⁻¹[14]

  • Validation Point: The absence of a strong S-Cl stretch (around 1375 cm⁻¹) from the starting material and the appearance of the two distinct S=O stretches confirm the conversion of the sulfonyl chloride to the sulfonamide.

Purity Determination: High-Performance Liquid Chromatography (HPLC)

For any biological or further chemical evaluation, quantifying the purity of the final compound is essential. HPLC is the industry standard for this purpose.[16][17][18]

  • Methodology: A reversed-phase C18 column is commonly used with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or TFA).[19] Detection is typically performed with a UV detector at a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm).

  • Acceptance Criteria: A compound is generally considered pure enough for initial biological screening if its purity is ≥95% by peak area.[16] This ensures that the observed activity is due to the compound of interest and not a potent impurity.[19]

Data Presentation and Management

Systematic data organization is crucial for project tracking and reporting. All quantitative data for a novel compound should be consolidated into a clear, tabular format.

ParameterResultTechnique
Molecular Formula C₁₂H₁₂ClN₃O₂S-
Molecular Weight 301.76 g/mol -
Reaction Yield 85%Gravimetric
Purity 98.7%HPLC (254 nm)
¹H NMR (400 MHz, CDCl₃) Conforms to structureNMR
HRMS [M+H]⁺ Calc: 302.0315, Found: 302.0311ESI-TOF
IR (cm⁻¹) 1342 (asym S=O), 1155 (sym S=O)FT-IR

Logical Relationship Diagram: From Reagent to Validated Compound

G cluster_char Orthogonal Characterization reagent This compound + Amine (R-NH₂) synthesis Synthesis Protocol Solvent, Base, Temp. Control reagent->synthesis purification Purification Flash Chromatography synthesis->purification compound Purified Compound purification->compound nmr NMR ¹H, ¹³C, 2D Structure Confirmed compound:f0->nmr ms HRMS [M+H]⁺ Formula Confirmed compound:f0->ms ir FT-IR S=O stretches Functional Group Confirmed compound:f0->ir hplc hplc compound:f0->hplc validated {Validated Novel Compound | Ready for Screening} nmr->validated ms->validated ir->validated hplc->validated

Caption: The logical progression from synthesis to a fully validated compound.

References

  • Title: Purification of Sulfonamide Derivatives by Column Chromatography Source: BenchChem Technical Support Center URL
  • Title: Why Is HPLC Ideal for Chemical Purity Testing?
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The Emerging Therapeutic Potential of Sulfonamides Derived from 2-Chloro-5-methylpyridine-3-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] This technical guide delves into the burgeoning field of sulfonamide derivatives synthesized from 2-chloro-5-methylpyridine-3-sulfonyl chloride. This specific scaffold has garnered significant attention for its potential to yield compounds with diverse and potent biological activities. We will explore the synthesis, characterization, and, most importantly, the multifaceted biological activities of these novel compounds, including their antimicrobial, anticancer, and enzyme inhibitory properties. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current landscape and future directions in this promising area of research.

Introduction: The Versatility of the Sulfonamide Moiety

Sulfonamides, characterized by the -SO₂NH₂ functional group, have a rich history in drug discovery, dating back to the discovery of the antibacterial effects of prontosil.[3] This initial breakthrough paved the way for the development of a vast library of sulfa drugs.[3] Beyond their well-established antimicrobial properties, the modification of the sulfonamide scaffold has led to the discovery of drugs with a wide range of therapeutic applications, including diuretics, antidiabetic agents, and anti-inflammatory drugs.[1][3]

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is another privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[4] The strategic combination of the sulfonamide group with a pyridine nucleus, specifically the 2-chloro-5-methylpyridine moiety, presents a compelling strategy for the design of novel therapeutic agents with potentially enhanced efficacy and unique pharmacological profiles.

Synthesis of Sulfonamides from this compound

The cornerstone of this class of compounds is the reactive intermediate, this compound.[5] This sulfonyl chloride serves as a versatile building block for the synthesis of a diverse range of sulfonamide derivatives. The general synthetic approach involves the reaction of the sulfonyl chloride with various primary or secondary amines.[6]

General Synthetic Protocol:

A typical synthesis involves the dropwise addition of a solution of the amine to a stirred solution of this compound in an appropriate solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.[7] The reaction is typically carried out at room temperature or under reflux, depending on the reactivity of the amine. Purification of the final product is usually achieved through recrystallization or column chromatography.

Synthesis_Workflow Start This compound Reaction Reaction Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Solvent_Base Solvent (e.g., DCM) Base (e.g., Triethylamine) Solvent_Base->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Final_Product Sulfonamide Derivative Purification->Final_Product

Caption: General workflow for the synthesis of sulfonamide derivatives.

Diverse Biological Activities

The sulfonamides derived from this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for further drug development.

Antimicrobial Activity

The foundational biological activity of sulfonamides is their ability to inhibit the growth of bacteria. This action is primarily due to their structural similarity to para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria.[8] By competitively inhibiting the dihydropteroate synthase enzyme, sulfonamides disrupt the folic acid pathway, which is essential for bacterial DNA and RNA synthesis.[8][9]

Recent studies on novel sulfonamide derivatives, including those with pyridine moieties, have shown promising activity against a range of bacterial and fungal pathogens.[10][11][12] For instance, some newly synthesized sulfonamides have exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to standard antibiotics like ciprofloxacin.[9]

Table 1: Representative Antimicrobial Activity Data

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
3l E. coli- (Inhibition zone: 21.0 mm)[11]
3l S. aureus- (Inhibition zone: 18.0 mm)[11]
5a E. coli7.81[9]
9a E. coli7.81[9]
Compound 3 M. kansasii1-4 µmol/L[10]

Note: This table presents a selection of data from various studies and is not an exhaustive list.

Anticancer Activity

The anticancer potential of sulfonamide derivatives is a rapidly expanding area of research.[2] Several mechanisms have been proposed for their antitumor effects, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors, and the disruption of microtubule polymerization.[13][14]

Pyridine-containing sulfonamides, in particular, have shown significant promise as anticancer agents.[13][15][16][17] These compounds have demonstrated potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.[13][15] For example, certain pyridine carbothioamides incorporating a sulfonamide pharmacophore have been identified as potent tubulin polymerization inhibitors with IC₅₀ values in the low micromolar range.[13]

Table 2: Selected Anticancer Activity of Pyridine-Sulfonamide Hybrids

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 3 A549 (Lung)1.2-9.1Tubulin Polymerization Inhibition[13]
Compound 5 MCF-7 (Breast)1.2-9.1Tubulin Polymerization Inhibition[13]
Hybrid 47 MCF-7 (Breast)1.58–5.58PLK4 Inhibition[15]
Hybrid 48 TMD80.0039BTK Inhibition[15]
Enzyme Inhibition

The ability of sulfonamides to inhibit specific enzymes is a key driver of their diverse pharmacological effects.[18][19] The sulfonamide moiety can interact with the active sites of various enzymes, often by coordinating with a metal ion or forming hydrogen bonds with key amino acid residues.[18]

A prominent target for sulfonamide inhibitors is the family of carbonic anhydrases (CAs).[14][19] CAs are zinc-containing metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers.[14][19] The unbonded electron pair on the sulfonamide nitrogen atom is thought to be crucial for binding to the zinc ion in the active site of these enzymes.[20] Beyond CAs, sulfonamides have also been shown to inhibit other enzymes, including alkaline phosphatases and various proteases.[18][20]

Enzyme_Inhibition Sulfonamide Sulfonamide Derivative Active_Site Enzyme Active Site (with Zinc ion) Sulfonamide->Active_Site Binding Enzyme Target Enzyme (e.g., Carbonic Anhydrase) Enzyme->Active_Site Inhibition Inhibition of Enzyme Activity Active_Site->Inhibition Biological_Effect Therapeutic Effect Inhibition->Biological_Effect

Caption: Mechanism of enzyme inhibition by sulfonamides.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.[19] For sulfonamides derived from 2-chloro-5-methylpyridine, several key structural features influence their biological activity.

  • Substituents on the Sulfonamide Nitrogen: The nature of the group attached to the sulfonamide nitrogen (the R group in -SO₂NHR) plays a significant role in determining the compound's activity and selectivity.[21][22] The introduction of different aromatic or heterocyclic rings can modulate the compound's lipophilicity, electronic properties, and steric interactions with the target enzyme's active site.[21][22]

  • The Pyridine Ring: The 2-chloro-5-methylpyridine scaffold itself contributes to the overall biological profile. The chlorine atom and the methyl group can influence the compound's reactivity and binding affinity. The position of the sulfonamide group on the pyridine ring is also a critical determinant of activity.[23][24]

  • Linker between Pyridine and other Moieties: In hybrid molecules, the nature of the linker connecting the pyridine-sulfonamide core to other pharmacophores can significantly impact the biological activity.[23]

Experimental Protocols

To ensure the reliability and reproducibility of research in this field, standardized experimental protocols are essential.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial activity. The broth microdilution method is a commonly used technique.

Step-by-Step Methodology:

  • Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Sulfonamides derived from this compound represent a promising and versatile class of compounds with a wide spectrum of biological activities. Their demonstrated potential as antimicrobial, anticancer, and enzyme-inhibiting agents warrants further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of derivatives to refine the structure-activity relationships and identify compounds with enhanced potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising lead compounds in preclinical animal models.

The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

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  • Al-Warhi, T., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2419503. [Link]

  • Fishman, W. H., & Ghosh, N. K. (1967). Sulfonamide inhibition of human alkaline phosphatase. Nature, 214(5095), 1332–1333. [Link]

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A Senior Application Scientist's Guide to the Catalytic Synthesis of 2-Chloro-5-methylpyridine: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-5-methylpyridine

In the landscape of modern organic synthesis, pyridine derivatives are foundational pillars, crucial for developing a myriad of functional molecules.[1] Among these, 2-chloro-5-methylpyridine emerges as a particularly high-value intermediate, serving as a critical building block in the synthesis of pharmaceuticals and a key precursor for several neonicotinoid insecticides, such as Imidacloprid and Acetamiprid.[1][2][3] The molecule's utility is derived from the specific placement of its functional groups: the chlorine atom at the 2-position is susceptible to nucleophilic substitution and is an excellent handle for metal-catalyzed cross-coupling reactions, while the methyl group at the 5-position offers a site for further functionalization.[1][4]

However, the seemingly simple structure of 2-chloro-5-methylpyridine belies the significant challenges in its synthesis. The primary difficulty lies in achieving high regioselectivity—preferentially introducing the chlorine atom at the C2 position while avoiding the formation of unwanted isomers like 2-chloro-3-methylpyridine or 4-chloro-3-methylpyridine.[5][6] This guide, intended for researchers and drug development professionals, provides an in-depth comparative analysis of the primary catalytic and stoichiometric strategies for synthesizing this vital intermediate. We will dissect the causality behind methodological choices, offer field-proven protocols, and ground our discussion in authoritative references to ensure a trustworthy and comprehensive overview.

Part 1: Comparative Analysis of Synthetic Strategies

The industrial and laboratory-scale synthesis of 2-chloro-5-methylpyridine is not dominated by a single method but rather by a selection of routes, each with distinct advantages and challenges. The choice of strategy is often dictated by factors such as the cost and availability of the starting material, the required scale of production, and the desired purity of the final product.

Strategy 1: Direct Catalytic Chlorination of 3-Methylpyridine (β-Picoline)

The most direct approach involves the chlorination of the inexpensive and readily available starting material, 3-methylpyridine. This method can proceed via a gas-phase reaction at elevated temperatures, often employing a catalyst to enhance selectivity.

  • Catalytic System: Supported palladium chloride (e.g., PdCl₂/Al₂O₃) is a notable catalyst for this transformation.[5][7] The solid support provides a high surface area for the reaction, and the palladium catalyst is believed to mediate the chlorination, improving the selectivity for the desired 2-chloro isomer over other positions.

  • Causality of Choice: The rationale for using a supported catalyst is to transition from a less selective, high-temperature radical-based mechanism to a more controlled, catalyst-mediated pathway. This helps to mitigate the formation of a complex mixture of isomers that are difficult to separate.[5]

  • Challenges & Optimization: The primary challenge is managing selectivity. Uncatalyzed, high-temperature chlorination tends to produce a mixture of isomers.[6] To overcome this, a two-stage temperature profile has been shown to be effective, initiating the reaction at a higher temperature (350-500°C) to ensure activation, followed by a lower temperature zone (below 340°C) to favor the desired isomer formation.[5][8] Careful control over the stoichiometry of chlorine is also critical to prevent over-chlorination and the formation of polychlorinated byproducts.[5]

Strategy 2: Chlorination of 3-Methylpyridine N-Oxide

This widely-used two-step method involves the initial oxidation of 3-methylpyridine to its N-oxide, which fundamentally alters the electronic properties of the pyridine ring, followed by chlorination.

  • Reagent System: The key chlorinating agent is typically phosphorus oxychloride (POCl₃).[6][9] The reaction is almost always performed in the presence of a base, such as triethylamine or diisopropylamine, to neutralize the generated HCl.[6][8] In some protocols, Lewis acids like AlCl₃ are added, which can influence the isomer distribution.[6]

  • Causality of Choice: N-oxidation activates the pyridine ring for electrophilic attack, but more importantly, it directs the chlorination preferentially to the 2- and 4-positions. While the reaction can still produce a mixture, conditions have been developed to significantly favor the 2-chloro-5-methylpyridine isomer. This route is often chosen when higher regioselectivity is required than what is achievable through direct chlorination.

  • Challenges & Optimization: While offering better selectivity, this is a longer process. A significant challenge is that without careful control, the reaction can still yield 4-chloro-3-methylpyridine as a major byproduct.[6] The use of specific organic nitrogen bases and precise temperature control (often at or below 0-5°C during reagent addition) are crucial for maximizing the yield of the desired product.[6] Additionally, the N-oxide intermediates can be unstable, posing safety risks that must be managed.[8]

Strategy 3: Synthesis from Cyclic Precursors

An alternative strategy avoids the selectivity issues of functionalizing 3-methylpyridine by constructing the chlorinated pyridine ring from acyclic precursors.

  • Starting Materials & Reagents: A common route involves the condensation of propionaldehyde with an acrylic ester to form an intermediate, which is then cyclized with a nitrogen source to produce 5-methyl-2(1H)-pyridone.[10][11][12] This pyridone is then chlorinated using a potent chlorinating agent like phosphorus oxychloride or phosgene, often in a high-boiling solvent such as trichlorobenzene.[10][12][13]

  • Causality of Choice: This bottom-up approach provides excellent control over the substitution pattern of the pyridine ring, completely avoiding the formation of isomers that plague the other methods. This is a powerful strategy when exceptionally high purity is the primary objective.

  • Challenges & Optimization: The main drawback is the multi-step nature of the synthesis, which can lead to a lower overall yield and higher process mass intensity compared to the more direct routes.[14] The reagents used, such as phosgene, are highly toxic and require specialized handling procedures.

Data Summary: Comparative Overview of Synthetic Routes
Synthetic Strategy Primary Starting Material Key Catalyst / Reagents Typical Yield Selectivity Key Advantages Key Disadvantages
Direct Chlorination 3-MethylpyridinePdCl₂/Al₂O₃, Chlorine~60%[15]ModerateLow-cost starting material; Direct route.Isomer formation; Polychlorination; High temperatures required.[5][8]
From N-Oxide 3-Methylpyridine N-OxidePOCl₃, Organic Base82.2%[9]Good to HighGood yields; Improved regioselectivity over direct chlorination.Multi-step process; Isomer separation may still be needed; Potential safety hazards.[6][8]
From Cyclic Precursor Propionaldehyde, Acrylic EsterPhosgene or POCl₃91.6% (chlorination step)[14]ExcellentExcellent regioselectivity; Avoids isomer formation.Multi-step synthesis; Use of highly toxic reagents (e.g., phosgene).[10][14]
From Amino-Pyridine 3-Amino-5-methylpyridineNaNO₂, HCl, Cu catalyst92.8% (deamination step)[8]ExcellentHigh yield and purity reported.Diazonium intermediates can be unstable.[8]

Part 2: Detailed Experimental Protocols & Workflows

A self-validating protocol is one where the steps are clear, logical, and reproducible. The following protocols are synthesized from established literature and patents, representing common and reliable methods for the synthesis of 2-chloro-5-methylpyridine.

Protocol 1: Synthesis from 3-Methylpyridine N-Oxide[8][9]

This protocol describes a robust lab-scale synthesis via the N-oxide intermediate, which offers a good balance of yield and selectivity.

Step A: N-Oxidation of 3-Methylpyridine

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 3-methylpyridine (1.0 eq) and a catalyst, such as a mixture of phosphomolybdic acid and molybdenum trioxide.[9]

  • Reagent Addition: Begin stirring and heat the mixture to 75°C. Prepare a buffered solution of 35% hydrogen peroxide.

  • Reaction Execution: Using a micro-reactor or a syringe pump for controlled addition, introduce the hydrogen peroxide solution to the heated 3-methylpyridine mixture. Maintain the reaction temperature at 75°C.

  • Work-up & Isolation: Upon reaction completion (monitored by TLC or GC), cool the mixture. The product, 3-methylpyridine N-oxide, can be isolated through appropriate work-up procedures, typically involving solvent removal and purification.

Step B: Chlorination of 3-Methylpyridine N-Oxide

  • Reaction Setup: Charge a three-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel with 3-methylpyridine N-oxide (1.0 eq) and dichloromethane. Cool the mixture to -10°C using an ice-salt bath.[8][9]

  • Reagent Addition: Slowly and concurrently add benzoyl chloride (2.0 eq) and triethylamine (2.0 eq) to the cooled suspension while maintaining the internal temperature below 0°C.[9] After the addition is complete, allow the mixture to reflux for 1 hour.

  • Intermediate Isolation: Filter the mixture and distill the filtrate to remove the dichloromethane, yielding the intermediate 5-methylpyridine-2-benzoylate.[9]

  • Final Chlorination: Add chlorobenzene to the intermediate, followed by the addition of phosphorus oxychloride (POCl₃, ~0.4 eq). Heat the mixture to reflux and maintain for 6 hours.[9]

  • Work-up & Purification: After the reaction is complete, cool the mixture and carefully quench with water. Neutralize the solution with an aqueous base (e.g., NaOH solution). The final product, 2-chloro-5-methylpyridine, is typically isolated by steam distillation, followed by extraction and fractional distillation under reduced pressure for high purity.[6][9]

Protocol 2: Palladium-Catalyzed Gas-Phase Chlorination of 3-Methylpyridine[5][7]

This protocol outlines a continuous flow process suitable for larger-scale production, leveraging a heterogeneous catalyst for improved selectivity.

  • Catalyst Preparation: Prepare a supported palladium chloride catalyst (e.g., 0.83% PdCl₂ on Al₂O₃ spheres) by impregnating the alumina support with an aqueous solution of palladium chloride, followed by drying and calcination at 250°C for 5 hours.[7]

  • Reactor Setup: Pack the prepared catalyst into a tubular quartz reactor equipped with a heating system and mass flow controllers for gas feeds. The catalyst bed height should be optimized for the desired residence time.[7]

  • Reactant Feed: Vaporize 3-methylpyridine at 200°C and mix it with chlorine gas and an inert carrier gas like nitrogen.

  • Reaction Execution: Pass the gaseous mixture through the heated catalyst bed. Maintain the catalyst temperature at approximately 250°C. The exothermic reaction may cause the temperature to rise; maintain stability around 280°C.[7] A residence time of ~5 seconds is a typical starting point.

  • Product Collection & Analysis: The product stream exiting the reactor is cooled to condense the liquid products. The resulting mixture is collected and analyzed by GC or GC-MS to determine the conversion of 3-methylpyridine and the selectivity towards 2-chloro-5-methylpyridine.[5]

  • Purification: The crude product is purified by fractional distillation. The recovered palladium catalyst can often be regenerated and reused.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 2-chloro-5-methylpyridine.

G cluster_prep Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep Prepare Starting Materials (e.g., 3-Methylpyridine N-Oxide) react Combine Reactants in Reactor Under Controlled Temperature prep->react solv Prepare Solvents & Reagents (e.g., POCl₃, Base) solv->react monitor Monitor Reaction Progress (TLC, GC, HPLC) react->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Distillation / Crystallization) concentrate->purify analyze Characterize Final Product (NMR, MS, Purity) purify->analyze product Final Product: 2-Chloro-5-methylpyridine analyze->product

Caption: Generalized experimental workflow for synthesis.

Part 3: Mechanistic Considerations and Catalyst Choice

Understanding the underlying reaction mechanisms is paramount for troubleshooting and optimizing the synthesis. While the chlorination reactions discussed do not always follow a classic catalytic cycle with a noble metal, the principles of catalysis—directing a reaction towards a specific pathway—are central. For drug development professionals familiar with modern cross-coupling, we can draw parallels to reactions like the Buchwald-Hartwig amination, where the catalyst and ligands orchestrate a precise sequence of events.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds and serves as an excellent model for understanding catalytic cycles.[16][17] This reaction is highly relevant as 2-chloro-5-methylpyridine is often subsequently reacted with amines to build more complex molecules.

Buchwald_Hartwig cluster_reactants pd0 Pd(0)L₂ oad Oxidative Addition Complex pd0->oad Oxidative Addition pd2 Pd(II) Complex oad->pd2 Amine Coordination & Deprotonation pd2->pd0 product Ar-NR'R'' pd2->product Reductive Elimination aryl_halide Ar-X aryl_halide->oad amine HNR'R'' amine->oad + Base caption Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Logic in Catalyst Selection:

  • For Direct Chlorination: The choice of a heterogeneous catalyst like PdCl₂/Al₂O₃ is driven by the need for enhanced selectivity, thermal stability, and ease of separation and recycling in a continuous process.

  • For N-Oxide Route: The "catalyst" is the entire reagent system (POCl₃/base). The logic is to electronically modify the substrate to favor a specific reaction pathway, a common strategy in organic synthesis.

  • For Subsequent Reactions (e.g., Amination): When using 2-chloro-5-methylpyridine as a substrate, a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is often chosen for Buchwald-Hartwig reactions.[18] These ligands stabilize the Pd(0) state and accelerate the key steps of oxidative addition and reductive elimination, allowing the reaction to proceed under milder conditions with a broader range of amines.[18][19] Copper catalysts are an alternative for Ullmann-type C-N couplings, though they often require higher temperatures.[19][20]

Conclusion and Future Outlook

The synthesis of 2-chloro-5-methylpyridine is a mature field, yet it perfectly illustrates the core challenges of regioselectivity and efficiency in industrial organic chemistry. No single catalytic system is universally superior; the optimal choice is a function of scale, cost, and purity requirements.

  • Direct chlorination with supported palladium catalysts offers a scalable, cost-effective route but requires significant process optimization to manage selectivity.

  • The N-oxide route provides a more reliable path to high regioselectivity and good yields, making it a workhorse in both lab and industrial settings, despite its multi-step nature.

  • Ring-formation strategies represent the pinnacle of selectivity, building the molecule from the ground up, but are generally reserved for applications where absolute isomeric purity is non-negotiable.

Looking ahead, the field will likely see continued innovation in catalyst design. The development of more active and selective heterogeneous catalysts for direct chlorination could significantly improve the sustainability of this process. Furthermore, the application of continuous flow technology, as demonstrated for the chlorination of 2-chloro-5-methylpyridine to its chloromethyl derivative, offers a path to safer, more efficient, and scalable production.[21] As the demand for the complex agrochemicals and pharmaceuticals derived from 2-chloro-5-methylpyridine grows, so too will the need for more elegant and efficient catalytic solutions.

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A Technical Guide to the Purity Analysis of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methylpyridine-3-sulfonyl chloride is a critical intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as trace impurities can have a significant impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This in-depth guide provides a comprehensive overview of the analytical methodologies required to rigorously assess the purity of commercially available this compound, ensuring its suitability for drug development and manufacturing. The guide delves into the likely impurity profile based on synthetic pathways and discusses the application of orthogonal analytical techniques—including chromatography, spectroscopy, and titrimetry—to achieve a complete and accurate characterization.

Introduction: The Criticality of Purity

In pharmaceutical synthesis, the quality of starting materials and intermediates is a foundational pillar of the final drug product's safety and efficacy. This compound serves as a key building block in the creation of complex molecular architectures for novel therapeutic agents.[1] The reactive sulfonyl chloride moiety, while essential for its synthetic utility, also renders the molecule susceptible to degradation and side reactions, making a thorough purity assessment non-negotiable.[2][3] This guide provides the technical framework for establishing a robust analytical control strategy for this vital intermediate.

Understanding the Impurity Landscape

A rational approach to purity analysis begins with understanding the potential impurities that may be present. These can be broadly categorized as process-related impurities, arising from the synthetic route, and degradation products.

  • Process-Related Impurities:

    • Starting Materials: Unreacted 2-chloro-5-methylpyridine from an incomplete chlorosulfonation step.[4]

    • Isomeric Byproducts: Sulfonation at other positions on the pyridine ring, leading to isomers of the desired product.

    • Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, chlorobenzene).[5]

    • Reagents: Residual chlorinating agents or their byproducts.[6]

  • Degradation Products:

    • Hydrolysis Product: The most common degradant is 2-Chloro-5-methylpyridine-3-sulfonic acid, formed by the reaction of the sulfonyl chloride with adventitious water.[2][3][7] Due to the reactivity of sulfonyl chlorides, this is a primary stability concern.[8]

The potential formation pathways for key impurities are visualized below.

Caption: Potential pathways for impurity formation.

A Multi-Faceted Analytical Approach

No single analytical technique can provide a complete purity profile. A combination of orthogonal methods is essential for confident characterization. The following workflow is recommended for a comprehensive analysis.[9]

G Sample Commercial Sample of This compound HPLC HPLC-UV (Primary Assay & Impurity Profile) Sample->HPLC NMR ¹H & ¹³C NMR (Structural ID & Impurity ID) Sample->NMR GC Headspace GC-FID/MS (Residual Solvents) Sample->GC Titration Potentiometric Titration (Orthogonal Assay) Sample->Titration LCMS LC-MS (Impurity ID & MW Confirmation) HPLC->LCMS Peak ID Results Comprehensive Certificate of Analysis HPLC->Results NMR->Results GC->Results Titration->Results LCMS->Results

Caption: Recommended analytical workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Reverse-phase HPLC with UV detection is the cornerstone for determining the potency and separating process-related impurities and degradation products.[10] The aromatic nature of the pyridine ring provides a strong chromophore for UV detection.

Expert Insight: The choice of a C18 stationary phase provides excellent retention and separation for the relatively nonpolar sulfonyl chloride and its related impurities. A gradient elution is crucial to ensure that both early-eluting polar impurities (like the sulfonic acid degradant) and later-eluting nonpolar impurities are resolved effectively within a reasonable runtime. The use of a mild acidic modifier like trifluoroacetic acid in the mobile phase helps to ensure sharp peak shapes for the basic pyridine nitrogen.[11]

Detailed HPLC Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Due to the reactivity of the sulfonyl chloride, dissolve and dilute to volume with anhydrous acetonitrile. This yields a nominal concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.05% Trifluoroacetic Acid in Water
    Mobile Phase B 0.05% Trifluoroacetic Acid in Acetonitrile
    Gradient 0-2 min (30% B), 2-15 min (30-90% B), 15-18 min (90% B), 18.1-22 min (30% B)
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 5 µL

    | Detection | 240 nm |

  • Data Analysis: Calculate the area percent of the main peak and all impurities. For potency, a reference standard of known purity is required for an external standard calibration.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is an indispensable tool for unambiguous structural confirmation of the main component and for identifying the structure of unknown impurities if they are present at sufficient levels (>0.1%).[9][13]

Expert Insight: The choice of a dry, aprotic deuterated solvent is critical to prevent hydrolysis of the sample during the experiment.[14] CDCl₃ is a common choice. The ¹H NMR spectrum will provide key information: the chemical shifts and splitting patterns of the aromatic protons and the methyl group protons will confirm the substitution pattern on the pyridine ring.

Typical ¹H NMR Spectral Data (in CDCl₃):

  • Aromatic protons will appear as distinct signals in the 7.5-9.0 ppm region.

  • The methyl group (CH₃) will appear as a singlet around 2.5 ppm.

  • The presence of the sulfonic acid hydrolysis product would be indicated by a broad peak corresponding to the acidic proton and shifts in the aromatic proton signals.

Gas Chromatography (GC) for Residual Solvents

Headspace GC with a Flame Ionization Detector (FID) is the standard method for quantifying volatile residual solvents from the manufacturing process.

Expert Insight: Direct injection of the sulfonyl chloride into a hot GC inlet can cause degradation. Static headspace analysis is the preferred technique as it introduces only the volatile components from the sample matrix onto the GC column, protecting both the compound and the instrument.[15]

Detailed Headspace GC Protocol:

  • Instrumentation: GC system with a static headspace autosampler and an FID.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., Dimethyl sulfoxide). Crimp the vial securely.

  • GC Conditions:

    Parameter Condition
    Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm
    Carrier Gas Helium, 1.5 mL/min
    Oven Program 40 °C (10 min), ramp to 240 °C at 15 °C/min, hold 5 min
    Injector Temp. 250 °C
    Detector Temp. 260 °C

    | Headspace | 80 °C equilibration for 15 min |

  • Data Analysis: Identify and quantify solvents against a calibrated standard containing known amounts of the expected solvents.

Orthogonal Techniques: Titrimetry and Mass Spectrometry
  • Potentiometric Titration: This classical method provides an excellent orthogonal assay for the sulfonyl chloride functional group. The sample is reacted with a known excess of a nucleophile (e.g., pyridine in aqueous media), which reacts with the sulfonyl chloride to release HCl. The resulting acid is then titrated with a standardized base (e.g., NaOH). This method is highly precise but lacks the specificity of chromatography.[9] Its value lies in confirming the total sulfonyl chloride content, providing a cross-check for the HPLC potency value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC method to a mass spectrometer allows for the determination of the molecular weight of the main peak and any separated impurities.[9][16] This is invaluable for the tentative identification of unknown peaks observed in the HPLC-UV chromatogram. Common fragmentation pathways for sulfonyl chlorides in MS include the loss of Cl• (M-35) and SO₂ (M-64).[9]

Data Summary and Interpretation

A comprehensive analysis will yield a multi-faceted data package. The results should be compiled into a clear and concise table for easy interpretation.

Table 1: Example Certificate of Analysis Data

Analytical TestMethodSpecificationResult
Appearance VisualWhite to off-white solidConforms
Identity ¹H NMRConforms to structureConforms
Assay (by HPLC) HPLC-UV≥ 98.0%99.1%
Hydrolysis Product HPLC-UV≤ 0.5%0.2%
Largest Unknown Impurity HPLC-UV≤ 0.2%0.1%
Total Impurities HPLC-UV≤ 1.0%0.4%
Residual Solvents Headspace GCPer ICH Q3CConforms
Assay (by Titration) Potentiometric98.0% - 102.0%99.5%

Conclusion

The purity analysis of this compound demands a rigorous, multi-technique approach. Relying solely on a single method, such as HPLC, can lead to an incomplete and potentially misleading assessment of quality. By integrating chromatographic separation for impurity profiling, spectroscopic methods for structural confirmation, and classical titrimetry for an orthogonal assay, researchers and drug development professionals can establish a high degree of confidence in the quality of this critical intermediate. This robust analytical strategy is fundamental to ensuring the reproducibility of synthetic processes and the safety and quality of the resulting pharmaceutical products.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Hydrolysis stable sulfonyl chlorides. Reddit. Available at: [Link]

  • Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Available at: [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available at: [Link]

  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. Available at: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). ResearchGate. Available at: [Link]

  • Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Scilit. Available at: [Link]

  • Pyridine-3-sulfonyl chloride | CAS 16133-25-8. Veeprho. Available at: [Link]

  • The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. Available at: [Link]

  • HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS. Available at: [Link]

  • Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap. Available at: [Link]

  • Process for preparing 2-chloro-5-chloromethylpyridine. Google Patents.
  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

  • Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link]

  • Preparation of 2-chloro-5-methylpyridine. Google Patents.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, meticulous chemical handling is paramount, extending from synthesis to the final disposal of waste. 2-Chloro-5-methylpyridine-3-sulfonyl chloride is a reactive intermediate crucial in the synthesis of novel compounds. However, its reactivity, particularly with nucleophiles like water, necessitates a rigorous and well-understood disposal protocol to ensure laboratory safety and environmental compliance. This guide provides an in-depth, procedural framework for its safe management and disposal.

Immediate Hazard Assessment and Safety First

Understanding the hazard profile is the bedrock of safe handling. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structure—a sulfonyl chloride appended to a chlorinated pyridine ring—allows us to infer its reactivity and hazards from similar, well-documented compounds.[1] Sulfonyl chlorides as a class are corrosive and react vigorously with water.[2][3] The presence of the pyridine ring adds its own toxicological considerations.[4][5]

Anticipated Hazard Profile:

Based on analogous compounds like 2-Chloropyridine-5-sulfonyl chloride and Pyridine-3-sulfonyl chloride, the primary hazards are significant.[6] The compound should be treated as corrosive, a lachrymator, and acutely toxic. The sulfonyl chloride moiety is highly susceptible to hydrolysis, reacting with water or moisture in the air to produce hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive and irritating.[7][8]

Table 1: Anticipated GHS Hazard Statements

Hazard Code Description Source Analogy
H302 Harmful if swallowed. [6]
H312 Harmful in contact with skin. [6]
H314 Causes severe skin burns and eye damage. [6]
H332 Harmful if inhaled. [6]

| H335 | May cause respiratory irritation. | |

Mandatory Personal Protective Equipment (PPE):

Given the severe corrosive nature, a stringent PPE protocol is non-negotiable. Handling must occur within a certified chemical fume hood at all times.

  • Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[9]

  • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Standard nitrile gloves offer insufficient protection against this class of reactive chemicals. Dispose of contaminated gloves immediately and wash hands thoroughly.[9]

  • Body Protection: A flame-retardant lab coat, worn fully buttoned, is required. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work in a well-ventilated chemical fume hood is typically sufficient. If a hood is unavailable or in case of a large spill, a self-contained breathing apparatus (SCBA) is necessary.[7]

Core Disposal Principles: Managing Reactivity

The central principle for disposing of this compound is the controlled management of its reactivity. Two primary pathways are recommended, dictated by the quantity of waste and its state (contaminated vs. uncontaminated).

  • Chemical Neutralization (for small, uncontaminated quantities): This involves a controlled reaction to convert the highly reactive sulfonyl chloride into a less hazardous, stable salt. The key is a slow, controlled addition to a basic solution to manage the exothermic reaction.[10]

  • Segregated Hazardous Waste Collection (for large quantities or contaminated materials): For quantities that are unsafe to neutralize in a standard laboratory setting, or for materials contaminated with the compound, collection by a licensed hazardous waste contractor is the only acceptable method.[11][12]

Step-by-Step Disposal Protocols

Adherence to a validated, step-by-step protocol is critical to ensure a safe and effective disposal process.

Protocol 1: Neutralization of Small, Uncontaminated Quantities (<5 g)

This procedure should only be performed by personnel trained in handling reactive reagents. The objective is to safely hydrolyze the sulfonyl chloride to its corresponding sulfonic acid salt.

Methodology:

  • Preparation (in a chemical fume hood):

    • Prepare a 10% aqueous solution of a weak base, such as sodium bicarbonate, in a beaker or flask that is at least 10 times larger than the total final volume to accommodate potential foaming or splashing.

    • Place this container in an ice-water bath to dissipate the heat that will be generated.[10]

    • Add a magnetic stir bar and begin gentle stirring.

  • Slow Addition:

    • Using a disposable pipette or a spatula, add the this compound waste to the cold, stirring basic solution very slowly, in small portions.

    • CRITICAL: Never add the water or base to the sulfonyl chloride. This can cause a violent, uncontrolled exothermic reaction.[10]

  • Monitoring and Completion:

    • Monitor the reaction for signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, pause the addition until it subsides.

    • After the addition is complete, continue stirring the solution in the ice bath for at least one hour to ensure the reaction has gone to completion.

    • Remove the ice bath and allow the solution to warm to room temperature, stirring for another hour.

    • Check the pH of the solution with pH paper or a calibrated meter to ensure it is neutral or slightly basic (pH 7-10). If it is still acidic, add more sodium bicarbonate solution until the desired pH is reached.

  • Final Aqueous Waste Disposal:

    • Once neutralized, the resulting aqueous solution, containing the sodium salt of 2-chloro-5-methylpyridine-3-sulfonic acid and sodium chloride, can typically be disposed of down the drain with copious amounts of water, provided this complies with local and institutional regulations.[10][13] Always check your institution's specific guidelines for aqueous waste.

Protocol 2: Disposal of Large Quantities (>5 g) and Contaminated Materials

Attempting to neutralize large quantities of reactive waste in a laboratory setting is a significant safety hazard. This waste stream must be managed as regulated hazardous chemical waste.

Methodology:

  • Waste Segregation:

    • Designate a specific, compatible waste container for this compound and materials contaminated with it (e.g., gloves, absorbent pads, glassware).

    • The container must be made of a material compatible with corrosive waste (e.g., a glass or polyethylene-lined container).[11]

    • Do not mix this waste with other chemical waste streams, especially solvents or aqueous waste, to prevent unintended reactions.

  • Container Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste."[14]

    • The label must include the full chemical name: "Waste this compound."

    • Appropriate hazard warnings, such as pictograms for "Corrosive" and "Acutely Toxic," must be clearly visible on the label.[12]

  • Storage:

    • Keep the waste container tightly sealed to prevent the ingress of moisture, which could lead to a pressure buildup from the generation of HCl gas.[2]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[12][13] The SAA should have secondary containment to control any potential leaks.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste container by your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[15]

    • This waste will typically be disposed of via high-temperature incineration at a permitted facility.[5][11]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • PPE: Don the appropriate PPE as described in Section 1 before re-entering the area.

  • Contain and Absorb:

    • Cover the spill with a dry, inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[10] Do not use combustible materials like paper towels or sawdust.

    • DO NOT USE WATER or wet absorbents, as this will exacerbate the hazard by generating corrosive acid.[7]

  • Collect Waste:

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • This spill residue must be treated as hazardous waste and disposed of according to Protocol 2.[10]

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a basic solution (e.g., 5% sodium bicarbonate), followed by a water rinse, and finally a dry cloth.

    • All materials used for decontamination must also be placed in the hazardous waste container.

Disposal Decision Workflow

The following diagram outlines the logical flow for making a disposal decision for waste containing this compound.

DisposalWorkflow start Waste Generated: This compound decision Assess: 1. Quantity? 2. Contaminated? start->decision protocol1 Protocol 1: Small Quantity Neutralization (<5g, Uncontaminated) decision->protocol1 < 5g AND Uncontaminated protocol2 Protocol 2: Segregated Hazardous Waste (>5g or Contaminated) decision->protocol2 > 5g OR Contaminated spill Spill Residue spill->protocol2 final_aqueous Dispose Neutralized Aqueous Solution (per local regulations) protocol1->final_aqueous final_incineration Arrange Professional Waste Collection (for Incineration) protocol2->final_incineration caption Disposal decision workflow for the subject compound.

Sources

Senior Application Scientist's Guide: Safe Handling of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in complex chemical syntheses, 2-Chloro-5-methylpyridine-3-sulfonyl chloride demands a rigorous and informed approach to laboratory safety. Its reactivity, while valuable for drug development and research, presents significant hazards if not managed with expertise. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the chemical principles of the substance. We will explore the causality behind each safety recommendation, ensuring that every procedure is a self-validating system for protecting you, your colleagues, and your research.

Hazard Profile & Risk Assessment: Understanding the Reactivity

This compound is a multi-faceted hazard. Its primary risks stem from its sulfonyl chloride functional group, which is highly reactive, particularly with nucleophiles like water. This reactivity is the cornerstone of its hazard profile.

  • Severe Corrosivity: The compound is classified as causing severe skin burns and eye damage.[1][2] Upon contact with moisture, such as on skin, in the eyes, or in the respiratory tract, it hydrolyzes to form hydrochloric acid and the corresponding sulfonic acid, causing immediate and severe chemical burns.

  • Water Reactivity: Sulfonyl chlorides react with water, often vigorously.[3][4] This reaction is exothermic and liberates toxic and corrosive hydrogen chloride gas.[2][3] This dictates specific protocols for storage, handling, and spill cleanup, where the use of water must be strictly avoided.

  • Respiratory Irritation: Inhalation of dusts or vapors can cause respiratory irritation.[1] This is exacerbated by its reaction with moisture in the lungs to form corrosive acids.

Table 1: GHS Hazard and Precautionary Summary

Classification GHS Code Description
Hazard Statements H314 Causes severe skin burns and eye damage.[1]
H335 May cause respiratory irritation.[1]
Precautionary Statements P260 Do not breathe dust/fume/gas/mist/vapors/spray.[5][6]
P264 Wash skin thoroughly after handling.[5]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[5][7]
P303+P361+P353 IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P310 Immediately call a POISON CENTER or doctor/physician.[6]
P405 Store locked up.[5]

| | P501 | Dispose of contents/container to an approved waste disposal plant.[5] |

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective safety relies on a layered defense system, starting with the work environment and ending with personal protective equipment.

Engineering Controls: The First Line of Defense

Your primary protection is to engineer the hazard away from the user.

  • Chemical Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood.[8][9] This not only captures vapors and dusts but also provides a physical barrier against splashes.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood and dilute any fugitive emissions.[5][10]

  • Emergency Stations: An eyewash station and an emergency safety shower must be immediately accessible and unobstructed.[9][11] Regular testing of this equipment is mandatory.

Administrative Controls: Safe Work Practices

These are the procedures and policies that minimize exposure risk.

  • Storage: Store the chemical in a cool, dry, well-ventilated area designated for corrosives.[5][11] It must be kept away from water and incompatible materials such as bases, alcohols, amines, and strong oxidizing agents.[2][3][12] The container must be kept tightly closed to prevent reaction with atmospheric moisture.[5][13]

  • Transportation: When moving the container, always use a secondary, shatter-proof bottle carrier to mitigate the risk of drops and spills.[9]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[10][14][15] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][12]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between you and the chemical. Its selection is not optional and must be appropriate for the task.

PPE_Selection_Workflow cluster_task Task Assessment cluster_ppe Required PPE Ensemble start Start: Handling 2-Chloro-5-methylpyridine- 3-sulfonyl chloride weighing Weighing Solid or Transferring Solution start->weighing Routine Small Scale reaction Reaction Setup or Workup start->reaction Potential for Splash spill Spill Cleanup start->spill Emergency Response ppe_base Base Level: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat weighing->ppe_base ppe_splash Splash Hazard: - Butyl Rubber Gloves - Chemical Goggles - Face Shield - Chemical-Resistant Apron reaction->ppe_splash ppe_spill Spill Response: - Heavy-Duty Gloves (e.g., Butyl) - Chemical Goggles & Face Shield - Chemical-Resistant Suit/Coveralls - Respiratory Protection (if needed) spill->ppe_spill

Caption: PPE selection workflow based on the laboratory task.

Table 2: PPE Requirements by Task

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing <1g (Solid) Tightly fitting chemical splash goggles.[16] Double-layered nitrile gloves. Flame-retardant lab coat. Required: Work within a chemical fume hood.
Reaction Setup/Workup Chemical splash goggles AND a full-face shield.[7][8] Chemical-resistant gloves (e.g., butyl rubber or neoprene).[7][9] Lab coat and a chemical-resistant apron (PVC or rubber).[7][17] Required: Work within a chemical fume hood.
Large Transfers (>50g) Chemical splash goggles AND a full-face shield.[7][8] Chemical-resistant gloves (e.g., butyl rubber).[9] Chemical-resistant coveralls.[7] Required: Work within a chemical fume hood.

| Spill Cleanup | Chemical splash goggles AND a full-face shield.[7][8] | Heavy-duty, chemical-resistant gloves (e.g., Barrier® or Tychem®).[3] | Chemical-resistant suit or coveralls. | A NIOSH-approved respirator with an appropriate cartridge may be necessary depending on spill size and ventilation.[7][15] |

Step-by-Step Operational & Disposal Procedures

Handling and Use Protocol (Example: Addition to a Reaction)
  • Preparation: Don the appropriate PPE for a reaction setup (goggles, face shield, butyl gloves, apron). Ensure the fume hood sash is at the lowest practical height.

  • Inert Atmosphere: Assemble your reaction glassware under an inert atmosphere (e.g., Nitrogen or Argon). This is critical to prevent the sulfonyl chloride from reacting with atmospheric moisture.

  • Weighing: Weigh the solid compound directly into a tared, dry addition flask inside the fume hood. Do not weigh on the open bench.

  • Dissolution: If adding as a solution, use a dry, non-reactive solvent (e.g., anhydrous dichloromethane, acetonitrile). Add the solvent slowly via syringe or cannula to the flask containing the sulfonyl chloride.

  • Addition: Add the compound or its solution to the reaction vessel slowly and carefully, monitoring for any signs of an uncontrolled exothermic reaction.

Spill Management
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating or increase ventilation to the area.

  • Contain: Wearing appropriate spill-response PPE, cover the spill with a dry, inert absorbent material like sand, vermiculite, or diatomaceous earth.[3][10][18] DO NOT USE WATER or combustible materials like sawdust.[3][18]

  • Collect: Carefully sweep the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[5][19]

  • Decontaminate: Wipe the spill area with a cloth dampened with a non-reactive solvent, and then clean with soap and water. All cleanup materials must be disposed of as hazardous waste.

Waste Management and Disposal

Disposal of sulfonyl chlorides requires converting them to a less reactive state before they enter the waste stream.

Disposal_Decision_Tree start Waste Generated waste_type What is the waste? start->waste_type uncontaminated Uncontaminated Residue or Old Reagent waste_type->uncontaminated Clean contaminated Contaminated Material (Spill Cleanup, etc.) waste_type->contaminated Dirty neutralize Step 1: Neutralization Protocol (Slow addition to base in ice bath) uncontaminated->neutralize package_waste Package in a sealed, labeled hazardous waste container. contaminated->package_waste check_ph Step 2: Verify pH is Neutral/Basic neutralize->check_ph check_ph->neutralize Acidic aqueous_waste Step 3: Dispose as Neutral Aqueous Waste (per local rules) check_ph->aqueous_waste OK dispose_licensed Dispose via licensed chemical waste contractor. aqueous_waste->dispose_licensed package_waste->dispose_licensed

Caption: Decision tree for the safe disposal of sulfonyl chloride waste.

Protocol for Neutralizing Small Quantities: This procedure must be performed by trained personnel in a chemical fume hood.[18]

  • Prepare Base: In a large beaker, prepare a dilute solution of a base, such as 5% sodium bicarbonate or sodium hydroxide. Place this beaker in an ice bath to manage the heat of reaction.[18]

  • Slow Addition: With vigorous stirring, slowly and carefully add the this compound waste to the cold basic solution.[18] Never add the base to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.

  • Monitor: The reaction is exothermic and will release corrosive fumes.[18] Continue to stir and monitor the temperature. Check the pH to ensure the solution remains basic throughout the addition.[18]

  • Final Disposal: Once the reaction is complete and the solution is neutralized, it can be transferred to a suitable container for disposal as aqueous waste in accordance with institutional and local regulations.[18]

Emergency Response

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15-30 minutes, preferably under a safety shower.[3][9] Seek immediate medical attention.[3][6]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[3][9] Remove contact lenses if possible. Seek immediate medical attention.[3][5][6]

  • Inhalation: Move the person to fresh air immediately.[5] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting.[5][6] Rinse the mouth with water and have the person drink two glasses of water, if conscious. Seek immediate medical attention.[6]

References

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024-01-19).
  • Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024-06-05).
  • Safety Precautions for Corrosive Substances. (2022-08-25).
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025-02-01).
  • 8.9 Corrosives | Environment, Health and Safety - Cornell EHS.
  • Pyridine - SAFETY DATA SHEET - Penta chemicals. (2024-11-26).
  • 10 Tips Working Safely with corrosives - Chemsafe. (2025-10-15).
  • 2-Chloro-5-methylpyridine SDS, 18368-64-4 Safety D
  • HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMIN
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  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024-01-25).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024-10-01).
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  • SAFETY D
  • 5 - SAFETY D
  • Safety Data Sheet: Pyridine - Carl ROTH. (2025-03-31).
  • 2-Chloro-5-(trichloromethyl)pyridine - Apollo Scientific.
  • Safety D
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
  • Pyridine-3-sulfonyl chloride Safety Data Sheet Jubilant Ingrevia Limited. (2024-03-29).
  • Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine - ChemicalBook. (2025-09-20).
  • 12 - SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2008-02-21).

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2-Chloro-5-methylpyridine-3-sulfonyl chloride

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